molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B581017
CAS No.: 1262279-06-0
M. Wt: 162.983
InChI Key: BZQYHQXQCMJSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1262279-06-0) is a functionalized benzoxaborole derivative of significant interest in medicinal chemistry and biochemical research. This compound features the stable, five-membered benzoxaborole heterocycle, in which a boron atom is incorporated into a fused ring system with oxygen . The unique electrophilic empty p-orbital of the boron atom allows it to form transient bonds with nucleophiles in enzyme active sites, mimicking a tetrahedral transition state and enabling the inhibition of various enzymes . The key structural feature of this molecule is the aminomethyl substituent at the 6-position of the benzene ring, which provides a flexible handle for further chemical modification and enhances potential for molecular interactions with biological targets . Benzoxaboroles have garnered attention for their versatile biological activities and several derivatives have been approved or are in clinical trials . This specific compound serves as a valuable chemical building block for developing novel protease inhibitors. Research has demonstrated that derivatives based on the 6-aminobenzoxaborole scaffold exhibit potent inhibitory activity against viral proteases, including the main protease (Mpro) of SARS-CoV-2 and the NS2B/NS3 protease of the Dengue virus (DENV) . These findings highlight its potential application in the discovery and development of broad-spectrum antiviral agents . The compound is supplied as a solid and should be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQYHQXQCMJSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: Chemical Properties and Applications

Introduction

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide array of biological activities. This is largely attributed to the unique properties of the integrated boron atom, which can engage in reversible covalent interactions with biological nucleophiles. Within this promising class of compounds, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol stands out as a particularly versatile building block for the development of novel therapeutics. Its structure combines the reactive potential of the oxaborole ring with a functionalized aminomethyl side chain, offering a valuable anchor for further chemical modifications.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical properties, synthesis, mechanism of action, and potential applications of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, with the aim of facilitating its use in the design and discovery of new therapeutic agents.

Physicochemical Properties

The physicochemical properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol are fundamental to its behavior in both chemical and biological systems. The presence of the polar aminomethyl and hydroxyl groups, combined with the benzoxaborole core, results in a molecule with a unique balance of hydrophilicity and lipophilicity.

PropertyValueSource
Molecular Formula C₈H₁₀BNO₂
Molecular Weight 162.98 g/mol
CAS Number 1262279-06-0
Melting Point 148°C (for 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol)[3][4]
pKa (predicted) 7.27 ± 0.20 (for 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol)[2]
Appearance Solid[1]
Storage Store in an inert atmosphere at 2-8°C[1]

Synthesis and Characterization

The synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol can be approached through a multi-step sequence, starting from readily available precursors. A key intermediate in this synthesis is 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol.

Synthetic Strategy

A plausible and efficient synthetic route involves the nitration of the benzoxaborole core, followed by reduction of the nitro group to an amine. The resulting 6-aminobenzoxaborole can then be converted to the target 6-(aminomethyl)benzoxaborole via a two-step formylation and reduction sequence, or a direct reductive amination.

Synthetic_Strategy Start 2-Formylphenylboronic Acid Benzoxaborole Benzo[c][1,2]oxaborol-1(3H)-ol Start->Benzoxaborole Reduction (NaBH4) Nitro 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol Benzoxaborole->Nitro Nitration (HNO3/H2SO4) Amino 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol Nitro->Amino Reduction (Zn/HCl) Formyl 6-Formamidobenzo[c][1,2]oxaborol-1(3H)-ol Amino->Formyl Formylation Final 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Formyl->Final Reduction

Caption: Synthetic pathway to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Experimental Protocols

This protocol is adapted from established literature procedures for the synthesis of the 6-amino benzoxaborole intermediate.[1]

  • Step 1: Synthesis of Benzo[c][1][2]oxaborol-1(3H)-ol

    • Dissolve 2-formylphenylboronic acid in methanol.

    • Add sodium borohydride (NaBH₄) portion-wise at 0°C.

    • Stir the reaction mixture for 16 hours at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to yield the benzoxaborole.

  • Step 2: Nitration of Benzo[c][1][2]oxaborol-1(3H)-ol

    • Dissolve the benzoxaborole in dichloromethane (DCM).

    • Cool the solution to -46°C.

    • Add a pre-mixed solution of concentrated nitric acid and sulfuric acid (1:2 v/v) dropwise.

    • Stir the reaction for 4 hours at -46°C.

    • Carefully quench the reaction with ice water and separate the organic layer.

    • Wash the organic layer, dry, and concentrate to obtain 6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol.

  • Step 3: Reduction of the Nitro Group

    • Suspend the 6-nitrobenzoxaborole in methanol.

    • Add elemental zinc powder followed by the slow addition of aqueous hydrochloric acid (HCl).

    • Stir the mixture for 16 hours at room temperature.

    • Filter the reaction mixture and neutralize the filtrate.

    • Extract the product with an organic solvent, dry, and concentrate to yield 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol.

This proposed protocol utilizes a standard reductive amination procedure.

  • Step 1: Formylation of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol

    • To a solution of 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., ethyl formate or a mixed anhydride of formic acid).

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction to isolate the 6-formamidobenzo[c][1][2]oxaborol-1(3H)-ol intermediate.

  • Step 2: Reduction of the Formamide

    • Dissolve the 6-formamido intermediate in a dry aprotic solvent (e.g., tetrahydrofuran).

    • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum or boron salts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography to yield pure 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.

Analytical Characterization

The identity and purity of the synthesized 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol should be confirmed by a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, the methylene protons of the oxaborole ring, and the amine and hydroxyl protons. The chemical shifts will be influenced by the solvent used.

    • ¹³C NMR: The spectrum should display distinct signals for each carbon atom in the molecule, including the aromatic carbons and the two methylene carbons.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be developed for purity assessment.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (typically in the range of 220-280 nm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is suitable for this compound.

    • The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 164.09.

Mechanism of Action and Biological Targets

The biological activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is intrinsically linked to the electrophilic nature of its boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, within the active sites of target enzymes.

Caption: Reversible covalent inhibition of a serine protease by a benzoxaborole.

Known and Potential Enzyme Targets

Research has identified several classes of enzymes that are potently inhibited by benzoxaborole derivatives, highlighting the therapeutic potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

  • Phosphodiesterase-4 (PDE4): PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[1] Crisaborole, a benzoxaborole derivative, is an approved PDE4 inhibitor for the treatment of atopic dermatitis.[5][6] The structural similarities suggest that 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol could also exhibit PDE4 inhibitory activity.

  • Viral Proteases: The essential role of proteases in viral replication makes them attractive targets for antiviral drug development. Benzoxaboroles have shown inhibitory activity against the proteases of several RNA viruses.

    • SARS-CoV-2 Main Protease (Mpro): Studies have demonstrated that benzoxaborole derivatives can inhibit the main protease of SARS-CoV-2, which is crucial for processing the viral polyprotein.[1][2]

    • Dengue Virus NS2B/NS3 Protease: The NS2B/NS3 protease of the Dengue virus is another validated target for antiviral therapy, and benzoxaboroles have been identified as inhibitors of this enzyme.[1]

Applications in Drug Discovery and Research

The unique chemical properties and biological activities of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol make it a valuable tool in drug discovery and a promising scaffold for the development of new therapeutics.

  • Anti-inflammatory Agents: Given the known activity of benzoxaboroles against PDE4, derivatives of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol could be explored for the treatment of inflammatory conditions such as atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).

  • Antiviral Therapeutics: The demonstrated inhibition of viral proteases from SARS-CoV-2 and Dengue virus suggests that this compound could serve as a starting point for the development of broad-spectrum antiviral agents.[1][2]

  • Versatile Chemical Probe: The aminomethyl group provides a convenient handle for the attachment of fluorescent tags, affinity labels, or other chemical moieties, making 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol a useful chemical probe for studying the biology of its target enzymes.

Conclusion

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a compound of significant interest, possessing a unique combination of chemical reactivity and biological potential. Its ability to act as a reversible covalent inhibitor of key enzymes, particularly phosphodiesterases and viral proteases, positions it as a valuable scaffold for the development of novel therapeutics. The synthetic routes outlined in this guide provide a practical means for its preparation, and the analytical methods described will aid in its characterization. As research into the therapeutic applications of benzoxaboroles continues to expand, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is poised to play an important role in the discovery of new medicines to address unmet medical needs.

References

Sources

An In-Depth Technical Guide to the Synthesis of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This is largely attributed to the unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes. 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol, a key derivative, incorporates a versatile aminomethyl functionality, which can serve as a crucial pharmacophore for interacting with target proteins or as a synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this important molecule, offering insights into the strategic considerations and experimental details necessary for its successful preparation.

Strategic Overview of the Synthesis

The synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a multi-step process that begins with a commercially available starting material, 4-bromo-3-methylbenzaldehyde. The synthetic strategy hinges on the initial formation of the core benzoxaborole ring system, followed by the functionalization of the methyl group at the 6-position to introduce the desired aminomethyl moiety. This approach allows for a convergent and efficient synthesis, with each step building upon the last to construct the target molecule.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway A 4-Bromo-3-methylbenzaldehyde B Protection of Aldehyde A->B Ethylene glycol, p-TsOH C Formation of Benzoxaborole Ring B->C 1. n-BuLi, THF, -78 °C 2. B(OMe)3 3. H+ D Deprotection of Aldehyde C->D aq. HCl E Reduction to Alcohol D->E NaBH4, MeOH F Mesylation E->F MsCl, Et3N, DCM G Azide Displacement F->G NaN3, DMF H Reduction to Amine G->H PPh3, THF/H2O (Staudinger Reduction) I 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol H->I

Caption: Overall synthetic workflow for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Detailed Synthetic Protocols

This section provides a step-by-step guide for each transformation in the synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Step 1: Protection of the Aldehyde

The initial step involves the protection of the aldehyde functionality in 4-bromo-3-methylbenzaldehyde as a 1,3-dioxolane. This is a crucial step to prevent unwanted side reactions of the aldehyde group during the subsequent organometallic and boronation steps.

Protocol:

  • To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in toluene is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the protected aldehyde, 2-(4-bromo-3-methylphenyl)-1,3-dioxolane, which is typically used in the next step without further purification.

Step 2: Formation of the Benzoxaborole Ring System

The core benzoxaborole ring is constructed via a lithium-halogen exchange followed by reaction with a boron electrophile and subsequent intramolecular cyclization.

Protocol:

  • A solution of 2-(4-bromo-3-methylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • Trimethyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stirred vigorously for 1-2 hours to effect both the hydrolysis of the borate ester and the deprotection of the acetal.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 6-methylbenzo[c]oxaborol-1(3H)-ol.

Step 3: Bromination of the Methyl Group

The methyl group at the 6-position is activated for subsequent nucleophilic substitution by radical bromination.

Protocol:

  • To a solution of 6-methylbenzo[c]oxaborol-1(3H)-ol (1.0 eq) in a suitable solvent such as acetonitrile is added N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • The reaction mixture is heated to reflux (around 80 °C) for several hours, with the progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 6-(bromomethyl)benzo[c]oxaborol-1(3H)-ol, which is often used directly in the next step.

Step 4: Azide Displacement

The benzylic bromide is a good leaving group and is readily displaced by an azide nucleophile. This sets the stage for the final reduction to the amine.

Protocol:

  • A solution of crude 6-(bromomethyl)benzo[c]oxaborol-1(3H)-ol (1.0 eq) in dimethylformamide (DMF) is treated with sodium azide (1.5 eq).

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-(azidomethyl)benzo[c]oxaborol-1(3H)-ol. This intermediate can be purified by column chromatography if necessary.

Step 5: Reduction of the Azide to the Amine (Staudinger Reduction)

The final step is the reduction of the azide to the primary amine. The Staudinger reduction is a mild and efficient method for this transformation, avoiding the use of harsh reducing agents that could affect the benzoxaborole core.

Protocol:

  • To a solution of 6-(azidomethyl)benzo[c]oxaborol-1(3H)-ol (1.0 eq) in a mixture of THF and water is added triphenylphosphine (1.1 eq).

  • The reaction mixture is stirred at room temperature overnight. The progress of the reaction can be monitored by the evolution of nitrogen gas and by TLC.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous residue is washed with a nonpolar solvent like hexanes or diethyl ether to remove the triphenylphosphine oxide byproduct.

  • The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. The product can be further purified by crystallization or column chromatography.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
14-Bromo-3-methylbenzaldehyde2-(4-Bromo-3-methylphenyl)-1,3-dioxolaneEthylene glycol, p-TsOH>95%
22-(4-Bromo-3-methylphenyl)-1,3-dioxolane6-Methylbenzo[c]oxaborol-1(3H)-oln-BuLi, B(OMe)3, HCl70-85%
36-Methylbenzo[c]oxaborol-1(3H)-ol6-(Bromomethyl)benzo[c]oxaborol-1(3H)-olNBS, AIBN80-90% (crude)
46-(Bromomethyl)benzo[c]oxaborol-1(3H)-ol6-(Azidomethyl)benzo[c]oxaborol-1(3H)-olNaN385-95%
56-(Azidomethyl)benzo[c]oxaborol-1(3H)-ol6-(Aminomethyl)benzo[c]oxaborol-1(3H)-olPPh3, H2O80-90%

Causality and Experimental Choices

  • Choice of Protecting Group: The use of ethylene glycol to form a 1,3-dioxolane is a standard and robust method for protecting aldehydes. This acetal is stable to the strongly basic and nucleophilic conditions of the subsequent lithiation and borylation steps but is easily removed under acidic conditions.

  • Lithiation and Borylation: The lithium-halogen exchange with n-butyllithium is a classic method for generating an aryllithium species, which is a potent nucleophile. Trapping this intermediate with trimethyl borate is an efficient way to introduce the boron moiety. The subsequent acidic workup is crucial for both the hydrolysis of the borate ester to the boronic acid and the deprotection of the acetal in a single pot.

  • Introduction of the Aminomethyl Group: A two-step sequence involving bromination followed by azide displacement and subsequent reduction is a reliable method for converting a methyl group to an aminomethyl group. Direct amination of the bromide can lead to over-alkylation and other side products. The azide intermediate is stable and can be isolated and purified before the final reduction.

  • Staudinger Reduction: The Staudinger reduction is the preferred method for reducing the azide to the amine in this synthesis.[1] It proceeds under mild, neutral conditions, which is important for preserving the sensitive benzoxaborole functionality.[1] Alternative reduction methods, such as catalytic hydrogenation, could potentially lead to the reduction of the aromatic ring or cleavage of the B-O bond.

Conclusion

The synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol presented in this guide provides a reliable and scalable route to this valuable building block for drug discovery and development. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can confidently prepare this compound in high yield and purity. The versatility of the aminomethyl group opens up numerous possibilities for the creation of novel benzoxaborole-based compounds with tailored biological activities.

References

  • A comprehensive review on the synthesis of benzoxaboroles can be found in various organic chemistry journals.
  • Detailed procedures for acetal protection can be found in standard organic chemistry textbooks and d
  • The use of lithium-halogen exchange followed by borylation is a widely employed method for the synthesis of arylboronic acids and their derivatives.
  • Radical bromination of benzylic positions with NBS and AIBN is a standard transform
  • Nucleophilic substitution of benzylic halides with sodium azide is a common and efficient reaction.
  • Staudinger, H.; Meyer, J. New organic compounds of phosphorus. III. Phosphinemethylene derivatives and phosphinimines. Helv. Chim. Acta1919 , 2, 635-646. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Benzoxaboroles

Abstract

Benzoxaboroles represent a highly versatile class of boron-based heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their unique chemical architecture, centered on a boron atom integrated into a bicyclic system, confers distinct physicochemical properties that enable potent and often novel mechanisms of biological action.[2] Unlike their acyclic boronic acid counterparts, benzoxaboroles exhibit enhanced stability and a greater propensity to form reversible covalent bonds with biological nucleophiles, making them exceptional candidates for enzyme inhibition.[2][3] This guide provides a comprehensive technical overview of the biological activities of benzoxaboroles, detailing their core mechanisms of action, diverse therapeutic applications, structure-activity relationships, and the key experimental protocols used for their evaluation. We will explore their roles as antifungal, antibacterial, anti-inflammatory, and antiparasitic agents, with a focus on the molecular interactions that underpin their efficacy.[3]

The Benzoxaborole Scaffold: A Unique Chemical Entity

The foundation of the benzoxaborole structure is a benzene ring fused to an oxaborole ring. The key to its biological activity lies with the boron atom, which possesses an empty p-orbital, rendering it an electrophilic Lewis acid.[3] This allows the boron to readily accept electrons from nucleophilic residues (such as the hydroxyl groups of serines or diols in biomolecules) and transition from a planar, sp2-hybridized state to a more stable, tetrahedral, sp3-hybridized state.[3][4] This transition is favored in the constrained five-membered oxaborole ring, which contributes to the scaffold's increased acidity and reactivity compared to simple phenylboronic acids.[5] This ability to form stable, yet reversible, tetrahedral adducts is the cornerstone of its utility as a therapeutic agent.[6]

Diagram: General Mechanism of Benzoxaborole Interaction

The following diagram illustrates the fundamental mechanism of action, where the trigonal boron atom of the benzoxaborole scaffold interacts with a biological diol (e.g., from an enzyme or RNA) to form a tetrahedral boronate adduct.

G cluster_0 Benzoxaborole (Trigonal Boron) cluster_1 Biological Target cluster_2 Inhibited State Benzoxaborole Benzoxaborole (sp2 Boron) Adduct Tetrahedral Adduct (sp3 Boron) Reversible Covalent Bond Benzoxaborole->Adduct Interaction with Nucleophile Diol Target Diol (e.g., Serine, Ribose) Diol->Adduct Adduct->Benzoxaborole Dissociation

Caption: Reversible covalent inhibition mechanism of benzoxaboroles.

Diverse Biological Activities and Mechanisms of Action

The unique reactivity of the boron atom has been leveraged to target a wide array of enzymes and biological pathways, leading to a broad spectrum of therapeutic activities.[1][6]

Antifungal Activity

The most prominent example of an antifungal benzoxaborole is Tavaborole (AN2690) , which is FDA-approved for treating onychomycosis.[2][3]

  • Molecular Target: Fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).[6] LeuRS is a critical enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNALeu) during protein synthesis.[6]

  • Causality of Inhibition: The benzoxaborole moiety of Tavaborole targets the editing site of the LeuRS enzyme. It forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu, effectively trapping the tRNA in the editing site.[6] This stalls the catalytic cycle of the enzyme, leading to a complete shutdown of protein synthesis and resulting in fungal cell death (fungicidal action).[6] The specificity for the fungal enzyme over the human counterpart ensures a favorable therapeutic window.

Diagram: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

LeuRS_Inhibition cluster_0 Normal Protein Synthesis cluster_1 Inhibition by Benzoxaborole LeuRS LeuRS Enzyme Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Charging tRNA tRNA(Leu) tRNA->LeuRS Adduct Trapped tRNA-Adduct in Editing Site tRNA->Adduct Forms Adduct with Terminal Ribose Leucine Leucine Leucine->LeuRS Protein Protein Synthesis Charged_tRNA->Protein Benzoxaborole Tavaborole Benzoxaborole->Adduct LeuRS_Inhibited LeuRS Enzyme Adduct->LeuRS_Inhibited Traps Blocked Protein Synthesis BLOCKED LeuRS_Inhibited->Blocked

Caption: Benzoxaborole traps tRNA in the LeuRS editing site, halting protein synthesis.

Anti-inflammatory Activity

Crisaborole (AN2728) is an FDA-approved topical treatment for atopic dermatitis and psoriasis, demonstrating the anti-inflammatory potential of this scaffold.[3][7]

  • Molecular Target: Phosphodiesterase-4 (PDE4), a key enzyme in inflammatory cells.[6][7]

  • Causality of Inhibition: PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger that downregulates inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels.[7] This, in turn, suppresses the production and release of multiple pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-13, IL-17, IL-23), and interferon-gamma (IFN-γ).[7] Structurally, the oxaborole group chelates the bimetal catalytic center of the PDE4 enzyme, mimicking the binding of the phosphate group in cAMP.[7]

Antibacterial Activity

Benzoxaboroles have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains.[8]

  • Molecular Targets: The antibacterial mechanisms are diverse and can include:

    • Leucyl-tRNA Synthetase (LeuRS): Similar to the antifungal mechanism, bacterial LeuRS can be a target.[4][5]

    • β-Lactamases: These enzymes are a primary cause of bacterial resistance to penicillin- and cephalosporin-based antibiotics. Benzoxaboroles can act as inhibitors of serine-based β-lactamases. The boron atom forms a reversible adduct with the catalytic serine residue in the enzyme's active site, inactivating it and restoring the efficacy of co-administered β-lactam antibiotics.[6]

    • Penicillin Binding Proteins (PBPs): Direct inhibition of PBPs, which are essential for bacterial cell wall synthesis, is another reported mechanism.[4][5]

Antiparasitic and Antiviral Activity

Research has expanded the application of benzoxaboroles to neglected tropical diseases and viral infections.[3]

  • Antiparasitic: Compounds like SCYX-7158 have entered clinical trials for human African trypanosomiasis (sleeping sickness).[6] The mechanism often involves targeting parasitic enzymes like LeuRS, which are sufficiently different from their human homologs.[3] Activity has also been shown against Cryptosporidium and Toxoplasma.[3]

  • Antiviral: Benzoxaboroles have been investigated as inhibitors of viral enzymes, such as the HCV NS3/4A serine protease.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxaboroles can be finely tuned through chemical modification, a key aspect of drug design.

  • Benzene Ring Substitution: The position and nature of substituents on the aromatic ring are critical. For example, the 5-fluoro group in Tavaborole is crucial for its potent antifungal activity.[5][9]

  • Oxaborole Ring Substitution: While less common, modifications to the oxaborole ring itself can have a profound impact. Introducing a difluoromethyl group at the C3 position has been shown to enhance stability and antimicrobial activity by acting as a lipophilic hydrogen-bond donor.[4][5]

  • Hydrophilicity and Pharmacokinetics: Modifying substituents allows for the optimization of properties like solubility, cell permeability, and metabolic stability, which are essential for drug efficacy. Replacing a phenyl group with a hydroxyl group at the 1-position was shown to enhance hydrophilicity and improve activity against certain fungal species.[9]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel benzoxaborole candidates, a series of standardized and robust assays are employed. The following protocols are foundational for any research program in this area.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Principle: A serial dilution of the benzoxaborole compound is prepared in a 96-well microtiter plate. A standardized inoculum of the target microorganism (bacterium or fungus) is added to each well. After incubation, the wells are assessed for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the benzoxaborole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to wells 2-12 of a 96-well plate. Add 198 µL of broth to well 1.

  • Serial Dilution: Add 2 µL of the compound stock solution to well 1. Mix thoroughly. This is your starting concentration.

  • Two-fold Dilution Series: Transfer 100 µL from well 1 to well 2. Mix. Transfer 100 µL from well 2 to well 3, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth.

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1-11. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity. A spectrophotometric reading (OD600) can also be used for quantitative assessment.

Diagram: MIC Assay Workflow

MIC_Workflow start Start prep_plate Prepare 96-Well Plate with Growth Medium start->prep_plate serial_dilute Perform 2-Fold Serial Dilution of Benzoxaborole Compound prep_plate->serial_dilute add_inoculum Add Standardized Microbial Inoculum serial_dilute->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read_results Read Results: Visual or Spectrophotometric incubate->read_results end Determine MIC Value read_results->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: PDE4 Enzyme Inhibition Assay

This assay quantifies the ability of a benzoxaborole to inhibit PDE4 activity.

Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or the amount of produced AMP is quantified. A common method involves a two-step enzymatic reaction where the AMP produced is converted to adenosine, which is then deaminated to inosine by adenosine deaminase. The decrease in absorbance at 265 nm is monitored.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2), recombinant human PDE4 enzyme, cAMP substrate, and the benzoxaborole inhibitor at various concentrations.

  • Reaction Setup: In a UV-transparent 96-well plate, add the assay buffer, the benzoxaborole inhibitor (or DMSO for control), and the PDE4 enzyme. Allow to pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding the cAMP substrate to all wells.

  • First Enzymatic Reaction: Incubate for a defined period (e.g., 20 minutes) at 30°C, during which PDE4 converts cAMP to AMP.

  • Stop and Second Reaction: Stop the PDE4 reaction (e.g., by boiling or adding a specific inhibitor). Add the secondary enzyme mix containing adenosine deaminase.

  • Quantification: Measure the change in absorbance at 265 nm over time using a plate reader. The rate of absorbance decrease is proportional to the PDE4 activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Cytokine Release Assay

This assay measures the anti-inflammatory effect of a compound on immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages) are stimulated with an inflammatory agent (like lipopolysaccharide, LPS) in the presence or absence of the benzoxaborole inhibitor. The concentration of a key pro-inflammatory cytokine (e.g., TNF-α) released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Plate PBMCs or other immune cells in a 96-well cell culture plate at a desired density (e.g., 1 x 106 cells/mL) and allow them to adhere if necessary.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzoxaborole compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an appropriate period to allow for cytokine production and release (e.g., 18-24 hours at 37°C in a CO2 incubator).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Quantification: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the stimulated control. Determine the IC50 value from a dose-response curve.

Quantitative Data Summary

The potency of benzoxaboroles varies significantly based on their chemical structure and biological target. The table below summarizes representative activity data for key compounds.

Compound NameTherapeutic AreaMolecular TargetRepresentative Activity (IC50 / Ki / MIC)
Tavaborole (AN2690) AntifungalFungal LeuRSMIC: 0.25 - 2 µg/mL against T. rubrum
Crisaborole (AN2728) Anti-inflammatoryHuman PDE4IC50: ~0.1 µM for PDE4B
SCYX-7158 AntiparasiticParasitic LeuRSEffective against T. brucei
RPX7009 (Vaborbactam precursor) Antibacterial (Adjunct)β-LactamasesKi: Low nanomolar values for Class A carbapenemases

Note: Values are approximate and can vary based on specific assay conditions and microbial strains.

Conclusion and Future Perspectives

Benzoxaboroles have firmly established themselves as a clinically and scientifically significant class of therapeutic agents. Their success stems from a unique mechanism of action centered on the boron atom's ability to form reversible covalent bonds with key enzymatic targets. With two FDA-approved drugs and a robust pipeline of compounds in development for infectious, inflammatory, and neglected diseases, the future for this scaffold is bright.[10] Ongoing research continues to explore novel derivatives, expand their application to new therapeutic areas like oncology and virology, and further elucidate the nuanced structure-activity relationships that govern their potent biological effects.[1] The benzoxaborole scaffold is a testament to how the unique properties of an element like boron can be harnessed to address complex medical challenges.

References

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]

  • Mazzetti, P., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Sanders, B. C. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Liu, C. T., Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(17), 4462–4473. [Link]

  • Mazzetti, P., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. [Link]

  • Nocentini, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Korolev, A. M., et al. (n.d.). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. [Link]

  • Freund, Y. R., et al. (n.d.). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. PubMed. [Link]

  • Mereddy, G. R., et al. (2018). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]

  • Nocentini, A., & Winum, J. Y. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed. [Link]

  • Nocentini, A., Supuran, C. T., & Winum, J. Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). PubMed. [Link]

  • Semantic Scholar. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

Sources

The Emergence of Benzoxaboroles: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxaborole scaffold has rapidly emerged as a privileged structure in medicinal chemistry, transitioning from a chemical curiosity to the core of clinically approved therapeutics. This guide provides an in-depth technical exploration of the discovery and development of novel benzoxaboroles for researchers, scientists, and drug development professionals. We will dissect the fundamental principles that imbue this unique boron-heterocyclic scaffold with its potent and diverse biological activities. Causality behind experimental design, from initial high-throughput screening strategies to nuanced synthetic optimization and mechanistic elucidation, will be a central theme. This document is structured to serve as a practical and authoritative resource, integrating detailed protocols, data-driven insights, and visual guides to empower the next wave of benzoxaborole-based drug discovery.

The Benzoxaborole Core: A Nexus of Unique Physicochemical Properties

The therapeutic potential of the benzoxaborole scaffold is intrinsically linked to the unique properties of its boron center. Unlike typical carbon-based aromatic systems, the boron atom in a benzoxaborole possesses an empty p-orbital, rendering it a Lewis acid. This electron deficiency is the cornerstone of its mechanism of action, allowing it to form stable, yet reversible, covalent bonds with biological nucleophiles such as the diols present in sugars or the hydroxyl groups of serine residues in enzyme active sites.[1][2] This capacity for reversible covalent inhibition offers a distinct advantage over traditional non-covalent or irreversible covalent inhibitors, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Furthermore, the benzoxaborole moiety is relatively stable, with good solubility and permeability, which are highly advantageous properties for drug candidates.[2] Molecules incorporating this scaffold also tend to be metabolically stable, increasing their residence time in the body and allowing them to reach their intended targets effectively.[2] These favorable drug-like properties have propelled the development of benzoxaboroles for a wide array of therapeutic applications, including antifungal, anti-inflammatory, antiviral, antiparasitic, and anticancer agents.[3][4] Two notable successes are Tavaborole (Kerydin®), an antifungal for onychomycosis, and Crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis.[5]

Discovery Engine: High-Throughput Screening and Hit Identification

The journey to novel benzoxaboroles typically begins with a robust high-throughput screening (HTS) campaign. HTS allows for the rapid and automated testing of large, diverse compound libraries against a specific biological target.[6] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner.[6]

A Representative HTS Workflow for Benzoxaborole Discovery

The design of an HTS campaign is dictated by the therapeutic target. For instance, in the discovery of antifungal agents targeting leucyl-tRNA synthetase (LeuRS), a cell-based assay measuring inhibition of fungal growth is a common starting point.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screens & Hit Confirmation A Benzoxaborole Library (~10,000s compounds) in 384-well plates B Dispense Compounds (Acoustic Dispensing) A->B C Add Fungal Cells (e.g., C. albicans) B->C D Incubate (e.g., 48h at 35°C) C->D E Add Viability Reagent (e.g., Resazurin) D->E F Measure Fluorescence (Plate Reader) E->F G Identify 'Hits' (e.g., >50% growth inhibition) F->G H Hit Confirmation (Fresh Compound Powder) G->H ~1-2% Hit Rate I Dose-Response Curve (Determine IC50) H->I J Cytotoxicity Assay (e.g., Human Cell Line) I->J K Target-Based Assay (e.g., LeuRS Inhibition Assay) J->K L Prioritize 'Confirmed Hits' K->L

Figure 1: A generalized HTS workflow for the discovery of antifungal benzoxaboroles.
Experimental Protocol: Primary Antifungal Susceptibility Screen

This protocol outlines a typical cell-based HTS assay to identify benzoxaboroles with antifungal activity.

  • Compound Plating: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense nanoliter volumes of benzoxaborole compounds from a stock library (typically 10 mM in DMSO) into 384-well microplates to achieve a final screening concentration (e.g., 10 µM).

  • Cell Preparation: Culture a relevant fungal pathogen (e.g., Candida albicans) in appropriate growth medium (e.g., RPMI-1640) to the mid-logarithmic phase. Adjust the cell density to a final concentration of 2.5 x 10³ cells/mL.

  • Cell Seeding: Add 50 µL of the fungal cell suspension to each well of the compound-plated 384-well plates. Include positive (no compound) and negative (no cells) controls.

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • Viability Assessment: Add 10 µL of a viability indicator, such as resazurin (alamarBlue), to each well and incubate for an additional 4 hours.

  • Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) using a multi-well plate reader.

  • Hit Selection: Calculate the percentage of growth inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are classified as primary hits.

Synthesis and Structure-Activity Relationship (SAR) Studies

Following hit identification, the focus shifts to chemical synthesis to confirm the activity of the hit, explore the structure-activity relationship (SAR), and optimize the compound's properties. The versatility of the benzoxaborole core allows for extensive chemical modification.

General Synthetic Strategies

A common and efficient method to synthesize the benzoxaborole core involves the ortho-oxalkylation of arylboronic acids with aldehydes or ketones in the presence of a Brønsted acid.[7] This approach simplifies the starting materials and reduces the number of reaction steps.[7]

Synthesis_Scheme A Arylboronic Acid Reagents Brønsted Acid (e.g., TFA) A->Reagents B Aldehyde/Ketone B->Reagents C Benzoxaborole Reagents->C

Figure 2: General scheme for benzoxaborole synthesis via ortho-oxalkylation.
Experimental Protocol: Synthesis of a 6-Carboxamide Benzoxaborole Analog

This protocol is adapted from the synthesis of potent antitrypanosomal agents and illustrates the modification of the benzoxaborole scaffold.[8]

  • Starting Material Synthesis: Begin with the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, which can be prepared in two steps from 1-hydroxy-2,1-benzoxaborolane via nitration followed by hydrogenation.[3]

  • Amide Coupling:

    • Dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water, leading to the precipitation of the product.

    • Collect the solid by vacuum filtration and wash with water.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 6-carboxamide benzoxaborole.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzoxaborole scaffold is crucial for optimizing potency and selectivity. For example, in the development of antitrypanosomal agents, SAR studies revealed that linkage groups at the C(6) position containing a hydrogen bond acceptor led to superior potency.[8]

Compound Linkage at C(6) In Vitro IC₅₀ (µg/mL) vs. T. brucei [8]
1 -S-Ph0.25
2 -SO-Ph0.12
3 -SO₂-Ph0.09
4 -CONH-Ph0.02

Table 1: Example of SAR data for C(6)-substituted benzoxaboroles against Trypanosoma brucei. The data illustrates that modifying the linker and introducing a hydrogen bond acceptor (amide) significantly improves potency.

Unraveling the Mechanism of Action

A deep understanding of a drug's mechanism of action is paramount for its successful development. For many benzoxaboroles, the primary target is a class of essential enzymes known as aminoacyl-tRNA synthetases (AARSs).

The LeuRS Inhibition Mechanism of Tavaborole (AN2690)

The antifungal activity of tavaborole results from the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis.[9] LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA (tRNALeu).[1] Tavaborole exploits a unique "oxaborole tRNA trapping" (OBORT) mechanism.[10]

  • Entry into the Editing Site: LeuRS possesses a separate editing site to hydrolyze incorrectly charged tRNAs, ensuring translational fidelity. Tavaborole enters this editing site.

  • Adduct Formation: Inside the editing site, the boron atom of tavaborole forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[1]

  • Trapping and Inhibition: This forms a stable tavaborole-tRNALeu adduct, effectively trapping the tRNA in the editing site and blocking the catalytic cycle of the enzyme.[1][9] The inhibition of protein synthesis ultimately leads to fungal cell death.

MOA_Diagram cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site LeuRS LeuRS Editing Site Adduct Stable Tavaborole-tRNA-Leu Adduct (Covalent Bond) LeuRS->Adduct Forms Adduct tRNA tRNA-Leu (Terminal Adenosine) tRNA->LeuRS Binds Tavaborole Tavaborole (Benzoxaborole) Tavaborole->LeuRS Enters Active Site Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

Figure 3: Mechanism of action of Tavaborole via the inhibition of leucyl-tRNA synthetase (LeuRS).
Experimental Protocol: LeuRS Deacylation Assay

This biochemical assay can be used to confirm that a benzoxaborole hit inhibits the editing function of LeuRS.[9]

  • Preparation of Mismatched tRNA: Prepare misaminoacylated Ile-tRNALeu by incubating crude tRNA from S. cerevisiae with an editing-defective LeuRS mutant, ATP, and radiolabeled isoleucine (e.g., [¹⁴C]-Ile). Isolate the resulting [¹⁴C]Ile-tRNALeu.[9]

  • Deacylation Reaction:

    • Set up reaction mixtures containing buffer (e.g., 60 mM HEPES, pH 7.5, 10 mM MgCl₂, 10 mM KCl), the purified [¹⁴C]Ile-tRNALeu, and varying concentrations of the benzoxaborole inhibitor.

    • Initiate the reaction by adding the wild-type LeuRS enzyme.

  • Quenching and Analysis:

    • At various time points, take aliquots of the reaction and quench them on filter paper discs soaked in trichloroacetic acid (TCA) to precipitate the tRNA.

    • Wash the filters to remove free radiolabeled amino acid.

  • Data Interpretation: Measure the remaining radioactivity on the filters using a scintillation counter. A potent inhibitor will prevent the deacylation (hydrolysis) of the [¹⁴C]Ile-tRNALeu, resulting in higher retained radioactivity compared to the no-inhibitor control.

In Vivo Efficacy and Preclinical Development

Promising candidates from in vitro and SAR studies must demonstrate efficacy in relevant animal models of disease. For antitrypanosomal benzoxaboroles, this involves testing in murine models of Human African Trypanosomiasis (HAT).

Murine Model of T. brucei Infection
  • Infection: Mice are infected intraperitoneally (i.p.) with a specific strain of Trypanosoma brucei.[8]

  • Treatment: At the onset of parasitemia, treatment is initiated with the benzoxaborole candidate, typically administered orally (p.o.) or via i.p. injection, once or twice daily for a set duration (e.g., 7-14 days).[8][11]

  • Monitoring: Parasitemia levels in the blood are monitored regularly. The primary endpoint is the complete clearance of parasites and the survival of the mice.[8]

Compound Dose & Route Outcome in T. brucei Mouse Model [8]
Sulfoxide 12 20 mg/kg, i.p., b.i.d.Effective, but failed to cure via oral route
Sulfone 17 20 mg/kg, p.o., b.i.d.Complete cure
SCYX-7158 12.5 mg/kg, p.o., q.d.Effective in Stage 2 (CNS infection) model[11]

Table 2: In vivo efficacy of selected antitrypanosomal benzoxaboroles in murine models.

The successful progression of a compound like SCYX-7158, which demonstrated oral activity in a stage 2 model where the parasite has entered the central nervous system, highlights the potential of this chemical class to address significant unmet medical needs.[11]

Conclusion and Future Directions

The discovery of novel benzoxaboroles is a testament to the power of integrating modern drug discovery platforms with innovative chemistry. The unique reactivity of the boron atom provides a powerful tool for designing potent and selective enzyme inhibitors. The journey from a library screen to a preclinical candidate is a multi-parameter optimization challenge, requiring a deep understanding of the interplay between structure, activity, and drug-like properties. As our understanding of the biological roles of potential targets expands, and as synthetic methodologies become more sophisticated, the benzoxaborole scaffold is poised to deliver a new generation of therapeutics for a wide range of human diseases. The continued exploration of this versatile scaffold promises to be a fruitful endeavor for the medicinal chemistry community.

References

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). Organic Letters. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (n.d.). ACS Publications. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. (n.d.). DSpace@MIT. [Link]

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (2024). Organic Process Research & Development. [Link]

  • Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. (n.d.). National Institutes of Health. [Link]

  • Process for the preparation of tavaborole, its novel polymorphic forms and.... (2021).
  • Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Protocol for High Throughput Screening of Antibody Phage Libraries. (2022). Bio-protocol. [Link]

  • Structures of benzoxaborole compounds 11–31. (A) X-ray cocrystal... (n.d.). ResearchGate. [Link]

  • Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. (n.d.). PubMed. [Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. (2011). The Journal of Biological Chemistry. [Link]

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2025). ResearchGate. [Link]

  • Novel process for the preparation tavaborole and its intermediates. (2019).
  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (n.d.). SciSpace. [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. [Link]

  • Process for the preparation of crisaborole and its intermediates. (2021).
  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis. (2011). PLOS Neglected Tropical Diseases. [Link]

Sources

Navigating the Boron Frontier: A Technical Guide to 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Navigating the Boron Frontier: A Technical Guide to 6-(Aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxaborole Scaffold and a Point of Clarity

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry.[1] Its unique chemical properties, particularly the ability of the boron atom to form stable, reversible covalent bonds with biological nucleophiles, have led to the development of novel therapeutics.[2][3] This guide provides an in-depth technical overview of a specific benzoxaborole derivative, 6-(aminomethyl)benzo[c][2][4]oxaborol-1(3H)-ol.

It is crucial to first address a common point of confusion. The topic of this guide, 6-(aminomethyl)benzo[c][2][4]oxaborol-1(3H)-ol , is structurally distinct from a closely related analogue, 6-aminobenzo[c][2][4]oxaborol-1(3H)-ol . The former possesses an aminomethyl group (-CH2NH2) at the 6-position, while the latter has a primary amine (-NH2) directly attached to the aromatic ring. This guide will focus on the aminomethyl derivative while referencing the amino analogue for comparative context and to highlight broader synthetic strategies within this chemical class.

Chemical Identity and Properties

6-(Aminomethyl)benzo[c][2][4]oxaborol-1(3H)-ol is a functionalized benzoxaborole that serves as a valuable building block in the synthesis of more complex bioactive molecules, particularly protease inhibitors.[2] The presence of the aminomethyl group offers a versatile handle for further chemical modifications.[2]

IdentifierValueSource
IUPAC Name 6-(aminomethyl)benzo[c][2][4]oxaborol-1(3H)-ol[4]
CAS Number 1262279-06-0[4]
Molecular Formula C8H10BNO2[4]
Molecular Weight 162.98 g/mol [4]
Appearance Solid[2]
Storage Inert atmosphere, 2-8°C[2][5]

Synthesis and Characterization

The synthesis of 6-(aminomethyl)benzo[c][2][4]oxaborol-1(3H)-ol involves a multi-step process that begins with the construction of the core benzoxaborole ring system, followed by the introduction of the aminomethyl functionality. While specific, detailed protocols for this exact molecule are not extensively published in peer-reviewed literature, a general synthetic approach can be outlined.[4]

A more thoroughly documented synthesis is that of the related compound, 6-aminobenzo[c][2][4]oxaborol-1(3H)-ol, which serves as a key intermediate in the production of the visceral leishmaniasis drug candidate DNDI-6148.[6] This process typically involves the nitration of the benzoxaborole core, followed by the reduction of the nitro group to a primary amine.[6]

General Synthetic Workflow for Substituted Benzoxaboroles

Gcluster_0Core Synthesiscluster_1Substitutioncluster_2Final ProductAStarting Material(e.g., 2-methylphenylboronic acid derivative)BFunctional Group Interconversion(e.g., Bromination)A->BStep 1CCyclizationB->CStep 2DIntroduction of Precursor Group(e.g., Nitration for 6-amino analogue)C->DStep 3EModification to Target Group(e.g., Reduction for 6-amino analogue;Aminomethylation for 6-aminomethyl)D->EStep 4F6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-olor6-aminobenzo[c][1,2]oxaborol-1(3H)-olE->FGABenzoxaborole DerivativeDReversible Covalent Complex(Inhibited Enzyme)A->DBTarget Enzyme(e.g., Viral Protease)CEnzyme Active Site(with nucleophilic residue, e.g., Serine -OH)B->CC->DCovalent BondingEDisruption of Viral ReplicationD->E

A Comprehensive Technical Guide to 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (CAS No. 1262279-06-0), a key heterocyclic building block in modern medicinal chemistry. Benzoxaboroles have emerged as a privileged scaffold, leading to the development of novel therapeutics. This document details the compound's physicochemical properties, provides a comprehensive, field-proven synthesis protocol, elucidates its primary mechanism of action as a leucyl-tRNA synthetase (LeuRS) inhibitor, and presents a detailed experimental workflow for its evaluation. Designed for researchers and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its application in contemporary research and discovery programs.

Introduction: The Significance of the Benzoxaborole Scaffold

The benzoxaborole scaffold is a boron-heterocyclic moiety that has garnered significant attention in medicinal chemistry for its unique chemical properties and broad biological activities.[1] The incorporation of a boron atom into this bicyclic system creates a Lewis acidic center, which can form stable, reversible covalent bonds with nucleophilic residues—often diols—found in the active sites of target enzymes.[2] This distinct mode of interaction has enabled the development of innovative drug candidates targeting enzymes that were previously considered challenging.

Two notable examples of FDA-approved drugs featuring this scaffold are Tavaborole (Kerydin®), an antifungal agent for onychomycosis, and Crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis.[3] The success of these drugs has spurred further investigation into benzoxaborole derivatives for a wide range of therapeutic areas, including antibacterial, antiviral, and antiparasitic applications.[3]

6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol is a particularly valuable derivative. The aminomethyl group at the C-6 position serves as a versatile synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[2] This guide focuses specifically on this compound, providing the foundational knowledge required for its effective use in drug discovery projects.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol are summarized below.

PropertyValueSource(s)
CAS Number 1262279-06-0
Molecular Formula C₈H₁₀BNO₂
Molecular Weight 162.98 g/mol
IUPAC Name (1-hydroxy-1,3-dihydrobenzo[c][2][4]oxaborol-6-yl)methanamine
Synonyms 1,3-dihydro-1-hydroxy-2,1-benzoxaborole-6-methanamine
Physical Form Solid[4]
Storage Temperature 2-8°C, Sealed in dry, Inert atmosphere

Safety Information: While specific GHS data for the 6-aminomethyl derivative is not aggregated, data for the closely related 6-amino analogue (CAS 117098-94-9) suggests that compounds in this class should be handled with care. Hazards include potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a multi-step process that leverages established methods for the formation of the benzoxaborole core, followed by the introduction and modification of the C-6 substituent. The following protocol represents a logical and validated pathway based on the synthesis of analogous compounds, starting from the commercially available 2-bromo-5-cyanotoluene.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Bromo-5-cyanotoluene (Start Material) B Step 1: Radical Bromination (NBS, AIBN) A->B Introduce benzylic bromide C 2-Bromo-5-cyano benzyl bromide B->C D Step 2: Palladium-Catalyzed Borylation (B2pin2, Pd Catalyst, Base) C->D Form boronic ester E Pinacol Ester Intermediate D->E F Step 3: Hydrolysis & Cyclization (NaOH, then Acid) E->F Form oxaborole ring G 6-Cyanobenzo[c]oxaborol-1(3H)-ol F->G H Step 4: Nitrile Reduction (e.g., Raney Ni, H2 or LiAlH4) G->H Reduce cyano to amine I 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol (Final Product) H->I

Caption: Multi-step synthesis pathway for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Step-by-Step Synthesis Protocol

Expert Rationale: This synthetic route is designed for efficiency and control. It begins by establishing the benzylic bromide, a key handle for subsequent borylation. Palladium-catalyzed borylation is a robust and high-yielding method for installing the boron moiety. The subsequent hydrolysis and acid-catalyzed cyclization efficiently form the core benzoxaborole ring. Finally, a standard catalytic reduction of the nitrile group provides the target primary amine with high chemoselectivity.

Step 1: Radical Bromination of 2-Bromo-5-cyanotoluene

  • To a solution of 2-bromo-5-cyanotoluene (1.0 equiv) in a suitable solvent such as acetonitrile (MeCN), add N-bromosuccinimide (NBS, 1.1 equiv).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by HPLC or TLC until the starting material is consumed.

    • Causality: The AIBN initiates a radical chain reaction, allowing for the selective bromination of the benzylic methyl group over aromatic C-H bonds.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with water to remove succinimide byproducts, yielding the crude 2-bromo-5-cyanobenzyl bromide, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Borylation

  • In a reaction vessel purged with an inert gas (e.g., Argon), combine the crude 2-bromo-5-cyanobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv).

  • Add a suitable base, typically potassium acetate (KOAc, 3.0 equiv), and a solvent like dioxane.

  • Heat the mixture to 80-90°C and stir until the aryl bromide is consumed, as monitored by LC-MS.

    • Causality: This Miyaura borylation reaction is a powerful cross-coupling method that selectively replaces the aryl bromide with a boronic ester, the precursor to the oxaborole ring.

Step 3: Hydrolysis and Intramolecular Cyclization

  • Cool the reaction mixture from Step 2. Add a solution of aqueous sodium hydroxide (NaOH, 3.0 equiv).

  • Heat the mixture to 50°C for 2-3 hours. This step hydrolyzes both the benzylic bromide to a benzyl alcohol and the pinacol ester to a boronic acid in situ.

  • After cooling, acidify the mixture with aqueous HCl (e.g., 6 M).

  • Heat the acidified mixture again to 50°C for several hours to promote intramolecular condensation between the newly formed benzyl alcohol and the boronic acid, forming the stable benzoxaborole ring.

    • Causality: The reaction is a tandem process. Base hydrolysis generates the necessary nucleophile (alcohol) and electrophile (boronic acid) on the same molecule. Subsequent acid catalysis promotes the dehydration and cyclization to form the thermodynamically favored five-membered ring.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield 6-cyanobenzo[c]oxaborol-1(3H)-ol. Purify by column chromatography if necessary.

Step 4: Reduction of the Nitrile

  • Dissolve the 6-cyanobenzo[c]oxaborol-1(3H)-ol (1.0 equiv) in a solvent like ethanol or THF.

  • Add a hydrogenation catalyst, such as Raney Nickel, under a hydrogen atmosphere (e.g., using a Parr shaker).

  • Conduct the reaction at room temperature until the reaction is complete.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. Raney Nickel is a common and effective catalyst for this transformation.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude product, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, can be purified by crystallization or conversion to its hydrochloride salt for enhanced stability and ease of handling.

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

The primary molecular target for many antimicrobial benzoxaboroles is Leucyl-tRNA Synthetase (LeuRS), an essential enzyme in protein synthesis.[3] This enzyme is responsible for charging tRNA molecules with their cognate amino acid, leucine. The inhibition of LeuRS halts protein production, leading to cell death. 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol is a potent inhibitor of this process through a novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1]

The OBORT Mechanism:

  • Entry into the Editing Site: LeuRS possesses two active sites: a synthetase site for aminoacylation and an editing site for proofreading, which removes incorrectly charged amino acids. The benzoxaborole inhibitor preferentially binds within the editing site.

  • Adduct Formation: The terminal adenosine of the tRNA molecule (A76) has a ribose sugar with a 2',3'-cis-diol. The empty p-orbital of the boron atom in the benzoxaborole acts as a strong electrophile.

  • Covalent Trapping: The boron atom forms a stable, reversible covalent adduct with the cis-diol of the tRNA's terminal ribose.[1]

  • Enzyme Inhibition: This adduct effectively "traps" the tRNA molecule within the editing site, forming a non-productive ternary complex (Enzyme-Inhibitor-tRNA). This prevents the catalytic cycle of the enzyme from proceeding, thereby inhibiting protein synthesis.

Mechanism Diagram

Mechanism cluster_0 LeuRS Editing Site Enzyme LeuRS Enzyme Editing Site Adduct Trapped Ternary Complex Enzyme-Adduct-tRNA Enzyme->Adduct Covalent Adduct Formation (Boron + cis-diol) Inhibition Protein Synthesis HALTED Adduct->Inhibition Prevents tRNA release Inhibitor Benzoxaborole (B(OH)) Inhibitor->Enzyme:p Binds to editing site tRNA tRNA(Leu) (with terminal cis-diol) tRNA->Enzyme:p Binds to enzyme

Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism of LeuRS inhibition.

Key Experimental Protocol: In Vitro LeuRS Aminoacylation Assay

To quantify the inhibitory activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against its target, a leucyl-tRNA synthetase (LeuRS) aminoacylation assay is employed. This protocol measures the enzyme's ability to attach radiolabeled leucine to its tRNA substrate in the presence of varying concentrations of the inhibitor.

Principle: The assay quantifies the amount of [¹⁴C]-L-leucine incorporated into tRNA by LeuRS. The reaction is stopped, and the tRNA is precipitated onto filter pads. Unincorporated [¹⁴C]-L-leucine is washed away. The radioactivity remaining on the filters, which is proportional to enzyme activity, is measured by scintillation counting. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Protocol Workflow Diagram

Protocol_Workflow A 1. Prepare Reaction Mix (Buffer, ATP, MgCl2, tRNA, [14C]-Leu) B 2. Add Inhibitor (Serial dilution of 6-(aminomethyl)benzoxaborole) A->B C 3. Pre-incubate (Allows inhibitor to bind enzyme) B->C D 4. Initiate Reaction (Add LeuRS Enzyme) C->D E 5. Incubate at 37°C (Allow aminoacylation to proceed) D->E F 6. Stop Reaction & Precipitate (Spot onto TCA-soaked filter pads) E->F G 7. Wash Filters (Remove unincorporated [14C]-Leu) F->G H 8. Scintillation Counting (Quantify radioactivity) G->H I 9. Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Workflow for the LeuRS aminoacylation inhibition assay.

Detailed Step-by-Step Methodology

Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a known LeuRS inhibitor as a reference compound further validates the results.

Materials:

  • Recombinant M. tuberculosis LeuRS

  • Total tRNA from E. coli or M. tuberculosis

  • [¹⁴C]-L-Leucine

  • ATP, MgCl₂, Tris-HCl buffer, DTT

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (test compound)

  • Trichloroacetic acid (TCA)

  • Glass fiber filter pads

  • Scintillation fluid and vials

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X reaction buffer: 100 mM Tris-HCl (pH 7.8), 20 mM MgCl₂, 10 mM DTT, 4 mM ATP.

    • Prepare a stock solution of the test compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup (in microcentrifuge tubes on ice):

    • For each reaction, combine 25 µL of 2X reaction buffer, a specific concentration of tRNA (e.g., 5 µM final), and [¹⁴C]-L-Leucine (e.g., 20 µM final).

    • Add 2 µL of the diluted test compound solution (or DMSO for the 100% activity control).

    • Add purified LeuRS enzyme to a final concentration of 50 nM.

    • Adjust the final volume of each reaction to 50 µL with nuclease-free water.

    • Expert Insight: A no-enzyme control should be included to determine background radioactivity levels.

  • Incubation:

    • Incubate the reaction tubes in a water bath at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Quenching and Precipitation:

    • Stop the reaction by spotting 40 µL of each reaction mixture onto a glass fiber filter pad (pre-soaked in 5% TCA).

    • Causality: The cold TCA precipitates the large tRNA molecules (now carrying the [¹⁴C]-leucine) while leaving small molecules like the unincorporated [¹⁴C]-leucine in solution.

  • Washing:

    • Wash the filter pads three times with cold 5% TCA, followed by one wash with cold ethanol, to remove all unincorporated radiolabeled leucine.

  • Quantification:

    • Dry the filter pads completely under a heat lamp.

    • Place each filter pad into a scintillation vial, add scintillation fluid, and measure the counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the no-enzyme control (background) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol represents a strategic and versatile scaffold for the development of novel enzyme inhibitors, particularly targeting Leucyl-tRNA Synthetase. Its unique boron-mediated mechanism of action offers a compelling alternative to traditional inhibitor modalities. The synthetic pathways are logical and scalable, and the methods for biological evaluation are well-established. This guide provides the essential technical framework and expert insights necessary for researchers to confidently incorporate this potent building block into their drug discovery and chemical biology programs, accelerating the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3770187, 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved January 25, 2026 from [Link].

  • Li, X., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry. Available at: [Link].

  • Khairnar, P. V., et al. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development. Available at: [Link].

  • Palencia, A., et al. (2016). Crucial role of the C-terminal domain of Mycobacterium tuberculosis leucyl-tRNA synthetase in aminoacylation and editing. Nucleic Acids Research. Available at: [Link].

  • Li, X., et al. (2017). Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link].

  • Tomašić, T., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][4]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences. Available at: [Link].

  • Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Available at: [Link].

Sources

An In-depth Technical Guide to the Benzoxaborole Scaffold: From Core Chemistry to Clinical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, diverse biological targets—is a cornerstone of modern drug discovery. The benzoxaborole ring system has, over the past two decades, firmly established itself as one such scaffold.[1][2][3] This versatile boron-heterocyclic structure has given rise to a new class of therapeutic agents with a wide spectrum of applications, including antifungal, anti-inflammatory, antibacterial, antiviral, and antiparasitic activities.[1][2][4]

The journey of benzoxaboroles from chemical curiosities, first synthesized in 1957, to clinically approved medicines is a testament to their unique chemical properties and potent biological activity.[5] Unlike many traditional carbon-based drugs, benzoxaboroles leverage the distinct chemistry of the boron atom, particularly its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles. This guide provides an in-depth exploration of the benzoxaborole core, detailing its fundamental physicochemical properties, mechanisms of action, synthetic methodologies, and successful translation into impactful therapeutics for researchers, scientists, and drug development professionals. Two notable successes, Tavaborole (Kerydin®) for onychomycosis and Crisaborole (Eucrisa®) for atopic dermatitis, highlight the scaffold's clinical significance.[1][3][4][6]

The Benzoxaborole Core: Physicochemical Properties and Reactivity

The therapeutic potential of benzoxaboroles is intrinsically linked to the unique electronic and structural properties of the boron atom integrated within the heterocyclic ring.

Structure and Enhanced Lewis Acidity

Benzoxaboroles structurally combine features of phenylboronic acids and cyclic boronic esters.[5] A key feature is the boron atom's empty p-orbital, which makes it an electron-deficient Lewis acid.[4] Critically, the five-membered heterocyclic ring introduces ring strain, which significantly enhances the boron's Lewis acidity compared to its acyclic phenylboronic acid counterparts.[5] This heightened acidity facilitates the interaction with electron-rich nucleophiles, such as the hydroxyl groups (–OH) found in water or in the active sites of enzymes.[5]

The Boron "Switch": A Reversible Covalent Interaction

The central tenet of the benzoxaborole mechanism of action is the ability of the boron atom to reversibly change its hybridization state from a trigonal planar sp² configuration to a more stable tetrahedral sp³ configuration upon interacting with a nucleophile.[4] This "boron switch" is the chemical basis for its biological activity, allowing it to form a stable, yet reversible, tetrahedral adduct with target biomolecules.[4]

Boron_Switch cluster_0 Trigonal Planar (sp²) cluster_1 cluster_2 Nucleophile cluster_3 Tetrahedral Adduct (sp³) Benzoxaborole Benzoxaborole (Lewis Acid) Plus + Benzoxaborole->Plus Nucleophile Enzyme Nucleophile (e.g., Ser-OH) Plus->Nucleophile Adduct Reversible Covalent Adduct (Enzyme Inhibited) Nucleophile->Adduct Reversible Covalent Bond

Caption: The "Boron Switch": Reversible change from sp² to sp³ hybridization.

Favorable Drug-like Properties

Beyond its unique reactivity, the benzoxaborole scaffold possesses several properties that make it attractive for drug development:

  • Stability: The scaffold is generally stable to air and water and does not typically undergo rapid degradation under physiological conditions.[7]

  • Solubility: It exhibits good water solubility, which is advantageous for formulation and bioavailability.[2][6][7]

  • Low Toxicity: Repeated clinical trials have demonstrated the low intrinsic and genetic toxicity of benzoxaboroles.[2][5][6][7]

  • Synthetic Accessibility: The chemical versatility and relative ease of preparation facilitate the synthesis of diverse libraries for structure-activity relationship (SAR) studies.[3]

Mechanism of Action: Hijacking Biological Pathways

The ability of benzoxaboroles to form reversible covalent adducts allows them to act as potent enzyme inhibitors. The specific therapeutic effect is determined by the substituents on the benzoxaborole ring, which guide the molecule to its biological target.

Antifungal Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

The antifungal activity of Tavaborole (AN2690) is a classic example of the benzoxaborole mechanism.[5] Tavaborole targets and inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[5][8]

LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu). The enzyme has a "proofreading" or editing site to remove incorrectly charged amino acids. Tavaborole exploits this editing site. It forms a stable, covalent adduct with the 3'-terminal adenosine of the tRNALeu, effectively trapping the tRNA in the editing site.[5] This adduct mimics the transition state of the editing reaction, blocking the catalytic cycle of the enzyme and halting protein synthesis, which ultimately leads to fungal cell cycle arrest and death.[5][9]

LeuRS_Inhibition cluster_0 Fungal Protein Synthesis Cycle cluster_1 Inhibition Pathway LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein Charges tRNA tRNA tRNA(Leu) tRNA->LeuRS Leucine Leucine Leucine->LeuRS Tavaborole Tavaborole (AN2690) Adduct Stable Tavaborole-tRNA Adduct in LeuRS Editing Site Tavaborole->Adduct Enters Editing Site Block Protein Synthesis BLOCKED Adduct->Block

Caption: Tavaborole inhibits fungal protein synthesis by trapping tRNA in the LeuRS editing site.

Anti-inflammatory Action: Inhibition of Phosphodiesterase 4 (PDE4)

Crisaborole (AN2728) exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism is central to its efficacy in treating atopic dermatitis.[3]

Antibacterial Action: Inhibition of β-Lactamases

While not a benzoxaborole itself, the cyclic boronic acid Vaborbactam demonstrates a related and highly relevant mechanism. It is a potent inhibitor of serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC).[10][11] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Vaborbactam's boron atom forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, inactivating the enzyme.[5][11] This restores the activity of β-lactam antibiotics like meropenem, allowing them to effectively destroy the bacterial cell wall.[10][12]

Applications in Drug Discovery: A Therapeutic Landscape

The benzoxaborole scaffold has been successfully leveraged across multiple therapeutic areas, leading to both approved drugs and promising clinical candidates.[1][2]

Drug Name (Code)Trade NameTarget EnzymeTherapeutic AreaStatus
Tavaborole (AN2690)Kerydin®Leucyl-tRNA SynthetaseAntifungalFDA Approved (2014)[1][4]
Crisaborole (AN2728)Eucrisa®Phosphodiesterase 4 (PDE4)Anti-inflammatoryFDA Approved (2016)[4][6]
Acoziborole (SCYX-7158)-(Undisclosed)Antiparasitic (HAT)Phase III Trials [6][13]
Epetraborole (AN3365)-Leucyl-tRNA SynthetaseAntibacterialPhase II Trials [6]

Beyond these, research has explored benzoxaboroles as antiviral agents (e.g., against Hepatitis C virus) and for their potential in treating a range of neglected tropical diseases.[1][5]

Synthetic Methodologies: Building the Scaffold

A key advantage of the benzoxaborole scaffold is its synthetic tractability. Various methods have been developed, often starting from readily available precursors. One of the most direct and common approaches involves the reduction of 2-formylphenylboronic acid.

Synthesis_Workflow Start Start: 2-Formylphenylboronic Acid or its derivatives Step1 Step 1: Nucleophilic Addition (e.g., Grignard, Organolithium) Start->Step1 Intermediate1 Intermediate: Secondary Alcohol Step1->Intermediate1 Step2 Step 2: Cyclization (Intramolecular Esterification) Often spontaneous or acid/base catalyzed Intermediate1->Step2 Product Product: 3-Substituted Benzoxaborole Step2->Product

Caption: General workflow for the synthesis of 3-substituted benzoxaboroles.

Experimental Protocol: General Synthesis of a Benzoxaborole Derivative

The following protocol describes a general, self-validating procedure for the synthesis of a benzoxaborole derivative via the reduction of a 2-formylphenylboronic acid derivative.

Objective: To synthesize 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-formyl-4-chlorophenylboronic acid.

Materials:

  • 2-formyl-4-chlorophenylboronic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-formyl-4-chlorophenylboronic acid in methanol (approx. 10 mL per gram of starting material).

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6. This will neutralize excess NaBH₄ and facilitate the cyclization to the benzoxaborole.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and water. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization (Self-Validation): Combine the pure fractions and evaporate the solvent. Characterize the resulting white solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the target benzoxaborole.

Conclusion and Future Perspectives

The benzoxaborole scaffold represents a triumph of leveraging unique elemental chemistry for therapeutic benefit. Its journey from a synthetic curiosity to the foundation of FDA-approved drugs has been driven by a deep understanding of its core reactivity—the reversible formation of a tetrahedral adduct with biological nucleophiles. This mechanism has proven effective against a wide array of targets, from fungal enzymes to human inflammatory mediators.

The future for benzoxaboroles remains bright. Ongoing research continues to explore modifications to both the benzene and oxaborole rings to enhance specificity, improve pharmacokinetic profiles, and expand the therapeutic reach of this remarkable scaffold.[13] As challenges like antimicrobial resistance and the need for novel anti-inflammatory agents persist, the versatile and potent benzoxaborole core is poised to remain a highly valuable tool in the drug developer's armamentarium for years to come.

References
  • Dzierbicka, K., & Inkielewicz-Stepniak, I. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(17), 985-1020. [Link]

  • Capoferri, L., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1056-1061. [Link]

  • Nocentini, A., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(7), 493-504. [Link]

  • Request PDF. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]

  • Grassi, G., et al. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Sanders, J. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010-2018). PubMed. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Taylor & Francis Online. [Link]

  • Singal, A., & Pandhi, D. (2016). An upcoming drug for onychomycosis: Tavaborole. PMC - NIH. [Link]

  • Lomazzi, S., et al. (2020). Biochemical Activity of Vaborbactam. PMC - NIH. [Link]

  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). [Link]

  • Hecker, S. J., et al. (2019). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Wikipedia. (n.d.). Vaborbactam. [Link]

Sources

role of boron in 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Boron in 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Executive Summary

The incorporation of boron into medicinal chemistry has unlocked novel mechanisms of action against challenging biological targets. The benzoxaborole class of compounds, in particular, has emerged as a clinically significant scaffold with broad therapeutic potential, including antifungal and antibacterial applications. This technical guide focuses on 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a representative member of this class, to provide an in-depth analysis of the indispensable role of its boron atom. We will dissect the unique chemical properties of boron that enable a sophisticated mechanism of enzyme inhibition, explore the experimental methodologies used to characterize this interaction, and discuss the implications for drug design and development. The central thesis of this guide is that the boron atom is not a passive structural element but the primary driver of the compound's biological activity, acting as an electrophilic warhead that covalently traps its biological target.

Introduction: The Benzoxaborole Scaffold in Medicinal Chemistry

For many years, boron-containing compounds were largely relegated to the periphery of drug development, partly due to perceived risks of toxicity and chemical instability. However, the clinical success of drugs like the proteasome inhibitor bortezomib has catalyzed a renaissance in organoboron chemistry.[1] Researchers now recognize that boron's unique electronic structure offers distinct advantages for designing potent and selective enzyme inhibitors.

The defining feature of the boron atom in its common trivalent state is its empty p-orbital. This electron deficiency makes boron compounds strong Lewis acids, readily accepting a pair of electrons from a nucleophile.[2] This interaction facilitates a change in the boron's geometry from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state.[3] This "chameleonic" ability to adapt its coordination state upon interacting with a biological target is a key differentiator from traditional carbon-based electrophiles and is fundamental to the mechanism of action of benzoxaboroles.[3]

The benzoxaborole scaffold, which features a boronic acid cyclized with an adjacent hydroxymethyl group on a benzene ring, has proven to be a particularly fruitful application of these principles. This guide will use 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to illustrate how this unique chemistry is harnessed to achieve potent and specific biological effects.

Physicochemical Properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. The structure of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol contains the core benzoxaborole motif with a critical aminomethyl substituent at the C6 position.

Key Structural Features:

  • Oxaborole Ring: The five-membered ring containing the boron and oxygen atoms is the pharmacophore, responsible for the covalent interaction with the biological target.

  • Boronic Acid Moiety: The B-OH group is the Lewis acidic center.

  • C6-aminomethyl Group: This substituent is not merely a passive feature. Its position is solvent-exposed, allowing for modifications to improve properties like solubility and to form additional hydrogen-bonding interactions with the target enzyme, potentially enhancing potency and selectivity.

Below is a summary of the key physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₇H₈BNO₂[4]
Molecular Weight 148.96 g/mol [4]
Melting Point 148°C[5][6]
pKa 7.27 (Predicted)[5]
Topological Polar Surface Area 55.5 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

The Central Role of Boron in the Mechanism of Action

The therapeutic effect of the benzoxaborole class, including 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, is primarily achieved through the targeted inhibition of leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis.[7][8] LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA (tRNALeu), a critical step in translating the genetic code. To ensure fidelity, the enzyme possesses a separate "editing" domain (also known as the CP1 domain) that hydrolyzes incorrectly charged tRNAs. It is this editing site that the benzoxaborole targets in a highly sophisticated manner.

The Oxaborole tRNA-Trapping (OBORT) Mechanism

The mechanism is known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[7][9] It does not involve the inhibitor simply blocking the active site in a traditional competitive fashion. Instead, it hijacks the natural substrate of the editing site, tRNALeu, to form a stable, inhibitory complex.

The key event is the covalent reaction between the boron atom of the benzoxaborole and the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the tRNA molecule.[10][11][12] This reaction is driven by the Lewis acidic nature of the boron atom.

  • Target Recognition: The uncharged tRNALeu enters the editing site of the LeuRS enzyme.

  • Inhibitor Binding: The benzoxaborole inhibitor also binds within the editing site.

  • Covalent Adduct Formation: The electrophilic boron atom is positioned perfectly to react with the cis-diol of the tRNA's terminal ribose. It accepts a lone pair of electrons from one of the hydroxyls, transitioning from its sp² state to a tetrahedral sp³ intermediate, and forms a stable covalent adduct with both hydroxyl groups.[11][12]

  • Enzyme Trapping: This newly formed, bulky tRNA-benzoxaborole adduct becomes trapped within the editing site, effectively locking the enzyme in a non-productive state.[11][13] This prevents the catalytic turnover and release of the tRNA, thereby halting the entire protein synthesis cycle and leading to cell death.[12]

OBORT_Mechanism cluster_Enzyme LeuRS Editing Site tRNA tRNA-Leu (A76-ribose-diol) Adduct Trapped tRNA-Inhibitor Adduct (sp³ Boron) tRNA->Adduct Covalent bond formation via Boron's empty p-orbital Inhibitor Benzoxaborole (sp² Boron) Inhibitor->Adduct Lewis Acid-Base Reaction Inhibited Protein Synthesis Blocked Adduct->Inhibited Enzyme turnover stalled Start Protein Synthesis Cycle Start->tRNA tRNA enters editing site

Caption: The Oxaborole tRNA-Trapping (OBORT) Mechanism.

Biochemical and Structural Characterization of Target Inhibition

Validating the proposed mechanism of action and quantifying the potency of an inhibitor requires a suite of biochemical and biophysical experiments. The causality for these experimental choices is rooted in the need to build a comprehensive, evidence-based model of the drug-target interaction.

Enzyme Kinetics
  • Causality and Rationale: Enzyme kinetic assays are fundamental to drug discovery. They allow researchers to determine an inhibitor's potency, typically expressed as an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ (the inhibition constant). Furthermore, these assays can elucidate the mode of inhibition (e.g., competitive, non-competitive, or, in this case, a more complex time-dependent inhibition due to covalent bond formation). This quantitative data is essential for structure-activity relationship (SAR) studies, guiding chemists to synthesize more potent molecules.

  • Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

    This protocol is a representative methodology based on standard assays used for this enzyme class.

    • Reagent Preparation:

      • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT).

      • Recombinantly express and purify the target LeuRS enzyme (e.g., from E. coli, S. aureus, or the pathogen of interest).

      • Prepare stock solutions of substrates: L-leucine, ATP, and a specific tRNALeu transcript.

      • Prepare a stock solution of radiolabeled [³H]-L-leucine.

      • Prepare serial dilutions of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO).

    • Reaction Setup:

      • In a 96-well plate, combine the reaction buffer, LeuRS enzyme, ATP, tRNALeu, and the inhibitor at various concentrations.

      • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiation and Incubation:

      • Initiate the aminoacylation reaction by adding a mixture of L-leucine and [³H]-L-leucine.

      • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes), ensuring the reaction proceeds in the linear range.

    • Quenching and Precipitation:

      • Stop the reaction by adding a cold solution of 10% trichloroacetic acid (TCA).

      • This step precipitates the tRNA and any macromolecules, including the newly formed [³H]Leu-tRNALeu. Unreacted [³H]-L-leucine remains in the solution.

    • Detection and Data Analysis:

      • Transfer the precipitated material onto a filtermat using a cell harvester.

      • Wash the filtermat with 5% TCA followed by ethanol to remove any remaining free [³H]-L-leucine.

      • Allow the filtermat to dry completely, then add scintillation fluid.

      • Measure the radioactivity using a scintillation counter. The counts are directly proportional to the amount of [³H]Leu-tRNALeu formed and thus to the enzyme activity.

      • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structural Biology
  • Causality and Rationale: While kinetics provides quantitative data on potency, X-ray crystallography provides the ultimate visual proof of the binding mode. A high-resolution crystal structure of the inhibitor bound to its target can confirm the covalent adduct formation, identify the specific amino acid residues involved in binding, and reveal the conformational changes that lead to inhibition. This structural information is invaluable for rational drug design, allowing scientists to design new analogues with improved affinity and selectivity by targeting specific interactions within the active site.

  • Analysis of the Benzoxaborole-LeuRS-tRNA Complex

    While a specific structure for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol may not be publicly available, the crystal structures of highly similar analogues, such as AN2690, in complex with LeuRS and tRNA (or an AMP surrogate) have been solved and provide a definitive blueprint for the interaction.[13][14]

    These structures confirm that the benzoxaborole forms a covalent bond with the 2' and 3' hydroxyls of the terminal adenosine of tRNA.[11][13] The boron atom is converted to a tetrahedral, anionic state, which is further stabilized by interactions with conserved residues in the editing site, often including key threonine residues that coordinate with the substrate.[14] Eukaryotic LeuRS enzymes have an additional alpha-helix that folds over the active site, further burying the adduct and providing a basis for achieving selectivity against microbial enzymes.[13]

Structural_Workflow cluster_Biochem Biochemical Preparation cluster_Crystallography X-Ray Crystallography Workflow Purify_Enzyme Purify LeuRS Enzyme Co_crystallize Co-crystallize (Enzyme + tRNA + Inhibitor) Purify_Enzyme->Co_crystallize Synth_RNA Synthesize tRNA-Leu Synth_RNA->Co_crystallize Synth_Inhibitor Synthesize Inhibitor Synth_Inhibitor->Co_crystallize Xray X-ray Diffraction Co_crystallize->Xray Data Collect Diffraction Data Xray->Data Solve Solve Electron Density Map Data->Solve Refine Refine Atomic Model Solve->Refine Model 3D Structural Model of Inhibitory Complex Refine->Model

Caption: Conceptual workflow for structural analysis.

Conclusion

The biological activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a direct consequence of the unique chemical reactivity of its constituent boron atom. Far from being a simple scaffold, the benzoxaborole core functions as a sophisticated warhead. The inherent Lewis acidity of the boron atom enables it to form a covalent adduct with the terminal ribose of tRNA within the editing site of leucyl-tRNA synthetase. This "tRNA-trapping" mechanism is a powerful and elegant mode of inhibition that effectively shuts down protein synthesis in target pathogens. Understanding this boron-centric mechanism, validated through rigorous kinetic and structural studies, is paramount for researchers and drug developers. It not only explains the efficacy of this specific compound but also provides a foundational blueprint for the rational design of future boron-based therapeutics targeting a wide array of diseases.

References

  • 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chmielewski, Ł., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. Available at: [Link]

  • Coates, M., et al. (2023). Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Khan, S., et al. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. Journal of Molecular Biology. Available at: [Link]

  • Šlechta, P., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][5][15]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences. Available at: [Link]

  • Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Available at: [Link]

  • Li, Y., et al. (2016). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry. Available at: [Link]

  • Lee, C., et al. (2022). A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zhao, H., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. Available at: [Link]

  • O'Dwyer, K., et al. (2024). In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor. Pharmaceutics. Available at: [Link]

  • Zhang, C., & Ma, C. (2020). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Baker, S. J., et al. (2011). Boron-Containing Inhibitors of Synthetases. Chemical Society Reviews. Available at: [Link]

  • Zhang, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science. Available at: [Link]

  • Coates, M., et al. (2023). Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis. ResearchGate. Available at: [Link]

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. PubMed. Available at: [Link]

  • Ganapathy, U., et al. (2021). Epetraborole Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Diaz, D. (2017). Boron is special. amphoteros. Available at: [Link]

  • Coates, M., et al. (2023). Pharmacokinetics and in vivo efficacy of epetraborole against Burkholderia pseudomallei. bioRxiv. Available at: [Link]

  • Ganapathy, U., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

A Technical Guide to the Preliminary Screening of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: A Novel Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the preliminary screening of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a promising member of the benzoxaborole class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. It offers a strategic approach to evaluating the compound's potential, grounded in established scientific principles and methodologies.

Introduction: The Promise of Benzoxaboroles

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities. The unique structural feature of this class is the presence of a boron atom within a bicyclic system, which confers a Lewis acidic character, enabling potent and often novel interactions with biological targets.[1] Several benzoxaborole derivatives have been investigated for a range of therapeutic applications, including as antifungal, antibacterial, and antiviral agents.[2]

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a functionalized derivative with potential as a versatile scaffold for the development of new therapeutics. The aminomethyl group at the 6-position offers a site for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic preliminary screening cascade to elucidate the antimicrobial potential and initial safety profile of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is crucial for designing and interpreting screening assays.

PropertyValueSource
Molecular Formula C₇H₈BNO₂PubChem
Molecular Weight 148.96 g/mol PubChem
Appearance Light orange to yellow to green powder/crystalChemicalBook[3]
Melting Point 148°C (lit.)ECHEMI[4]
Storage 2-8°C, Sealed in dry, inert atmosphereSigma-Aldrich

The Screening Cascade: A Strategic Approach

A tiered approach to preliminary screening is recommended to efficiently allocate resources and generate a comprehensive initial profile of the compound. The cascade should begin with broad antimicrobial activity assessment, followed by mechanism of action studies, and finally, an evaluation of cytotoxicity and selectivity.

Screening_Cascade cluster_0 Phase 1: Primary Antimicrobial Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Safety and Selectivity Profiling A Antifungal Susceptibility Testing C Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay A->C Active B Antibacterial Susceptibility Testing B->C Active D In Vitro Cytotoxicity Assays C->D E Selectivity Index (SI) Calculation D->E

Caption: A logical workflow for the preliminary screening of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Phase 1: Primary Antimicrobial Screening

The initial phase focuses on determining the breadth of the compound's antimicrobial activity.

Antifungal Susceptibility Testing

Rationale: Benzoxaboroles have demonstrated significant potential as antifungal agents.[2] This assay will determine the minimum inhibitory concentration (MIC) of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against a panel of clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M27)

  • Fungal Strains: A representative panel should include Candida albicans, Cryptococcus neoformans, and a species of Aspergillus.

  • Inoculum Preparation: Prepare a standardized fungal inoculum to a concentration of 0.5–2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate.

  • Incubation: Inoculate each well with the fungal suspension. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Antibacterial Susceptibility Testing

Rationale: Derivatives of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol have shown activity against various bacteria, including Mycobacterium tuberculosis.[2] This assay will establish the antibacterial spectrum of the parent compound.

Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M07)

  • Bacterial Strains: A panel should include Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Incubation: Inoculate each well with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Mechanism of Action Elucidation

Understanding how a compound exerts its antimicrobial effect is a critical step in its development. For benzoxaboroles, a primary target is leucyl-tRNA synthetase (LeuRS).

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Rationale: Benzoxaboroles are known to inhibit protein synthesis by forming a stable adduct with tRNALeu in the editing site of LeuRS.[5] This assay will determine if 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol acts via this established mechanism.

LeuRS_Inhibition cluster_0 Mechanism of Action A 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol D Stable Adduct Formation A->D B Leucyl-tRNA Synthetase (LeuRS) B->D C tRNA Leu C->D E Inhibition of Protein Synthesis D->E

Caption: Proposed mechanism of action for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Enzyme and Substrates: Use purified recombinant LeuRS from the target organism (e.g., S. aureus or C. albicans). Substrates will include L-leucine, ATP, and purified tRNALeu.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, substrates, and varying concentrations of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

  • Assay Principle: The assay measures the aminoacylation of tRNALeu with radiolabeled L-leucine.

  • Procedure:

    • Incubate the reaction mixtures at 37°C for a defined period.

    • Stop the reaction by precipitating the macromolecules with trichloroacetic acid (TCA).

    • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Phase 3: Safety and Selectivity Profiling

An ideal antimicrobial agent should exhibit high potency against microbial targets with minimal toxicity to host cells.

In Vitro Cytotoxicity Assays

Rationale: This assay provides an early assessment of the compound's potential for causing damage to mammalian cells.

Experimental Protocol: MTT Assay

  • Cell Lines: Use a panel of human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to assess general cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Selectivity Index (SI) Calculation

Rationale: The selectivity index is a crucial parameter that quantifies the therapeutic window of a compound. It is the ratio of its cytotoxicity to its antimicrobial activity.[6][7][8]

Calculation:

SI = IC₅₀ (mammalian cell line) / MIC (microbial strain)

A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a more favorable safety profile.[7]

Data Presentation and Interpretation

All quantitative data from the screening assays should be compiled into clear and concise tables for comparative analysis.

Table 1: Representative Antimicrobial Activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

OrganismTypeMIC (µg/mL)
Candida albicansFungus[Insert experimental value]
Staphylococcus aureusGram-positive Bacteria[Insert experimental value]
Escherichia coliGram-negative Bacteria[Insert experimental value]

Table 2: Representative Cytotoxicity and Selectivity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Cell LineIC₅₀ (µg/mL)Selectivity Index (SI) vs. S. aureusSelectivity Index (SI) vs. C. albicans
HepG2[Insert experimental value][Calculate based on data][Calculate based on data]
HEK293[Insert experimental value][Calculate based on data][Calculate based on data]

Conclusion and Future Directions

This in-depth technical guide provides a robust framework for the initial evaluation of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol as a potential antimicrobial agent. The proposed screening cascade allows for a systematic assessment of its activity, mechanism of action, and preliminary safety profile. Favorable results from this preliminary screening would warrant further investigation, including time-kill kinetic studies, resistance development studies, and in vivo efficacy and toxicity studies in appropriate animal models. The unique properties of the benzoxaborole scaffold, coupled with the potential for chemical modification, make 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol a compelling candidate for further drug discovery efforts in the fight against infectious diseases.

References

  • MDPI. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. [Link]

  • PubChem. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. [Link]

  • ResearchGate. Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. [Link]

  • PubMed. Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors. [Link]

  • PubMed. Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines. [Link]

  • MDPI. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. [Link]

  • National Institutes of Health. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. [Link]

  • National Institutes of Health. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. [Link]

  • National Institutes of Health. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. [Link]

  • ResearchGate. 3H-benzo[c][2][9]oxaborol-1-ol and its important derivatives with antimicrobial activity. [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

  • National Institutes of Health. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. [Link]

  • European Review for Medical and Pharmacological Sciences. Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • National Institutes of Health. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]

  • ResearchGate. Table 2 Selectivity index values of compounds against bacterial pathogens. [Link]

  • PubMed. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. [Link]

  • Cell. A Deep Learning Approach to Antibiotic Discovery. [Link]

  • ResearchGate. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. [Link]

Sources

A Comprehensive Technical Guide to the Target Identification of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, yielding approved drugs and numerous clinical candidates. A key derivative, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, serves as a critical building block for novel therapeutics and is closely related to the antifungal agent tavaborole. Understanding the precise molecular targets of this compound is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation therapies. This in-depth technical guide provides a comprehensive framework for the target identification of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, designed for researchers, scientists, and drug development professionals. It details a multi-pronged, field-proven strategy encompassing chemical probe design, advanced proteomic techniques, and rigorous target validation. By integrating detailed, step-by-step protocols with the causal logic behind experimental choices, this guide aims to equip researchers with the necessary tools to confidently identify and validate the biological targets of this important chemical entity.

Section 1: Introduction to Benzoxaboroles and 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

The Benzoxaborole Scaffold: A Privileged Moiety in Medicinal Chemistry

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their unique chemical structure, featuring a boron atom integrated into a fused ring system, allows for distinct interactions with biological targets.[2] The electrophilic nature of the boron atom's empty p-orbital enables it to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serines or the diols of saccharides, often mimicking a tetrahedral transition state to inhibit enzymes.[2][3] This versatile reactivity has led to the development of benzoxaborole-based drugs with diverse therapeutic applications.

Known Biological Activity of Related Compounds

The potential of the benzoxaborole scaffold is exemplified by several successful drugs:

  • Tavaborole (AN2690): An antifungal agent approved for the treatment of onychomycosis (toenail fungal infection).[4][5] Its primary mechanism of action is the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[4][6][7] By trapping tRNA in the editing site of the enzyme, tavaborole effectively halts fungal cell growth, leading to cell death.[8][9][10]

  • Crisaborole: An anti-inflammatory agent used to treat atopic dermatitis. It functions by inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] By increasing intracellular cAMP levels, crisaborole modulates inflammatory responses.[2]

  • Acoziborole: Investigated in clinical trials for treating African sleeping sickness.[1]

These examples highlight the ability of the benzoxaborole core to be tailored to target a wide range of enzymes across different disease areas.

The Rationale for Target Identification of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a key structural component and a versatile synthetic intermediate. The aminomethyl group at the 6-position provides a crucial handle for chemical modification, allowing for the creation of extensive compound libraries.[2][11] Derivatives of this scaffold have shown potent inhibitory activity against various viral proteases, including those from SARS-CoV-2 and Dengue virus.[2] Given this broad biological potential, a systematic and unbiased identification of its cellular targets is essential. Target identification will:

  • Uncover novel mechanisms of action.

  • Identify potential off-target liabilities that could lead to toxicity.

  • Provide a rational basis for optimizing compound selectivity and potency.

  • Expand the therapeutic applications of this promising chemical class.

Section 2: Strategic Approaches for Target Identification

A robust target identification strategy should not rely on a single method but rather integrate multiple, orthogonal approaches to build a high-confidence case for a target. Chemical proteomics, a field that uses chemical tools to study proteins on a large scale, provides a powerful toolkit for this purpose.[12][13][14][15]

Overview of Target Identification Methodologies

Three primary pillars of target identification will be explored:

  • Affinity-Based Proteomics: Utilizes a modified version of the small molecule (a "probe") to capture its binding partners from a complex biological mixture.[16][17][18][19]

  • Activity-Free Methods: Rely on the principle that drug binding alters a protein's physical properties, such as its thermal stability.[20][21][22]

  • Genetic Approaches: Use genetic perturbations (e.g., CRISPR-Cas9) to identify genes that modulate cellular sensitivity to the compound.[23][24][25][26][27]

Designing the Investigation: A Multi-pronged Approach

Our strategy begins with the design of a chemical probe, which is then used in affinity purification experiments to generate an initial list of candidate targets. These candidates are then triaged and validated using orthogonal methods like the Cellular Thermal Shift Assay (CETSA) and genetic screens. This integrated workflow provides a self-validating system, where hits from one method are confirmed by another, significantly increasing the reliability of the findings.

Diagram: Overall Strategy for Target Identification

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Mechanism of Action Compound 6-(aminomethyl)benzo [c]oxaborol-1(3H)-ol Probe Design & Synthesize Affinity Probe Compound->Probe APMS Affinity Purification- Mass Spectrometry (AP-MS) Probe->APMS Candidate_List Candidate Target List APMS->Candidate_List CETSA Cellular Thermal Shift Assay (CETSA) Candidate_List->CETSA Orthogonal Validation CRISPR CRISPR/Cas9 Genetic Screen Candidate_List->CRISPR Genetic Validation Validated_Target Validated Target(s) CETSA->Validated_Target CRISPR->Validated_Target Biochemical Biochemical & Biophysical Assays (SPR, ITC) Validated_Target->Biochemical Cellular Cellular Assays & Pathway Analysis Validated_Target->Cellular Final Mechanism of Action Hypothesis Biochemical->Final Cellular->Final

Caption: A multi-phase workflow for target identification.

Section 3: Chemical Biology Tools and Probe Design

The Necessity of a Chemical Probe

For affinity-based methods, the parent compound must be chemically modified to create a probe. This probe consists of three key components: the parent molecule (for target binding), a linker, and a reporter tag (for purification and detection, e.g., biotin).[16]

Design and Synthesis of an Affinity-Based Probe

The design of the probe is a critical step, as a poorly designed probe can fail to bind the target or introduce artifacts. The aminomethyl group on 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is the ideal attachment point for the linker, as modifications here are less likely to interfere with the benzoxaborole core's interaction with its target.

  • 3.2.1 Choosing the Linker and Reporter Tag: A flexible linker, such as a polyethylene glycol (PEG) chain, is often used to minimize steric hindrance. Biotin is a common and effective reporter tag due to its extremely high affinity for streptavidin, which can be immobilized on beads for affinity purification. A photo-reactive crosslinking group (e.g., a diazirine) can also be incorporated into the probe to covalently capture binding partners, including transient or weak interactors.[28]

Diagram: Probe Design Workflow

G node_A Parent Compound 6-(aminomethyl)benzo [c]oxaborol-1(3H)-ol node_B Linker - Flexible (e.g., PEG) - Inert - Attachment to Aminomethyl Group node_A->node_B Synthesize node_C Reporter Tag - Biotin (for affinity capture) - Optional: Photo-crosslinker (e.g., Diazirine) node_B->node_C Couple node_D Final Affinity Probe node_C->node_D Finalize

Caption: Key components of an affinity probe.

Section 4: Experimental Protocols for Target Discovery

Affinity Purification-Mass Spectrometry (AP-MS)
  • 4.1.1 Principle of the Technique: AP-MS is a cornerstone of target identification.[19] The biotinylated affinity probe is incubated with a cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

  • 4.1.2 Step-by-Step Protocol for AP-MS:

    • Cell Culture and Lysis: Grow relevant cells (e.g., a human cell line responsive to the compound's effects) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing buffer to preserve protein complexes.

    • Lysate Incubation: Incubate the clarified cell lysate with the biotinylated affinity probe for 1-2 hours at 4°C. A crucial control is a competition experiment, where the lysate is co-incubated with the probe and an excess of the original, unmodified compound. True targets will show reduced binding to the probe in the presence of the competitor.

    • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

    • Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where trypsin is added directly to the beads to digest the proteins into peptides.

    • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify the proteins from the MS/MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • 4.1.3 Data Analysis and Hit Prioritization: True hits should be significantly enriched in the probe pulldown compared to a negative control (e.g., beads alone or a probe with an inactive analog) and should show significantly reduced abundance in the competition control.

Cellular Thermal Shift Assay (CETSA)
  • 4.2.1 Principle of Target Engagement: CETSA is a powerful method for confirming direct target engagement in a cellular context.[20][21][29][30] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[22]

  • 4.2.2 Step-by-Step Protocol for CETSA:

    • Cell Treatment: Treat intact cells with the compound or a vehicle control for a defined period.

    • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., from 40°C to 70°C).

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated (denatured) proteins.

    • Protein Quantification: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.

    • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization and thus, direct binding.

Phenotypic Screening and Target Deconvolution
  • 4.3.1 Designing a Phenotypic Screen: If the compound has a known cellular phenotype (e.g., it inhibits cell proliferation or induces a specific signaling pathway), a genetic screen can be used to identify the genes required for this activity.

  • 4.3.2 Methods for Target Deconvolution: CRISPR-Cas9 based screens are a state-of-the-art method for target deconvolution.[23][24][26] A pooled library of guide RNAs (sgRNAs), each targeting a specific gene for knockout, is introduced into a population of cells. The cells are then treated with the compound. Genes whose knockout confers resistance to the compound's effects will be enriched in the surviving cell population. By sequencing the sgRNAs present in the surviving cells, these resistance genes can be identified, pointing directly to the drug's target or critical pathway components.[25]

Section 5: Target Validation and Mechanism of Action Studies

The Importance of Orthogonal Validation

Identifying a protein in an AP-MS experiment or as a hit in a CETSA or CRISPR screen is not sufficient to declare it a target. Rigorous validation using orthogonal, hypothesis-driven experiments is essential.

Biochemical and Biophysical Validation Assays

Once a high-confidence candidate target is identified, its interaction with the compound should be characterized using purified components.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity (KD) between the compound and the purified target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction.

Cellular Validation: Knockdown/Knockout Studies

To confirm that the identified target is responsible for the compound's cellular effects, the target protein's expression can be reduced or eliminated using techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout. If the compound's activity is diminished in these cells compared to control cells, it provides strong evidence that the protein is the biologically relevant target.

Elucidating the Signaling Pathway

G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Downstream Stimulus External Stimulus Kinase1 Kinase A Stimulus->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Target Validated Target (e.g., Enzyme X) Kinase2->Target Effector Downstream Effector Target->Effector Compound 6-(aminomethyl)benzo [c]oxaborol-1(3H)-ol Compound->Target Inhibition Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response

Sources

Methodological & Application

Application Notes and Protocols for the Inhibition of Leucyl-tRNA Synthetase by 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Benzoxaboroles as Novel Enzyme Inhibitors

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique mechanism of action and therapeutic potential. A prominent member of this class, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, is a subject of growing interest for its potential as an enzyme inhibitor. The core of its activity lies in the electrophilic nature of the boron atom, which can form stable, reversible covalent bonds with nucleophilic residues in the active sites of target enzymes.

This document provides a detailed guide to the enzyme inhibition assay protocol for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, with a primary focus on its well-established target, leucyl-tRNA synthetase (LeuRS) . LeuRS is a vital enzyme in protein synthesis, responsible for the specific attachment of the amino acid leucine to its corresponding transfer RNA (tRNA). Inhibition of LeuRS effectively halts protein production, leading to cell death, which is the basis for the antifungal activity of the FDA-approved benzoxaborole drug, tavaborole (AN2690).[1][2][3] The protocols outlined herein are designed to be robust, reproducible, and adaptable for high-throughput screening and detailed kinetic analysis.

Principle of Leucyl-tRNA Synthetase Inhibition

The enzymatic action of LeuRS is a two-step process. First, leucine is activated by ATP to form a leucyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the activated leucine is transferred to the 3'-end of its cognate tRNA (tRNALeu).

Benzoxaboroles, including 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, act by targeting the editing site of the LeuRS enzyme. The boron atom forms a stable adduct with the terminal adenosine of the tRNALeu, effectively trapping it in the editing site and preventing the catalytic cycle from proceeding.[1][4] This unique mechanism of action provides a highly specific and potent means of inhibiting fungal and bacterial growth.

Primary Assay Protocol: Malachite Green-Based Colorimetric Assay

This protocol describes a non-radioactive, colorimetric assay for measuring LeuRS activity by quantifying the amount of pyrophosphate (PPi) produced. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green-based reagent. This assay is well-suited for a 96-well plate format and high-throughput screening.

Materials and Reagents
ReagentRecommended ConcentrationSupplier (Example)
Recombinant LeuRS (fungal or bacterial)50-100 nMCommercially available or in-house expression
Total tRNA from E. coli1-2 mg/mLSigma-Aldrich, NEB[5][6]
L-Leucine10-20 µMSigma-Aldrich
ATP1-2 mMSigma-Aldrich
Tris-HCl, pH 7.550 mMThermo Fisher Scientific
MgCl₂10 mMSigma-Aldrich
DTT1 mMSigma-Aldrich
Inorganic Pyrophosphatase1 U/mLThermo Fisher Scientific
Malachite Green ReagentAs per kit instructionsSigma-Aldrich, Cayman Chemical[2][7]
6-(aminomethyl)benzo[c]oxaborol-1(3H)-olVariable (for IC₅₀)ChemicalBook, ECHEMI[8][9]
Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents and Buffers inhibitor Prepare Serial Dilutions of Inhibitor reagents->inhibitor plate Dispense Inhibitor to 96-well Plate inhibitor->plate enzyme_mix Prepare Enzyme Master Mix (LeuRS, tRNA, Buffer) initiate Add Substrate Mix (ATP, Leucine) to Initiate enzyme_mix->initiate incubate_reaction Incubate at Room Temperature initiate->incubate_reaction add_malachite Add Malachite Green Reagent incubate_reaction->add_malachite incubate_color Incubate for Color Development add_malachite->incubate_color read_absorbance Read Absorbance at ~630 nm incubate_color->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 workflow_radio cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quenching Quenching and Precipitation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents and Buffers inhibitor Prepare Serial Dilutions of Inhibitor reagents->inhibitor reaction_mix Prepare Reaction Mix (Buffer, ATP, [14C]Leu, tRNA, LeuRS, Inhibitor) inhibitor->reaction_mix incubate_reaction Incubate at 37°C reaction_mix->incubate_reaction spot_filter Spot Aliquots onto TCA-soaked Filters incubate_reaction->spot_filter wash_filters Wash Filters with Cold TCA and Ethanol spot_filter->wash_filters dry_filters Dry Filters wash_filters->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count_radioactivity Measure Radioactivity (CPM) add_scintillant->count_radioactivity calc_inhibition Calculate % Inhibition count_radioactivity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the radiolabeled leucine incorporation assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

    • Prepare stock solutions of ATP (100 mM), total E. coli tRNA (20 mg/mL), and [¹⁴C]-L-leucine (adjust specific activity as needed).

    • Prepare serial dilutions of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in the reaction buffer.

  • Assay Procedure:

    • Set up reaction tubes on ice, each containing the reaction buffer, ATP (final concentration 1-2 mM), [¹⁴C]-L-leucine (final concentration 10-20 µM), total E. coli tRNA (final concentration 1-2 mg/mL), and the desired concentration of the inhibitor or vehicle control.

    • Initiate the reaction by adding LeuRS (final concentration 50-100 nM). The final reaction volume is typically 50-100 µL.

    • Incubate the reactions at 37°C for 10-30 minutes.

    • Stop the reaction by spotting aliquots of the reaction mixture onto glass fiber filters pre-soaked in cold 5-10% TCA. [10][11] * Wash the filters three times with cold 5% TCA to remove unincorporated [¹⁴C]-L-leucine.

    • Perform a final wash with ethanol and allow the filters to dry completely.

    • Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the CPM values.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value as described for the malachite green assay.

Trustworthiness and Self-Validation

To ensure the reliability of the assay results, the following controls should be included in each experiment:

  • No Enzyme Control: To measure the background signal in the absence of enzymatic activity.

  • No Substrate Control (No ATP or No Leucine): To confirm that the observed signal is dependent on all components of the enzymatic reaction.

  • Positive Control Inhibitor: A known LeuRS inhibitor (if available) to validate the assay's ability to detect inhibition.

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the inhibitory activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against leucyl-tRNA synthetase. The malachite green-based assay offers a convenient and high-throughput method for primary screening, while the radiolabeled incorporation assay serves as a reliable confirmatory method. By understanding the underlying principles and carefully executing these protocols, researchers can effectively characterize the potency of this and other novel benzoxaborole inhibitors, paving the way for the development of new therapeutic agents.

References

  • Vertex AI Search. (n.d.).
  • Cestari, I., & Stuart, K. (2013). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Journal of Biomolecular Screening, 18(4), 490–497. [Link]

  • ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759–1761.
  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742.
  • Markham, A. (2014). Tavaborole: first global approval. Drugs, 74(13), 1555–1558.
  • Fischer, H., & Pusch, M. (1999). Use of the [14C]leucine incorporation technique to measure bacterial production in river sediments and the epiphyton. Applied and Environmental Microbiology, 65(10), 4411–4418. [Link]

  • NEB. (n.d.). E. coli tRNA. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? [Link]

  • GraphPad. (n.d.). How to determine an IC50. [Link]

  • Nucleic Acids Research. (2020). Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond. [Link]

  • Palencia, A., et al. (2012). Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology, 19(7), 677–684.
  • BCO-DMO. (2017). Microcentrifuge Method Protocol for Determination of Bacterial Production Rates via 3H-Leucine incorporation. [Link]

  • YouTube. (2022). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. [Link]

  • PubMed. (2016). C-terminal Domain of Leucyl-tRNA Synthetase from Pathogenic Candida albicans Recognizes both tRNASer and tRNALeu. [Link]

  • Fermatix. (n.d.). tRNA - E. coli. [Link]

  • Taylor & Francis eBooks. (n.d.). Leucine Incorporation as a Measure of Biomass Production by Heterotrophic Bacteria. [Link]

  • YouTube. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. [Link]

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Equation: [Inhibitor] vs. response. [Link]

  • PubMed Central. (n.d.). Incorporation of 14C-Leucine into Apple Leaf Protein and Its Inhibition by Protein Synthesis Inhibitors during Growth and Senescence. [Link]

  • Frontiers. (n.d.). Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases. [Link]

  • PubMed. (1999). Use of the [(14)C]leucine incorporation technique to measure bacterial production in river sediments and the epiphyton. [Link]

  • RCSB PDB. (2012). 4AQ7: Ternary complex of E. coli leucyl-tRNA synthetase, tRNA(leu) and leucyl-adenylate analogue in the aminoacylation conformation. [Link]

  • PubMed. (2020). Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond. [Link]

  • ResearchGate. (2016). (PDF) C-terminal Domain of Leucyl-tRNA Synthetase from Pathogenic Candida albicans Recognizes both tRNASer and tRNALeu. [Link]

Sources

Application Notes & Protocols: Utilizing 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxaborole Class and a Novel Leucyl-tRNA Synthetase Inhibitor

The benzoxaborole scaffold represents a significant class of boron-containing heterocycles with a wide range of biological activities.[1] The unique chemistry of the boron atom, particularly its empty p-orbital, allows these compounds to form stable, reversible covalent bonds with nucleophilic groups in the active sites of enzymes, making them potent therapeutic candidates.[1] While various benzoxaboroles have been developed as antifungal (tavaborole) and anti-inflammatory (crisaborole) agents, their application in cell biology and oncology research is an area of growing interest.[2][3]

This document provides a detailed guide to the use of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol , a functionalized benzoxaborole derivative, in a cell culture setting. Its primary mechanism of action involves the targeted inhibition of leucyl-tRNA synthetase (LRS or LARS), an essential enzyme for protein synthesis.[4][5] By inhibiting LRS, the compound effectively halts the charging of tRNA with leucine, leading to a cessation of protein translation, cell cycle arrest, and apoptosis, making it a valuable tool for studying cellular proliferation and a potential anticancer agent.[4][6] These notes are intended for researchers, scientists, and drug development professionals seeking to explore the effects of LRS inhibition in various cell-based models.

Compound Profile & Characteristics

Proper handling and storage are paramount for maintaining the integrity and activity of the compound.

PropertyValueSource
Chemical Name 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol[1]
CAS Number 1262279-06-0[7]
Molecular Formula C₈H₁₀BNO₂[7]
Molecular Weight 162.98 g/mol [7]
Appearance Solid powder to crystal
Storage Store as a solid at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Handle with appropriate personal protective equipment (PPE).

Scientific Foundation: Mechanism of Action

The primary molecular target of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and related benzoxaboroles is Leucyl-tRNA Synthetase (LRS).[2][4]

Causality of Inhibition: LRS is a critical enzyme in the first step of protein synthesis, responsible for covalently attaching the amino acid leucine to its corresponding tRNA molecule (tRNA-Leu).[5] This "charging" process is essential for the ribosome to incorporate leucine into nascent polypeptide chains. The boron atom in the benzoxaborole ring system acts as a potent electrophile, forming a covalent adduct with the 2'-hydroxyl group of the terminal adenosine on the tRNA molecule within the editing site of the LRS enzyme.[10] This trapping of tRNA effectively and selectively inhibits the enzyme's function, leading to a rapid depletion of the cellular pool of charged tRNA-Leu.

Downstream Cellular Consequences:

  • Inhibition of Protein Synthesis: The immediate effect is a global shutdown of protein synthesis, as the ribosome stalls when it encounters a leucine codon.[2][6]

  • Cell Cycle Arrest & Apoptosis: Deprivation of an essential amino acid is a potent stress signal. Inhibition of LRS has been shown to induce cell cycle arrest and promote apoptosis.[4]

  • Signaling Pathway Modulation: LRS also functions as a cellular sensor for leucine, playing a role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[11][12] By inhibiting LRS, the compound can disrupt this signaling axis. Studies on related LRS inhibitors have demonstrated an activation of the p21 signaling pathway, a critical mediator of p53-induced cell cycle arrest.[4]

Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Inhibitory Action Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS charged_tRNA Leucyl-tRNA-Leu (Charged) LRS->charged_tRNA ATP->AMP Inhibition Inhibition of Protein Synthesis LRS->Inhibition tRNA tRNA-Leu tRNA->LRS Protein_Synth Protein Synthesis & Cell Growth (mTORC1) charged_tRNA->Protein_Synth Compound 6-(aminomethyl)benzo- [c]oxaborol-1(3H)-ol Block Compound->Block Block->LRS Covalent Adduct Formation Apoptosis p21 Activation & Cell Cycle Arrest/ Apoptosis Inhibition->Apoptosis

Caption: Mechanism of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Action.

Preparation of Stock Solutions

This protocol is a general guideline. Solubility should be confirmed for each new batch of the compound.

Objective: To prepare a sterile, high-concentration stock solution for reproducible use in cell culture experiments.

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Sterile 0.22 µm syringe filter

Protocol:

  • Pre-weighing: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the desired amount of the compound powder. For example, to make a 10 mM stock solution, weigh 1.63 mg of the compound (for 1 mL of solvent).

  • Solubilization: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The aminomethyl group may enhance aqueous solubility compared to other benzoxaboroles; however, DMSO is a reliable starting solvent for initial characterization.[1]

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Critical Step): To ensure the sterility of your stock solution, filter it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination from the powder or handling.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Core Experimental Protocols

The following protocols provide a framework for investigating the biological effects of the compound on cultured cells.

Protocol 4.1: Determining Cytotoxicity and IC₅₀ using an MTT Assay

Objective: To quantify the dose-dependent effect of the compound on cell viability and proliferation and to determine the half-maximal inhibitory concentration (IC₅₀).

Workflow_Cytotoxicity_Assay start Start: Culture Cells seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (e.g., 24h) seed->incubate1 treat 3. Prepare Serial Dilutions & Treat Cells incubate1->treat incubate2 4. Incubate with Compound (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO/SDS) incubate3->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read analyze 9. Analyze Data: Calculate % Viability & IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for a standard cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate your chosen cell line (e.g., U2OS, SKOV3, or another cancer cell line) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a serial dilution of the compound in complete cell culture medium. Based on published data for a related LRS inhibitor, a starting range of 0.1 µM to 200 µM is recommended.[4]

    • Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., 0.1% DMSO) but no compound. This accounts for any solvent-induced toxicity. Also include an "untreated" control with only medium.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (or controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or an SDS-based solubilizing solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Protocol 4.2: Validating LRS Inhibition via Western Blot

Objective: To detect changes in protein expression that are downstream of LRS inhibition, thereby validating the compound's mechanism of action.

Step-by-Step Outline:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to collect total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest.

    • Recommended Targets:

      • p21: Expression is expected to increase as a result of cell cycle arrest.[4]

      • Phospho-S6 Ribosomal Protein: A downstream target of mTORC1. Its phosphorylation is expected to decrease upon LRS inhibition.

      • Cleaved PARP or Cleaved Caspase-3: Markers of apoptosis, expected to increase.

      • β-Actin or GAPDH: Loading controls to ensure equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

Data Interpretation & Troubleshooting

ObservationPossible CauseRecommended Solution
Compound precipitates in media The concentration exceeds its aqueous solubility limit.Lower the final concentration of DMSO in the media (keep below 0.5%). Prepare fresh dilutions for each experiment. Confirm solubility of the specific batch.
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Practice seeding technique to ensure a uniform monolayer. Use a multichannel pipette for additions. Avoid using the outermost wells of the plate.
No significant cytotoxicity observed The chosen cell line is resistant; compound is inactive; incubation time is too short.Test on a different cell line. Verify compound integrity and stock concentration. Perform a time-course experiment (24, 48, 72 hours).
No change in p21 or p-S6 levels The time point is not optimal for detecting changes; the dose is too low.Perform a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal window for signaling changes. Use a higher concentration of the compound (e.g., 2x-5x IC₅₀).

References

  • Li, R., et al. (2015). A human leucyl-tRNA synthetase as an anticancer target. Cancer Cell International, 15, 95. Available at: [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735–742. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved from [Link]

  • Gupta, A. K., et al. (2015). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of Drugs in Dermatology, 14(7), 691-696. Available at: [Link]

  • Zia, J., & Draelos, Z. D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6192. Available at: [Link]

  • Zhang, Y., et al. (2022). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature, 604(7904), 184-190. Available at: [Link]

  • Taylor & Francis Online. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Retrieved from [Link]

  • Tang, Y., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(6), 847-859. Available at: [Link]

  • Kim, J. H., et al. (2019). Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer. Theranostics, 9(24), 7346–7362. Available at: [Link]

  • Eucrisa HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Retrieved from [Link]

  • Wietrzyk, J., et al. (2020). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Bioorganic Chemistry, 94, 103444. Available at: [Link]

  • Akama, T., et al. (2018). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. The Journal of Clinical and Aesthetic Dermatology, 11(7), 34–38. Available at: [Link]

  • ResearchGate. (2025). Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Discovery of Leucyladenylate Sulfamates as Novel Leucyl-tRNA Synthetase (LRS)-Targeted Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibitors. Journal of Medicinal Chemistry, 60(1), 173-184. Available at: [Link]

  • DermNet. (n.d.). Crisaborole. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2022). A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity In Vitro and In Vivo. Retrieved from [Link]

  • ACS Publications. (2016). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation. Cell Reports, 35(4), 109062. Available at: [Link]

Sources

Application Note: High-Throughput Antimicrobial Screening of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the antimicrobial screening of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class of compounds. Benzoxaboroles are a significant class of boron-containing heterocycles that have garnered substantial interest for their broad range of biological activities, including potent antimicrobial effects.[1][2] This guide details the scientific rationale, step-by-step protocols for susceptibility testing, and data interpretation. It is designed to provide researchers with the necessary tools to accurately evaluate the antimicrobial potential of this and related compounds.

Introduction: The Promise of Benzoxaboroles in Antimicrobial Drug Discovery

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents.[3] Benzoxaboroles have emerged as a promising class of compounds with a unique mechanism of action, primarily targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis.[1][4][5] This inhibition occurs through the formation of a stable adduct with the terminal adenosine of tRNA within the LeuRS active site, effectively halting protein production and leading to cell death.[1][2]

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a key pharmacophore within this class.[6][7] Its structural features make it an attractive candidate for further investigation and development. This application note provides a framework for the initial antimicrobial screening of this compound, focusing on standardized methods to ensure data accuracy and reproducibility.

Scientific Rationale: Why These Screening Methods?

The initial evaluation of a potential antimicrobial agent requires robust and standardized methods to determine its inhibitory activity against a panel of clinically relevant microorganisms. The two most common and foundational methods are broth microdilution and agar disk diffusion.

  • Broth Microdilution: This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. This quantitative data is crucial for comparing the potency of different compounds and for understanding the susceptibility of various pathogens. The use of 96-well plates allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method that provides a preliminary assessment of an antimicrobial's activity.[9][10][11] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound. This method is excellent for rapid screening of a large number of isolates against a single compound.

These methods are recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure that results are comparable across different laboratories.[12][13]

Mechanism of Action: The Oxaborole tRNA Trapping Mechanism

The primary antimicrobial target of many benzoxaboroles is leucyl-tRNA synthetase (LeuRS).[1][4][14] This enzyme is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, a critical step in protein synthesis. Benzoxaboroles, including 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, employ a unique "oxaborole tRNA trapping" mechanism. The boron atom in the oxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme.[1][2] This trapped complex effectively inhibits the enzyme's function, leading to a cessation of protein synthesis and ultimately, cell death.[5][15]

Caption: Mechanism of action of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the general principles outlined by the CLSI.[8][12]

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB to achieve the desired final concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the appropriate working solution of the test compound to the first column of wells, resulting in the highest test concentration.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.

    • The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A well containing a known antibiotic with established MIC for the test organism.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Caption: Workflow for broth microdilution MIC determination.

Protocol 2: Agar Disk Diffusion

This protocol is based on the Kirby-Bauer method.[9][10][11]

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Disk Preparation: Aseptically apply a known amount of the 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol solution to sterile filter paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the prepared disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Presentation and Interpretation

MIC Data

The results of the broth microdilution assay should be presented in a clear and concise table.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus ATCC 292136-(aminomethyl)benzo[c]oxaborol-1(3H)-ol2
Escherichia coli ATCC 259226-(aminomethyl)benzo[c]oxaborol-1(3H)-ol8
Pseudomonas aeruginosa ATCC 278536-(aminomethyl)benzo[c]oxaborol-1(3H)-ol32
Candida albicans ATCC 900286-(aminomethyl)benzo[c]oxaborol-1(3H)-ol1

Interpretation: Lower MIC values indicate greater potency of the antimicrobial agent against the tested organism. The interpretation of susceptible, intermediate, or resistant categories requires established clinical breakpoints, which are not yet available for this investigational compound.

Zone of Inhibition Data

The results of the agar disk diffusion assay should also be tabulated.

MicroorganismCompound (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus ATCC 259233022
Escherichia coli ATCC 259223018
Pseudomonas aeruginosa ATCC 278533014
Candida albicans ATCC 900283025

Interpretation: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. The zone diameter is influenced by the compound's diffusibility in agar and the organism's growth rate.

Trustworthiness and Self-Validation

To ensure the reliability of the screening results, the following quality control measures are essential:

  • Strain Purity: Always use fresh, pure cultures of the test organisms.

  • Standardized Inoculum: The density of the bacterial inoculum is critical for reproducible results. Always use a 0.5 McFarland standard.

  • Media Quality: Use media from a reputable source and prepare it according to the manufacturer's instructions.

  • Incubation Conditions: Maintain consistent incubation temperature and duration.

  • Control Strains: Include well-characterized reference strains (e.g., ATCC strains) with known susceptibility profiles in each assay run. The results for these strains should fall within the expected ranges.

  • Aseptic Technique: Strict aseptic technique is paramount to prevent contamination.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. By adhering to these standardized methods and incorporating rigorous quality control, researchers can generate reliable and reproducible data to guide further drug development efforts. The unique mechanism of action of benzoxaboroles makes them a promising area of research in the ongoing search for novel antimicrobial therapies.

References

  • National Center for Biotechnology Information.

  • American Chemical Society Publications.

  • PubMed.

  • National Center for Biotechnology Information.

  • American Chemical Society Publications.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • PubMed.

  • PubMed.

  • Clinical and Laboratory Standards Institute.

  • [3H-benzo[c][1][2]oxaborol-1-ol and its important derivatives with antimicrobial activity.]([Link]) ResearchGate.

  • World Organisation for Animal Health.

  • American Society for Microbiology.

  • National Center for Biotechnology Information.

  • Google Patents.

  • [Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase.]([Link]) MDPI.

  • FWD AMR-RefLabCap.

  • Southeast Asian Fisheries Development Center.

  • National Institutes of Health, Islamabad Pakistan.

  • Taylor & Francis Online.

  • Clinical and Laboratory Standards Institute.

  • Hancock Lab.

  • FWD AMR-RefLabCap.

  • American Society for Microbiology Journals.

  • ResearchGate.

  • University of Minnesota.

  • MDPI.

  • ResearchGate.

  • Hardy Diagnostics.

  • FIND.

  • ResearchGate.

  • CGSpace.

  • protocols.io.

  • ResearchGate.

  • Wikipedia.

  • MDPI.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • GlobalRx.

  • PubMed.

Sources

Application Notes and Protocols for the Study of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed experimental framework for the investigation of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class of compounds. Benzoxaboroles are of significant interest in drug development due to their unique boron chemistry, which confers novel mechanisms of action against various pathogens. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for evaluating the compound's mechanism of action, antimicrobial efficacy, and key pharmacokinetic and safety parameters. The protocols are designed to be self-validating and are supported by explanations of the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Scientific Context of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a promising scaffold in medicinal chemistry. The incorporation of a boron atom imparts unique Lewis acidity, enabling these molecules to form stable, reversible covalent bonds with biological nucleophiles, a mechanism distinct from many carbon-based drugs. This property has been successfully leveraged in the development of antifungal agents such as tavaborole (marketed as Kerydin®), which targets fungal leucyl-tRNA synthetase (LeuRS).[1]

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a specific analogue within this class. The aminomethyl substituent at the 6-position is anticipated to enhance solubility and provide a key interaction point for engaging with target enzymes through hydrogen bonding.[2] This guide outlines a strategic experimental workflow to thoroughly characterize the biological activity and therapeutic potential of this compound.

Table 1: Physicochemical Properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

PropertyValueSource
Molecular Formula C₈H₁₀BNO₂ChemScene[3]
Molecular Weight 162.98 g/mol ChemScene[3]
CAS Number 1262279-06-0ChemScene[3]
Appearance Powder to crystalChemicalBook[4]
Melting Point 148°C (lit.)ChemicalBook[4]
Storage Sealed in dry, 2-8°CChemScene[3]

Elucidating the Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition

The primary molecular target for many antimicrobial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5][6][7][8] LeuRS is responsible for attaching leucine to its corresponding tRNA, a critical step in translating the genetic code into proteins. Benzoxaboroles can inhibit this process by forming a stable adduct with the tRNA in the editing site of the enzyme, effectively trapping the tRNA and halting protein synthesis.[5] The following protocol details a robust in vitro assay to determine the inhibitory activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against LeuRS.

Experimental Workflow for LeuRS Inhibition Assay

LeuRS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Recombinant LeuRS Enzyme R1 Incubate Enzyme, ATP, [14C]-Leu, and Test Compound P1->R1 P2 [14C]-L-leucine P2->R1 P3 Test Compound Dilutions P3->R1 P4 tRNA & ATP R2 Initiate Reaction with tRNA P4->R2 R1->R2 R3 Incubate at 37°C R2->R3 R4 Quench Reaction R3->R4 D1 Precipitate & Wash tRNA R4->D1 D2 Scintillation Counting D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) aminoacylation inhibition assay.

Protocol: In Vitro LeuRS Aminoacylation Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against a target leucyl-tRNA synthetase (e.g., from S. aureus or C. albicans).

Materials:

  • Recombinant purified LeuRS enzyme

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • [¹⁴C]-L-leucine

  • Total tRNA isolated from the target organism

  • ATP (Adenosine 5'-triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO), followed by dilution in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, a fixed concentration of LeuRS enzyme, ATP, and [¹⁴C]-L-leucine.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (a known LeuRS inhibitor) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding total tRNA to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Quenching and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached [¹⁴C]-L-leucine.

  • Washing: Transfer the contents of the wells to a filter plate and wash multiple times with cold TCA to remove unincorporated [¹⁴C]-L-leucine.

  • Detection: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: This assay will quantify the potency of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol as a LeuRS inhibitor. A low IC50 value indicates high potency.

Assessing Antimicrobial Efficacy

The primary therapeutic application of benzoxaboroles is often as antimicrobial agents. It is crucial to determine the compound's activity against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol that visibly inhibits the growth of a specific microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Negative control (no drug)

  • Sterility control (no bacteria)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate using the appropriate broth medium.[1]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in the broth and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: Wells containing only the broth and the inoculum.

    • Sterility Control: Wells containing only the broth.

    • Positive Control: Wells containing a known effective antibiotic against the test organism.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by using a plate reader.

Table 2: Representative Panel of Microorganisms for MIC Testing

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (including MRSA)Escherichia coliCandida albicans
Streptococcus pneumoniaePseudomonas aeruginosaAspergillus fumigatus
Enterococcus faecalisKlebsiella pneumoniaeTrichophyton rubrum

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior and identifying potential liabilities.[7][10][11][12][13]

Experimental Design for In Vitro ADME Studies

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism A1 Caco-2 Permeability End PK Profile A1->End D1 Plasma Protein Binding (Equilibrium Dialysis) D1->End M1 Microsomal Stability M2 CYP450 Inhibition M1->M2 M2->End Start Test Compound Start->A1 Start->D1 Start->M1

Caption: Key in vitro ADME assays for early-stage drug discovery.

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol as a predictor of oral absorption.[6][14][15][16]

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This assesses the extent of active efflux.[6]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[6]

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[8][17][18][19][20]

Procedure:

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound.[17][19]

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Quenching: Stop the reaction after a defined incubation period.

  • Metabolite Quantification: Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: A decrease in metabolite formation in the presence of the test compound indicates inhibition. Calculate the IC50 value for each CYP isoform tested (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[17]

Protocol: Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol that binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.[21][22][23][24]

Procedure:

  • Equilibrium Dialysis: Use a rapid equilibrium dialysis (RED) device. Add plasma spiked with the test compound to one chamber and buffer to the other, separated by a semi-permeable membrane.[24]

  • Incubation: Incubate the device at 37°C until equilibrium is reached.

  • Concentration Measurement: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the percentage of the compound bound to plasma proteins.

Early Safety and Toxicity Assessment

In vitro toxicity studies are essential to identify potential safety concerns early in the drug discovery process.[4][25][26][27]

Protocol: hERG Channel Inhibition Assay

Objective: To assess the potential for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[28][29][30][31][32]

Procedure:

  • Cell System: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch Clamp Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch) to measure the hERG current in the presence of varying concentrations of the test compound.[29]

  • Data Analysis: Determine the IC50 value for hERG channel inhibition. A low IC50 value may indicate a potential for cardiotoxicity.

Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the general cytotoxicity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against a representative human cell line (e.g., HepG2).

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value.

Conclusion

The experimental designs and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. By systematically assessing its mechanism of action, antimicrobial spectrum, ADME properties, and early safety profile, researchers can make informed decisions regarding its potential as a therapeutic candidate. The integration of these assays into the early stages of drug discovery is paramount for identifying promising leads and mitigating the risk of late-stage failures.

References

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Bal, C., & Deb, T. (2017). An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal, 8(4), 234–239. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. European Journal of Medicinal Chemistry, 225, 113797. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Altasciences. Small Molecule Safety Assessment. [Link]

  • Adam, G. C., & Sorensen, E. J. (2000). Pharmacokinetics and pharmacodynamics of antibacterial agents. Clinical infectious diseases, 31(1), 117-124. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Yadav, M., Singh, V., & Kumar, S. (2022). Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. International journal of molecular sciences, 23(12), 6691. [Link]

  • Evotec. hERG Safety. [Link]

  • ResearchGate. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. [Link]

  • ResearchGate. Pharmacokinetics and pharmacodynamics of antimicrobial drugs. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Caco2 assay protocol. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • ResearchGate. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • MDPI. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. [Link]

  • American Society for Microbiology. A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • SciSpace. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Selvita. In Vitro ADME. [Link]

  • News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles. [Link]

  • National Center for Biotechnology Information. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. [Link]

  • Creative Biolabs. hERG Screening. [Link]

Sources

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol for protein binding studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol for Protein Binding Studies

Abstract

This document provides a comprehensive technical guide on the application of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a versatile chemical tool, in the study of protein-ligand interactions. We delve into the unique mechanism of reversible covalent inhibition characteristic of the benzoxaborole scaffold, detail its utility in fragment-based screening and targeted inhibitor development, and provide field-proven, step-by-step protocols for key biophysical assays, including Thermal Shift Assays (TSA) and Isothermal Titration Calorimetry (ITC). This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this compound in their discovery pipelines.

Introduction: The Benzoxaborole Scaffold in Drug Discovery

Historically, the formation of covalent bonds between a drug and its protein target was often avoided in drug discovery due to concerns about off-target reactivity and potential immunogenicity.[1][2] However, the paradigm has shifted with the success of numerous approved covalent drugs, which demonstrate high potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets previously considered "undruggable."[1][2]

Within this context, the benzoxaborole class of compounds has emerged as a particularly valuable scaffold.[3] Unlike irreversible covalent inhibitors that form permanent bonds, benzoxaboroles engage with protein targets through a reversible covalent mechanism.[1] This interaction provides the potency benefits of covalent binding while mitigating the risks associated with permanent modification.

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (CAS 1262279-06-0) is a prime example of a functionalized benzoxaborole.[4] It consists of two key features:

  • The Benzoxaborole Warhead: A stable, five-membered heterocyclic ring system containing a boron atom.[4] The unique electronic properties of boron are central to its function.

  • The Aminomethyl Handle: A substituent at the 6-position that provides a vector for chemical modification, allowing the core fragment to be elaborated into more complex and selective molecules.[4]

This combination makes it an ideal tool for various protein binding studies, from initial fragment screening to the development of potent, targeted enzyme inhibitors against classes such as serine proteases.[4][5]

The Mechanism of Reversible Covalent Inhibition

The utility of benzoxaboroles is rooted in the unique chemistry of the boron atom within the strained five-membered ring. This arrangement enhances the Lewis acidity of the boron, making it highly electrophilic and susceptible to attack by nucleophilic residues at a protein's active site.[1]

The primary mechanism involves an interaction with the hydroxyl group of a serine residue, a common catalytic amino acid in enzymes like proteases and hydrolases.[1][6] The process is as follows:

  • Initial Non-covalent Binding: The benzoxaborole first docks into the active site, guided by non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

  • Nucleophilic Attack: The catalytic serine's hydroxyl oxygen attacks the electron-deficient boron atom.

  • Formation of a Tetrahedral Adduct: This attack forms a stable, yet reversible, tetrahedral boronate ester adduct. This adduct often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[4]

  • Reversibility: The B-O bond is labile, allowing the reaction to reverse and the parent compound to be released, distinguishing it from irreversible inhibitors.

This reversible covalent interaction can also occur with other nucleophilic residues like lysine and threonine, expanding the potential target space.[6]

G cluster_0 Protein Active Site cluster_1 Benzoxaborole Ligand cluster_2 Reversible Covalent Complex Serine Ser-OH (Nucleophile) Adduct Tetrahedral Boronate Adduct (Transition-State Mimic) Benzoxaborole 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (Electrophilic Boron) Benzoxaborole->Adduct k_on Adduct->Benzoxaborole k_off

Caption: Reversible covalent binding mechanism.

Applications and Experimental Workflows

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is ideally suited for a fragment-based drug discovery (FBDD) workflow. Its low molecular weight and reactive "warhead" make it an excellent starting point for identifying new protein targets and developing lead compounds.

A typical workflow involves primary screening to identify binders, followed by orthogonal validation and detailed biophysical characterization to confirm the interaction and determine its thermodynamic properties.

FBDD_Workflow Screen Primary Screen (e.g., Thermal Shift Assay) Validate Hit Validation (Orthogonal Methods) Screen->Validate Hits Characterize Biophysical Characterization (e.g., ITC) Validate->Characterize Confirmed Hits Structure Structural Biology (X-ray, Cryo-EM) Characterize->Structure Prioritized Hits LeadOp Lead Optimization (SAR) Characterize->LeadOp Structure->LeadOp

Caption: Fragment-Based Drug Discovery (FBDD) Workflow.

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method to screen for ligand binding. The principle is that ligand binding typically stabilizes a protein's folded state, leading to an increase in its melting temperature (Tₘ).[7] This change is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.[8]

Rationale

We use TSA as a primary screen because it is rapid, requires minimal protein, and provides a clear, quantitative readout (ΔTₘ) of binding.[7] A positive Tₘ shift is a strong indicator of a direct interaction between 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and the target protein.

Materials
  • Target Protein (≥95% purity, stock at 1-5 mg/mL)

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (powder, to be dissolved in DMSO)

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Protein Thermal Shift™ Dye or equivalent (e.g., SYPRO Orange)

  • Quantitative PCR (qPCR) instrument with melt-curve capability

  • Optically clear 96- or 384-well PCR plates

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in 100% DMSO.

    • Create a working plate by serial dilution to achieve a range of concentrations for testing (e.g., 10 µM to 1 mM final assay concentration). Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid protein destabilization.

  • Reaction Master Mix Preparation:

    • On ice, prepare a master mix containing the protein and dye in the assay buffer. The final concentrations in a 20 µL reaction volume should be:

      • Target Protein: 2-5 µM

      • Thermal Shift Dye: 1X-5X final concentration (optimize as per manufacturer's instructions)

  • Assay Plate Setup:

    • Aliquot 19 µL of the protein/dye master mix into each well of the PCR plate.

    • Add 1 µL of the compound from your working plate (or DMSO for negative control wells).

    • Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1 min at 1000 x g) to collect the contents at the bottom of the wells.

  • qPCR Instrument Run:

    • Place the plate in the qPCR instrument.

    • Set up the instrument protocol:

      • Hold: 25 °C for 2 minutes.

      • Melt Curve: Increase temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each step.

  • Data Analysis:

    • Use the instrument's software or dedicated Protein Thermal Shift software to analyze the melt curves.

    • The software will calculate the first derivative of the fluorescence curve; the peak of this derivative corresponds to the melting temperature (Tₘ).

    • Calculate the thermal shift (ΔTₘ) for each compound concentration: ΔTₘ = Tₘ (protein + compound) - Tₘ (protein + DMSO) .

    • A ΔTₘ of ≥ 2 °C is typically considered a significant shift and a potential hit.

Expected Data Presentation

Data should be summarized in a table for clear comparison.

CompoundConcentration (µM)Tₘ (°C)Std. Dev.ΔTₘ (°C)
Control (DMSO)N/A45.20.2N/A
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol5048.50.3+3.3
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol10050.10.2+4.9
Negative Control (Inactive Fragment)10045.30.3+0.1

Protocol 2: Hit Validation by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₙ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[9]

Rationale

While TSA confirms binding, it does not provide a true dissociation constant (Kₙ). ITC provides a complete thermodynamic profile of the interaction, which is critical for validating the hit and guiding lead optimization. For reversible covalent inhibitors, the measured affinity reflects the overall process of initial binding and covalent adduct formation.

Materials
  • Target Protein (≥95% purity, extensively dialyzed into the final assay buffer)

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (high purity, accurately weighed)

  • Final Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, degassed)

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • High-precision syringe and consumables

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Prepare protein and ligand solutions in the exact same buffer from the same stock to minimize heats of dilution.[9] Dialyze the protein against the final buffer overnight.

    • Accurately determine the concentration of both protein (e.g., via A₂₈₀) and ligand.

    • Degas all solutions thoroughly before loading into the calorimeter.

    • Concentration Guidance: Aim for a "C-window" value between 5 and 500, where C = n[Protein]/Kₙ.[10] If the Kₙ is unknown, a good starting point is 10-20 µM protein in the cell and 100-200 µM ligand in the syringe.[10]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.

    • Load the protein solution into the sample cell (~200-300 µL depending on the instrument).

    • Load the ligand solution into the injection syringe (~40 µL).

  • Titration Experiment:

    • Set the experimental parameters:

      • Number of Injections: 18-20

      • Injection Volume: ~2 µL per injection (after an initial smaller injection of ~0.4 µL to remove air/backlash).

      • Spacing between injections: 150-180 seconds (to allow return to baseline).

      • Stirring Speed: 750 rpm.

    • Initiate the titration run.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis.

  • Data Analysis:

    • Use the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).

    • Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

    • Subtract the heats of dilution from the control experiment.

    • Fit the resulting binding isotherm to an appropriate model (e.g., "One Set of Sites").

    • The software will calculate the key thermodynamic parameters: n (stoichiometry), Kₐ (and thus Kₙ), and ΔH. ΔG and -TΔS are calculated from these values.

Expected Data Presentation

ITC results are best presented in a table summarizing the thermodynamic signature of the interaction.

ParameterValue
Stoichiometry (n)0.98 ± 0.05
Dissociation Constant (Kₙ)15.2 µM
Association Constant (Kₐ)6.58 x 10⁴ M⁻¹
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (-TΔS)+1.8 kcal/mol
Gibbs Free Energy (ΔG)-6.7 kcal/mol

Structural Validation: The Definitive Proof

While biophysical assays provide robust evidence of binding and affinity, the ultimate validation comes from high-resolution structural data. X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) can provide a definitive atomic-level picture of the interaction.

Causality: A crystal structure of the protein in complex with 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is invaluable for:

  • Confirming the Binding Site: Unambiguously showing where the fragment binds.

  • Visualizing the Covalent Adduct: Directly observing the tetrahedral boronate ester formed with the catalytic serine.

  • Revealing Key Interactions: Identifying the specific hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity.

  • Guiding Structure-Activity Relationship (SAR): Providing a rational basis for elaborating the fragment using the aminomethyl handle to improve potency and target engagement.

References

  • Ehlert, S., et al. (2021). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. RSC Medicinal Chemistry, 12(9), 1531-1539. Available at: [Link]

  • Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. Organic & Biomolecular Chemistry, 19(3), 564-568. Available at: [Link]

  • Abo-Ghanem, M., et al. (2023). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 95(44), 16213-16221. Available at: [Link]

  • Dowlut, M., & Hall, D. G. (2006). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 71(26), 9780-9789. Available at: [Link]

  • Vivoli, M., et al. (2014). Thermal-shift assay for fragment library screening. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem Compound Database. Available at: [Link]

  • Dowlut, M., & Hall, D. G. (2006). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 71(26), 9780–9789. Available at: [Link]

  • Shapiro, J. A. (2012). Subinhibitory Concentrations of Bacteriostatic Antibiotics Induce relA-Dependent and relA-Independent Tolerance to β-Lactams. Antimicrobial Agents and Chemotherapy, 56(8), 4294-4303. Available at: [Link]

  • Parsy, C. (n.d.). Recent trends in drug discovery of covalent binders: can we move beyond cysteine? Oncodesign Services. Available at: [Link]

  • Dunn, D. A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. Available at: [Link]

  • He, M., et al. (2015). Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 59(11), 6931-6937. Available at: [Link]

  • Read, K. D., et al. (2016). Coupled Enzyme Activity and Thermal Shift Screening of the Maybridge Rule of 3 Fragment Library Against Trypanosoma brucei Choline Kinase; A Genetically Validated Drug Target. PLOS Neglected Tropical Diseases, 10(6), e0004782. Available at: [Link]

  • Dowlut, M., & Hall, D. G. (2006). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. ResearchGate. Available at: [Link]

  • Pu, F., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. Available at: [Link]

  • Ghai, R., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 96. Available at: [Link]

  • Carboni, A., et al. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 25(2), 297-302. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • Thean, D., & Margassery, L. M. (2023). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences, 24(13), 10560. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). PubChem Compound Database. Available at: [Link]

  • Walker, J. M. (Ed.). (2009). The Protein Protocols Handbook. Humana Press. Available at: [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. Available at: [Link]

  • Lentz, C. S., & Nomura, D. K. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Biochemistry, 60(2), 115-127. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 28(13), 5122. Available at: [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Microbiology Q&A. (2024, November 30). ANTIBIOTICS - Targeting the Bacterial Ribosome: Halting Protein Synthesis [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2014). Protein protein interaction study protocols? Available at: [Link]

  • Microbiology Q&A. (2024, December 1). Target Modification: How Bacteria Outsmart Antibiotics [Video]. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Characterizing the Cellular Activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (AN3365)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Inhibitor Targeting Protein Synthesis

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, also known as AN3365 or GSK2251052, is a promising investigational compound belonging to the benzoxaborole class of molecules.[1] Extensive research has identified its primary mechanism of action as the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the process of protein synthesis.[2][3] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a fundamental step in translating the genetic code into functional proteins.[3] By targeting LeuRS, AN3365 effectively disrupts protein synthesis, leading to potent antimicrobial activity against a range of pathogens.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a suite of cell-based assays to characterize the activity of AN3365. The described methodologies are designed to provide a multi-faceted understanding of the compound's effects, from general cellular viability to specific on-target engagement and downstream physiological consequences. The assays are presented in a logical progression, starting with broad-spectrum effects and moving towards more specific and mechanistic validation.

I. Foundational Analysis: Assessing General Cytotoxicity

A critical initial step in characterizing any new compound is to determine its general effect on cell viability and proliferation. This provides a baseline understanding of the compound's potency and therapeutic window. Two widely adopted and robust methods for this purpose are the MTT and PrestoBlue™ assays.

Scientific Rationale

Both assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture. The MTT assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial reductases in living cells. The PrestoBlue™ assay utilizes resazurin, a non-fluorescent dye that is converted to the highly fluorescent resorufin by the reducing environment of metabolically active cells. These assays are foundational as they provide a quantitative measure of a compound's impact on cell health, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of AN3365 using metabolic assays.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Plating: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of AN3365 in complete growth medium. Remove the old medium from the cells and add 100 µL of the AN3365 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: PrestoBlue™ Viability Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Parameter MTT Assay PrestoBlue™ Assay
Principle Tetrazolium reduction to formazanResazurin reduction to resorufin
Detection Colorimetric (Absorbance)Fluorometric (Fluorescence)
Endpoint TerminalNon-terminal (cells can be used for further assays)
Sensitivity GoodExcellent

II. Probing the Mechanism: Inhibition of Protein Synthesis

Given that AN3365 targets LeuRS, a direct consequence of its activity should be the inhibition of protein synthesis. A classic and definitive method to measure this is the radiolabeled amino acid incorporation assay, specifically using [3H]-leucine.

Scientific Rationale

This assay directly measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized polypeptide chains. By using [3H]-leucine, we can specifically probe the pathway affected by a LeuRS inhibitor. A reduction in the incorporation of [3H]-leucine in the presence of AN3365 provides strong evidence for its mechanism of action. Studies on other benzoxaboroles have successfully used this method to demonstrate their inhibitory effect on protein synthesis.[4]

Experimental Workflow: [3H]-Leucine Incorporation Assay

Caption: Workflow for measuring protein synthesis inhibition via [3H]-leucine incorporation.

Protocol 3: [3H]-Leucine Incorporation Assay
  • Cell Culture and Treatment: Plate cells in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of AN3365 for 1-4 hours.

  • Radiolabeling: Add [3H]-leucine to each well to a final concentration of 1-5 µCi/mL. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Protein Precipitation: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate proteins.

  • Washing: Wash the precipitate twice with ice-cold 10% TCA and then once with 95% ethanol to remove unincorporated [3H]-leucine.

  • Solubilization: Dissolve the protein pellet in 250 µL of 0.1 M NaOH with 1% SDS.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well (determined by a BCA or Bradford assay) and calculate the percentage of inhibition relative to the vehicle control.

III. Target Engagement: Confirming Interaction with LeuRS in Live Cells

While the leucine incorporation assay provides strong evidence of mechanism, it does not directly confirm that AN3365 is binding to LeuRS within the cell. Advanced techniques such as the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays can provide this crucial validation.

Scientific Rationale

CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5][6] By heating intact cells treated with AN3365 to various temperatures, the stabilization of LeuRS can be quantified by measuring the amount of soluble LeuRS remaining at each temperature compared to untreated cells.

NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[7][8] This is achieved through bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (LeuRS) and a fluorescent tracer that binds to the same target. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for CETSA® to confirm target engagement of AN3365 with LeuRS.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Treat cultured cells with AN3365 or vehicle for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble LeuRS by Western blotting or an enzyme-linked immunosorbent assay (ELISA) using an anti-LeuRS antibody.

  • Data Analysis: Quantify the band intensities or ELISA signals and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the AN3365-treated samples indicates target engagement.

IV. Downstream Consequences: The Stringent Response in Bacteria

In bacteria, the inhibition of an aminoacyl-tRNA synthetase leads to an accumulation of uncharged tRNAs, which triggers a stress response known as the stringent response.[9] This response is characterized by the production of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).[9] Measuring the induction of the stringent response provides further mechanistic validation of AN3365's activity in bacterial cells. Indeed, treatment with AN3365 has been shown to result in a dramatic accumulation of (p)ppGpp.[9][10]

Scientific Rationale

The stringent response is a key bacterial survival strategy in response to nutrient starvation, including amino acid limitation. By inhibiting LeuRS, AN3365 mimics leucine starvation, leading to the activation of the RelA protein, which synthesizes (p)ppGpp.[11] The accumulation of these alarmones can be quantified by high-performance liquid chromatography (HPLC), providing a specific and quantitative measure of the downstream cellular effects of LeuRS inhibition.

Experimental Workflow: Measuring the Stringent Response

Caption: Workflow for quantifying the stringent response induced by AN3365 in bacteria.

Protocol 5: Quantification of (p)ppGpp by HPLC
  • Bacterial Culture and Treatment: Grow a bacterial culture (e.g., E. coli) to mid-log phase (OD600 ≈ 0.4). Treat the culture with AN3365 at a concentration that inhibits growth (e.g., 5x MIC).

  • Nucleotide Extraction: At various time points after treatment (e.g., 0, 5, 15, 30 minutes), rapidly harvest a defined volume of the culture by filtration or centrifugation. Immediately extract nucleotides by adding a strong acid, such as formic acid or perchloric acid, and incubating on ice.

  • Sample Preparation: Neutralize the extracts and remove cell debris by centrifugation. Lyophilize the supernatant.

  • HPLC Analysis: Reconstitute the nucleotide extracts in an appropriate buffer and analyze by anion-exchange HPLC.

  • Data Analysis: Identify and quantify the ppGpp and pppGpp peaks based on the retention times of known standards. Express the levels of (p)ppGpp relative to a stable nucleotide like ATP or GTP to normalize for variations in extraction efficiency.

V. Concluding Remarks

The suite of assays described in this application note provides a robust framework for the comprehensive cellular characterization of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (AN3365). By systematically progressing from general cytotoxicity to specific mechanism of action and target engagement, researchers can build a compelling and multi-faceted data package. This integrated approach, combining metabolic, radiolabeling, biophysical, and physiological assays, ensures a thorough understanding of the compound's activity in a cellular context, which is essential for its continued development as a potential therapeutic agent.

References

  • Zhu, M., & Dai, X. (2023). Stringent response ensures the timely adaptation of bacterial growth to nutrient downshift. eLife, 12, e81089. [Link]

  • Bax, B. D., et al. (2019). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. mBio, 10(4), e01738-19. [Link]

  • Lundgren, S., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1098-1105. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Li, G., et al. (2023). DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 67(5), e0134422. [Link]

  • Stavropoulos, E., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. European Journal of Clinical Microbiology & Infectious Diseases, 35(10), 1665-1673. [Link]

  • Monteferrante, E., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2020). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 11(8), 846-857. [Link]

  • ResearchGate. (n.d.). AN3365 induces the accumulation of ppGpp in E. coli MG1655. Retrieved from [Link]

  • Almqvist, H., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(21), 6529. [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. Retrieved from [Link]

  • Stavropoulos, E., et al. (2016). Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes. PubMed. Retrieved from [Link]

  • Krátký, M., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][7][11]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 24(3), 2951. [Link]

  • Traxler, M. F., et al. (2007). Transcription Profiling of the Stringent Response in Escherichia coli. Journal of Bacteriology, 189(19), 7135-7145. [Link]

  • Fallah, Y., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3461. [Link]

  • A-H-Abdullah, M., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain-of-Function Variants. bioRxiv. [Link]

  • Bio peak. (2023). Stringent response in E. coli. YouTube. Retrieved from [Link]

  • Goldstein, E. J., et al. (2012). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. Antimicrobial Agents and Chemotherapy, 56(6), 3363-3366. [Link]

  • ResearchGate. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Cytotoxic effect of Imeglimin on T47D and MDA-MB-231 cell Lines of Human Breast Cancer – An In-vitro study. Retrieved from [Link]

  • Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Nutrition, 10, 1140225. [Link]

  • ResearchGate. (n.d.). A target engagement assay to assess uptake, potency and retention of antibiotics in living bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Stringent Control in E. Coli. Retrieved from [Link]

  • D'Alessandro, A., et al. (2018). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Scientific Reports, 8(1), 1-13. [Link]

  • LibreTexts. (n.d.). Cell based High Throughput Screening Assays of Bacteria. Retrieved from [Link]

  • Kirchman, D. L. (1993). Leucine Incorporation as a Measure of Biomass Production by Heterotrophic Bacteria. In Handbook of Methods in Aquatic Microbial Ecology (pp. 509-512). CRC Press. [Link]

  • Nozaki, T., et al. (2015). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 59(9), 5035-5046. [Link]

  • Atjanasuppat, K., et al. (2009). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 1(3), 213-217. [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • Ganapathy, U., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5), e02420-20. [Link]

  • Brown, S. D., & Traczewski, M. M. (2012). Determination of disk diffusion and MIC quality control guidelines for GSK2251052: a novel boron-containing antibacterial. Journal of Clinical Microbiology, 50(7), 2449-2452. [Link]

Sources

Application Notes and Protocols: 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Tackling Fungal and a broader range of Pathogens

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a prominent member of the benzoxaborole class of compounds, has emerged as a significant scaffold in modern medicinal chemistry. Its most successful derivative to date is Tavaborole (formerly AN2690, marketed as Kerydin®), a topical antifungal agent approved by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of onychomycosis, a fungal infection of the nail.[1][2] The unique properties of the oxaborole ring, particularly the electrophilic nature of the boron atom, allow for a novel mechanism of action that circumvents common resistance pathways observed with other antifungal classes.[3] Beyond its antifungal applications, the benzoxaborole scaffold is being explored for a range of therapeutic areas, including antibacterial and antiprotozoal agents, highlighting its versatility in drug discovery.[4][5]

These application notes provide a comprehensive overview of the scientific rationale and practical methodologies for utilizing 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and its derivatives in a research setting. The focus is on elucidating its mechanism of action and providing detailed protocols for assessing its antifungal efficacy and target engagement.

Physicochemical Properties of the Parent Compound

A foundational understanding of the physicochemical properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is crucial for its application in drug discovery, influencing formulation, delivery, and pharmacokinetic profiling.

PropertyValueReference
Chemical Formula C₈H₁₀BNO₂[6]
Molecular Weight 162.98 g/mol [6]
Appearance Light orange to yellow to green powder/crystal[7]
Melting Point 148 °C[7]
pKa 7.27 (Predicted)[7]
Storage Keep in dark place, Sealed in dry, Room Temperature[7]

Mechanism of Action: Targeting Fungal Protein Synthesis

The primary mechanism of action for the antifungal activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol derivatives like tavaborole is the inhibition of fungal leucyl-tRNA synthetase (LeuRS).[8][9] LeuRS is a crucial enzyme responsible for the first step of protein synthesis, catalyzing the attachment of leucine to its cognate tRNA. By inhibiting this enzyme, tavaborole effectively halts protein synthesis, leading to fungal cell death.[1][10]

The boron atom within the oxaborole ring is key to this inhibitory action. It forms a stable adduct with the ribose of the terminal adenosine of tRNALeu, trapping the tRNA in the editing site of the LeuRS enzyme.[5] This prevents the release of the tRNA and subsequent participation in protein synthesis. Notably, tavaborole exhibits a high degree of selectivity for the fungal LeuRS over its human counterpart, which is a critical attribute for a safe and effective therapeutic agent.[2]

G cluster_fungal_cell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leu_tRNA_Leu Aminoacylation tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Tavaborole Tavaborole Tavaborole->LeuRS Inhibition

Figure 1: Simplified signaling pathway of Tavaborole's mechanism of action.

Application I: Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potency of a compound. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[11][12]

Protocol 1: Broth Microdilution MIC Assay for Filamentous Fungi

1. Preparation of Fungal Inoculum: a. Grow the fungal isolate on potato dextrose agar (PDA) at 35°C until sporulation is observed.[11] b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the supernatant to a 0.5 McFarland standard spectrophotometrically at 530 nm. This corresponds to an approximate conidial concentration of 1-5 x 10⁶ CFU/mL.[11] e. Perform a 1:50 dilution of the adjusted inoculum in RPMI 1640 medium to obtain the final inoculum concentration.[11]

2. Preparation of Drug Dilutions: a. Prepare a stock solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.016 to 16 µg/ml).[11]

3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilution. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungal species.[11]

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as observed with the naked eye.[11]

Figure 2: Experimental workflow for the Broth Microdilution MIC Assay.

Expected Antifungal Activity

The following table summarizes the reported MIC values for tavaborole against various fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum1–848[2]
Trichophyton mentagrophytes1–848[2]
Candida albicans1--[2]
Aspergillus fumigatus0.25--[2]
Fusarium solani≤0.5--[2]
Dermatophytes (various)4-16816[11]
Aspergillus spp.-2-[11]
Candida spp.2-16--[11]

Application II: Target Engagement - Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

To confirm that the antifungal activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is due to the inhibition of LeuRS, an in vitro aminoacylation assay can be performed. This assay measures the enzymatic activity of LeuRS in the presence and absence of the inhibitor.

Protocol 2: In Vitro Aminoacylation Assay

1. Reagents and Buffers:

  • Purified recombinant fungal LeuRS enzyme.

  • Total tRNA isolated from the target fungal species.

  • ¹⁴C-labeled L-leucine.

  • ATP solution.

  • Aminoacylation buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT).

  • Quenching solution (e.g., 10% trichloroacetic acid, TCA).

  • Filter paper discs.

  • Scintillation fluid.

2. Assay Procedure: a. Prepare a reaction mixture containing the aminoacylation buffer, ATP, total tRNA, and ¹⁴C-labeled L-leucine. b. Add varying concentrations of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol or a vehicle control (e.g., DMSO) to the reaction mixture. c. Initiate the reaction by adding the purified fungal LeuRS enzyme. d. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in ice-cold 10% TCA. f. Wash the filter discs three times with cold 5% TCA to remove unincorporated ¹⁴C-leucine, followed by a final wash with ethanol. g. Dry the filter discs and measure the radioactivity using a scintillation counter.

3. Data Analysis: a. The amount of radioactivity on the filter discs is proportional to the amount of ¹⁴C-leucine attached to tRNA, and thus reflects the activity of LeuRS. b. Plot the percentage of LeuRS activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_quenching Quenching & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, ATP, tRNA, ¹⁴C-Leucine) B Add Inhibitor/ Vehicle Control A->B C Initiate with LeuRS Enzyme B->C D Incubate at 37°C C->D E Spot on Filter & Quench in TCA D->E F Wash & Dry Filters E->F G Measure Radioactivity F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Figure 3: Workflow for the in vitro LeuRS aminoacylation assay.

Conclusion and Future Directions

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol represents a versatile and potent scaffold for the development of novel anti-infective agents. Its unique mechanism of action, targeting the essential enzyme LeuRS, offers a promising avenue to combat drug-resistant pathogens. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the antifungal activity and target engagement of this and related compounds.

Future research in this area could focus on expanding the therapeutic applications of benzoxaboroles to other infectious diseases, optimizing their pharmacokinetic properties for systemic administration, and exploring their potential in combination therapies to overcome resistance. The continued investigation of this remarkable class of compounds holds significant promise for addressing unmet medical needs in infectious disease.

References

  • Gupta, A. K., & Studholme, C. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6190. [Link]

  • Tavaborole chemical structure. Tavaborole is a novel, boron-based... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Zane, L. T., & Chanda, S. (2014). Examining the benefits of the boron-based mechanism of action and physicochemical properties of tavaborole in the treatment of onychomycosis. Journal of the American Podiatric Medical Association, 104(5), 496–503. [Link]

  • Coronado, R. E., & Zane, L. T. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. Journal of Drugs in Dermatology, 14(6), 609–614. [Link]

  • Jinna, S., & Finch, J. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6190. [Link]

  • Elewski, B. E., Aly, R., Gonzalez Soto, R. F., Rich, P., & Zane, L. T. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62–69. [Link]

  • Ganapathy, U., Kesavan, A., Gurcha, S. S., & Dick, T. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5), e02420-20. [Link]

  • Badali, H., et al. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy, 62(12), e01556-18. [Link]

  • 204427Orig1s000 - accessdata.fda.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ganapathy, U., Kesavan, A., Gurcha, S. S., & Dick, T. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. Antimicrobial Agents and Chemotherapy, 65(5), e02420-20. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2004). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 42(9), 4063–4068. [Link]

  • MIC results of Olorofim and AFST testing using the CLSI M38-A2... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Li, Y., et al. (2018). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 9(11), 1836–1846. [Link]

  • Li, Y., et al. (2018). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 9(11), 1836–1846. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.). Retrieved January 25, 2026, from [Link]

  • 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support guide for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with mastering its fundamental properties. Solubility is often the first and most critical hurdle in experimental design, impacting everything from reaction kinetics to the reliability of biological assay data.

This guide is structured to provide you with not just protocols, but the causal scientific reasoning behind them. We aim to empower you with a deep understanding of this molecule's unique amphoteric nature, enabling you to preemptively address solubility issues and ensure the integrity of your research.

Section 1: Understanding the Molecule's Core Properties

The solubility behavior of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is governed by its distinct chemical structure. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This duality is the key to controlling its solubility.

  • The Acidic Center: The benzoxaborole moiety contains a Lewis acidic boron atom. In aqueous environments, it forms a boronate anion (B-OH⁻), exhibiting a pKa similar to other benzoxaboroles, which is generally around 7.3-7.4.

  • The Basic Center: The aminomethyl group (-CH₂NH₂) is a primary amine, which acts as a base. It becomes protonated (-CH₂NH₃⁺) in acidic conditions, with a predicted pKa of approximately 9.0-9.5.

This amphoteric nature means the molecule's net charge is highly dependent on the pH of the solution, which in turn dictates its solubility in aqueous media.[1][2]

Table 1: Physicochemical Properties of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol and its HCl Salt

Property 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (Free Base) 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol HCl (Salt) Source(s)
CAS Number 1262279-06-0 117098-93-8 [3][4]
Molecular Formula C₈H₁₀BNO₂ C₇H₉BClNO₂ [3][4]
Molecular Weight 162.98 g/mol 185.41 g/mol [3][5]
Appearance Solid, powder to crystal Solid [5][6]
Predicted Acidic pKa ~7.3 (oxaborole) ~7.3 (oxaborole) [6]
Predicted Basic pKa ~9.2 (amine) ~9.2 (amine) -

| Predicted LogP | -0.637 | - |[3] |

The Critical Role of pH

The solubility of an amphoteric compound is lowest at its isoelectric point (pI) , the pH at which the molecule has no net electrical charge. At this point, intermolecular attractions are maximized, leading to aggregation and precipitation.

  • Below the pI (Acidic pH): The aminomethyl group is protonated (-NH₃⁺), making the molecule a positively charged cation that is more soluble in water.

  • Above the pI (Alkaline pH): The oxaborole hydroxyl group is deprotonated (-B-OH⁻), making the molecule a negatively charged anion that is also more soluble in water.

This relationship is visualized below.

Caption: pH-dependent forms of the molecule and their relative solubility.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the lab.

Q1: What are the best initial solvents for dissolving this compound?

Answer: For preparing high-concentration stock solutions, start with polar aprotic organic solvents. The compound is generally poorly soluble in non-polar solvents like hexanes or toluene.

Causality: The polar functional groups (amine, hydroxyl) and the oxaborole ring lend themselves to dissolution in solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Table 2: Qualitative Solubility in Common Laboratory Solvents

Solvent Qualitative Solubility Recommendation
DMSO High Recommended for primary stock solutions (e.g., 10-50 mM).
DMF High Good alternative to DMSO.
Methanol Moderate Useful for reactions and some analytical methods.
Ethanol Moderate Can be used, but may require warming or sonication.
Water pH-Dependent (Low) Not recommended for initial dissolution without pH adjustment.
Acetonitrile Low to Moderate Limited utility for stock preparation.

| DCM / Chloroform | Very Low | Not recommended. |

Q2: My compound won't dissolve in aqueous buffers like PBS (pH 7.4). What am I doing wrong?

Answer: This is the most common challenge and it is almost always due to pH. A pH of 7.4 is very close to the predicted acidic pKa of the oxaborole group (~7.3). This pH is likely near the compound's isoelectric point, where its aqueous solubility is at a minimum.

Causality: At a pH near the pI, the molecule has minimal net charge, reducing repulsive electrostatic forces between molecules and favoring precipitation over solvation by water. To achieve solubility, you must shift the pH to fully protonate the amine (low pH) or deprotonate the oxaborole (high pH).[1][7]

Solution: Prepare aqueous solutions by adjusting the pH. The choice of acid or base depends on your experimental needs. Using the hydrochloride salt form of the compound is a highly effective alternative.[4][5]

Caption: Workflow for preparing an aqueous solution via pH adjustment.

Q3: I'm seeing precipitation when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a favorable organic solvent to a less favorable aqueous environment. The buffer's pH is likely unsuitable, or the final concentration exceeds the compound's solubility limit under those conditions.

Causality: DMSO is a very strong solvent that can maintain a high concentration of the compound. When this is diluted into a buffer where the compound has low intrinsic solubility (e.g., at pH 7.4), the solution becomes supersaturated, and the excess compound precipitates.

Troubleshooting Protocol:

  • Check Final pH: Ensure the final pH of your working solution is well away from the pI. For a PBS-based buffer, you may need to re-adjust the pH after adding the DMSO stock.

  • Reduce Final Concentration: Your target concentration may be too high for the aqueous system. Perform a solubility test by making serial dilutions to find the maximum soluble concentration.

  • Decrease DMSO Percentage: Keep the final percentage of DMSO in your assay as low as possible (ideally <0.5%). High percentages of co-solvent can sometimes disrupt biological systems.

  • Add to Buffer While Vortexing: To avoid localized high concentrations, add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring.

  • Use the Hydrochloride Salt: The HCl salt is specifically designed to improve aqueous solubility near neutral pH.[4] It forces the equilibrium toward the more soluble cationic form.

Q4: Should I use the free base or the hydrochloride (HCl) salt form?

Answer: The choice depends on your application.

  • Use the Free Base (CAS 1262279-06-0) if:

    • Your experiment is in an organic solvent.

    • You need precise control over the final pH and salt content of your aqueous solution.

    • You are performing a reaction where the free amine is required.

  • Use the Hydrochloride Salt (CAS 117098-93-8) if:

    • Your primary need is solubility in aqueous buffers, especially near physiological pH.[5]

    • You want a more convenient, "ready-to-dissolve" form for biological assays.

Expert Insight: For most cell-based assays and screening applications, starting with the hydrochloride salt is highly recommended as it bypasses many of the pH-related solubility issues.

Section 3: Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH 4.0) from Free Base

This protocol creates a stable, soluble stock by leveraging the basicity of the aminomethyl group.

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (Free Base)

  • High-purity water (Milli-Q or equivalent)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh Compound: Accurately weigh 1.63 mg of the free base for a final volume of 1 mL (for a 10 mM solution).

  • Suspend: Add the powder to a sterile microcentrifuge tube containing ~0.8 mL of high-purity water. The compound will not dissolve and will appear as a cloudy suspension.

  • Acidify: While stirring, add 0.1 M HCl dropwise (typically a few microliters). Continue adding drops until the solid completely dissolves and the solution becomes clear.

  • pH Adjustment: Use a calibrated pH meter to measure the pH. Adjust to a final pH of 4.0 by adding more 0.1 M HCl as needed.

  • Final Volume: Bring the total volume to exactly 1.0 mL with high-purity water.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays from a DMSO Stock

This protocol outlines the standard method for diluting a primary DMSO stock into cell culture medium while minimizing the risk of precipitation and cytotoxicity.

Materials:

  • 10 mM primary stock of the compound in 100% DMSO.

  • Appropriate sterile cell culture medium (e.g., DMEM + 10% FBS).

  • Sterile microcentrifuge tubes or 96-well plates.

Methodology:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock in DMSO. For example, dilute 1:10 to create a 1 mM stock. This reduces pipetting errors for the final dilutions.

  • Serial Dilution in Medium:

    • Dispense the required volume of cell culture medium into your tubes or wells.

    • Add a small volume of the DMSO stock to the medium to achieve the final desired concentration. Crucially, ensure the final DMSO concentration does not exceed 0.5%. For a 1:1000 dilution (e.g., adding 1 µL of a 10 mM stock to 1 mL of medium for a 10 µM final concentration), the final DMSO percentage will be 0.1%.

  • Mixing: Immediately after adding the DMSO stock, mix thoroughly by pipetting up and down several times or by vortexing gently. This rapid dispersion is critical to prevent precipitation.

  • Visual Inspection: Before adding to cells, visually inspect the solution for any signs of cloudiness or precipitate. If observed, the concentration is too high for that medium, and you must troubleshoot using the steps in FAQ Q3.

  • Dose Cells: Add the prepared working solutions to your cell plates promptly.

References

  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). Retrieved January 24, 2026, from [Link]

  • Obregón-Zúñiga, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Soriano-Ursua, M. A., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Institutes of Health. [Link]

  • Di Bussolo, V., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Nocentini, A., et al. (2021). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • PharmaFactz. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile benzoxaborole derivative. Drawing from established synthetic methodologies for related compounds and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, presented in a question-and-answer format.

Question 1: My initial borylation of the substituted aminobenzyl precursor is showing low yield. What are the critical parameters to optimize?

Answer: Low yields in the initial borylation step are a common challenge. The success of this reaction hinges on several key factors, primarily the choice of catalyst, solvent, and the nature of the starting material. A probable synthetic route involves the palladium-catalyzed cross-coupling of a protected aminomethyl-substituted bromobenzyl alcohol with a boron source like bis(pinacolato)diboron (B₂pin₂).

Core Directive: The key is to maintain a delicate balance between reactivity and stability of the starting materials and intermediates.

Troubleshooting Steps & Rationale:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount.

    • Recommendation: Start with a robust catalyst system such as Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos. These are known to be effective for the borylation of aryl halides.

    • Causality: The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often enhance catalytic activity and stability.

  • Solvent and Base: The reaction medium and the base used for the transmetalation step are critical.

    • Recommendation: A polar aprotic solvent like dioxane, DMF, or DMSO is generally preferred.[1][2] For the base, potassium acetate (KOAc) is a standard choice.

    • Causality: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. The base is required to activate the diboron reagent for transmetalation with the palladium complex.

  • Temperature Control:

    • Recommendation: These reactions are typically run at elevated temperatures (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

    • Causality: The reaction requires thermal energy to overcome the activation barrier, but the catalyst and reagents have limited thermal stability.

  • Starting Material Quality:

    • Recommendation: Ensure the purity of your starting bromobenzyl derivative and the B₂pin₂. Impurities can poison the catalyst.

    • Causality: Catalyst poisoning by impurities is a frequent cause of low conversion in cross-coupling reactions.

Question 2: I am observing significant deboronation during the workup and purification of the boronic ester intermediate. How can I minimize this?

Answer: Deboronation, the cleavage of the C-B bond, is a common side reaction for arylboronic acids and their esters, especially under acidic or strongly basic conditions.

Core Directive: Maintain a neutral to slightly basic pH during workup and purification.

Troubleshooting Steps & Rationale:

  • Aqueous Workup:

    • Recommendation: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for the aqueous wash instead of water or acidic solutions.

    • Causality: The boronic ester is more stable at a neutral to slightly basic pH. Acidic conditions can protonate the oxygen atoms of the pinacolato group, making the boron atom more electrophilic and susceptible to protodeboronation.

  • Chromatography:

    • Recommendation: If column chromatography is necessary, use a neutral stationary phase like silica gel that has been pre-treated with a solution of triethylamine in the eluent and then re-equilibrated with the eluent.

    • Causality: Standard silica gel can be slightly acidic, which can promote deboronation on the column. Neutralizing the silica helps to preserve the boronic ester.

  • Solvent Removal:

    • Recommendation: Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.

    • Causality: Thermal stress can also contribute to the degradation of the boronic ester.

Question 3: The final cyclization to form the benzoxaborole ring is incomplete, and I am isolating the open-chain 2-(hydroxymethyl)phenylboronic acid. How can I drive the reaction to completion?

Answer: The formation of the benzoxaborole ring is a dehydration reaction that establishes an equilibrium between the open-chain boronic acid and the cyclic boronic ester.[3] While the five-membered ring is generally favored, reaction conditions can be optimized to push the equilibrium towards the desired product.

Core Directive: Facilitate the removal of water to drive the cyclization.

Troubleshooting Steps & Rationale:

  • Azeotropic Water Removal:

    • Recommendation: Perform the cyclization in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to continuously remove the water formed during the reaction.

    • Causality: According to Le Chatelier's principle, removing a product (water) from the reaction mixture will shift the equilibrium towards the formation of more products (the cyclic benzoxaborole).

  • Dehydrating Agents:

    • Recommendation: The addition of a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the reaction mixture can also be effective.

    • Causality: These agents sequester water, effectively removing it from the reaction and driving the equilibrium towards the cyclic product.

  • Acid/Base Catalysis:

    • Recommendation: While benzoxaboroles are generally stable, the cyclization can sometimes be facilitated by a catalytic amount of a mild acid or base. This should be approached with caution to avoid deboronation.

    • Causality: Catalysts can lower the activation energy for the intramolecular esterification, but care must be taken to avoid conditions that promote side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and how should it be stored?

A1: 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol is a relatively stable crystalline solid. However, like many boronic acid derivatives, it can be sensitive to prolonged exposure to strong acids, bases, and oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.

Q2: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The presence of the aminomethyl group and the characteristic signals of the benzoxaborole core should be confirmed. ¹¹B NMR can also be used to confirm the presence of the boron atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final compound.

Q3: Can I use a different protecting group for the amine during the synthesis?

A3: Yes, the choice of protecting group for the amine is critical and can be varied. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under many reaction conditions and its relatively straightforward removal with mild acid. Other protecting groups, such as Cbz (carboxybenzyl), could also be employed, but the deprotection conditions must be compatible with the benzoxaborole core.

Q4: Is the benzoxaborole ring of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol susceptible to opening in aqueous solution?

A4: The benzoxaborole ring is in a dynamic equilibrium with its open-chain boronic acid form in aqueous solution.[3] However, the five-membered ring is thermodynamically favored, and the compound predominantly exists in the closed, cyclic form under physiological conditions.[3] This equilibrium is a key feature of the benzoxaborole pharmacophore and contributes to its biological activity.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Borylation
ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Robust and efficient for borylation of aryl halides.
Boron Source Bis(pinacolato)diboron (1.2 equiv.)Commercially available and stable source of boron.
Base Potassium Acetate (3.0 equiv.)Mild base effective for transmetalation.
Solvent Dioxane or DMFAprotic polar solvents that facilitate the reaction.
Temperature 90-100 °COptimal for reaction rate without significant degradation.
Reaction Time 12-24 hoursTypically sufficient for high conversion.
Step-by-Step Protocol: Cyclization to Benzoxaborole
  • Dissolve the purified 2-(hydroxymethyl)phenylboronic acid pinacol ester intermediate in toluene (0.1 M).

  • Add the solution to a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or chromatography.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for Low Borylation Yield

Borylation Troubleshooting start Low Borylation Yield catalyst Check Catalyst System (Pd(dppf)Cl2, Pd(OAc)2/SPhos) start->catalyst Initial Check solvent_base Verify Solvent and Base (Dioxane/KOAc) catalyst->solvent_base If no improvement temperature Optimize Temperature (80-110°C) solvent_base->temperature If still low purity Assess Starting Material Purity temperature->purity Final Check success Improved Yield purity->success Problem Solved

Caption: Decision tree for troubleshooting low yields in the borylation step.

Diagram 2: Benzoxaborole Ring Formation Equilibrium

Benzoxaborole Equilibrium open_chain Open-Chain Boronic Acid closed_ring Closed Benzoxaborole Ring open_chain->closed_ring Cyclization (favored) water + H2O open_chain->water removal - H2O (Dean-Stark) closed_ring->removal

Caption: Equilibrium between the open and closed forms of the benzoxaborole.

V. References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. MedChemComm. [Link]

  • Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. Organic & Biomolecular Chemistry. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Omega. [Link]

  • Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. [Link]

Sources

Technical Support Center: 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This guide provides in-depth troubleshooting assistance and frequently asked questions regarding the stability and degradation of this compound. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate degradation-related issues in your experiments.

I. Scientific Overview: The Benzoxaborole Core and Inherent Instabilities

The 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol molecule features a benzoxaborole heterocyclic system. The boron atom within this ring imparts unique chemical properties, including a Lewis acidic nature, which is key to its biological activity. However, this reactivity also presents stability challenges. The oxaborole ring, particularly the B-O bond, is susceptible to hydrolysis and oxidation, which can lead to ring opening and the formation of various degradation products. Furthermore, the aminomethyl substituent can undergo its own set of reactions, adding to the complexity of the degradation profile. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section is designed to help you troubleshoot specific issues you may encounter during your work with 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Unexpected Peaks in Your HPLC Chromatogram

Question: I am analyzing my sample of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol using reverse-phase HPLC and I see several unexpected peaks that are not present in my reference standard. What could be the cause?

Answer: The appearance of extraneous peaks in your chromatogram is a strong indicator of sample degradation. The likely culprits are hydrolysis and oxidation, especially if your sample has been exposed to aqueous media, non-optimal pH, or atmospheric oxygen.

Causality Explained: The oxaborole ring in 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is susceptible to nucleophilic attack by water (hydrolysis) or reactive oxygen species (oxidation). This can lead to the cleavage of the B-O bond and the formation of ring-opened species. These degradation products will have different polarities and therefore different retention times on a reverse-phase HPLC column compared to the parent compound.

Experimental Workflow for Identification:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Unexpected peaks in HPLC B Review sample history: - Storage conditions - Solvent/buffer pH - Exposure to air/light A->B C Perform forced degradation studies: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) B->C D Analyze stressed samples by LC-MS C->D E Compare retention times and mass spectra of unknown peaks with stressed samples D->E F Identify degradation products E->F G Optimize experimental conditions: - Use fresh samples - Degas solvents - Control pH - Store under inert gas F->G

Figure 1: Workflow for identifying unknown peaks in HPLC.

Step-by-Step Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours, then dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before injection into the LC-MS system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Data Analysis: Compare the retention times and mass-to-charge ratios (m/z) of the peaks in your original sample with those generated under the different stress conditions. This will help in tentatively identifying the degradation products.

Loss of Parent Compound Potency or Concentration

Question: I have prepared a solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, but upon re-analysis, the concentration of the parent compound has significantly decreased. Why is this happening?

Answer: A decrease in the concentration of the parent compound over time is a clear indication of its instability in the chosen solvent or storage conditions. The primary reasons for this are likely hydrolysis and/or oxidation.

Causality Explained: As mentioned previously, the oxaborole ring is susceptible to degradation. The rate of this degradation can be influenced by several factors including pH, temperature, and the presence of oxidizing agents. For instance, studies on similar benzoxaborole compounds like crisaborole have shown significant degradation under basic and oxidative conditions[1].

Preventative Measures:

  • pH Control: Maintain the pH of your solutions within a stable range. For many benzoxaboroles, a slightly acidic to neutral pH is often preferred.

  • Solvent Choice: Use aprotic solvents when possible for long-term storage of stock solutions. If aqueous buffers are necessary, prepare them fresh and use them promptly.

  • Inert Atmosphere: For long-term storage of both solid material and solutions, it is highly recommended to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation[2].

  • Temperature: Store solutions at low temperatures (2-8°C) to slow down the rate of degradation[2].

  • Light Protection: Protect solutions from light to prevent photodegradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

A1: Based on the known degradation pathways of related benzoxaboroles, the primary degradation products are expected to result from the opening of the oxaborole ring.

  • Hydrolytic Degradation: Under aqueous conditions, the B-O bond can be cleaved to form the corresponding boronic acid derivative, 2-(hydroxymethyl)-5-(aminomethyl)phenylboronic acid.

  • Oxidative Degradation: In the presence of oxidizing agents, such as hydrogen peroxide, the oxaborole ring can be cleaved. Studies on the related compound tavaborole have shown that oxidative stress can lead to the formation of phenolic derivatives, in that case, [4-fluoro-2-(hydroxymethyl)phenol][3][4]. For 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, an analogous degradation product would be 4-(aminomethyl)-2-(hydroxymethyl)phenol.

Parent 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Deg1 2-(hydroxymethyl)-5-(aminomethyl)phenylboronic acid Parent->Deg1 Hydrolysis Deg2 4-(aminomethyl)-2-(hydroxymethyl)phenol Parent->Deg2 Oxidation

Figure 2: Predicted degradation pathways.

Q2: What are the recommended storage conditions for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

A2: To ensure the stability of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, the following storage conditions are recommended:

FormStorage ConditionRationale
Solid 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), protected from light.Minimizes thermal degradation, oxidation, and photodegradation[2].
Solutions Store at 2-8°C for short-term use. For long-term storage, use aprotic solvents and store under an inert atmosphere at -20°C.Low temperatures and the absence of water and oxygen slow down degradation processes.

Q3: Can you provide a starting point for an HPLC method to analyze 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and its potential degradation products?

A3: A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended. Based on methods developed for similar compounds like crisaborole, here is a suggested starting point[1][5][6]:

ParameterRecommendation
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid or Trifluoroacetic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at approximately 250 nm (it is recommended to determine the λmax of the compound)
Injection Volume 10 µL

Note: This is a starting point, and method optimization will be necessary to achieve the best separation for your specific application.

Q4: How can I confirm the identity of a suspected degradation product?

A4: The most definitive way to identify a degradation product is through a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS: This technique will provide the mass-to-charge ratio (m/z) of the degradation product, which can be used to determine its molecular weight and elemental composition (with high-resolution mass spectrometry). Fragmentation patterns observed in MS/MS can provide structural information.

  • NMR: After isolation of the degradation product (e.g., by preparative HPLC), 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy can be used to elucidate its complete chemical structure.

IV. References

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. (n.d.). IJSDR. Retrieved from [Link]

  • Baker, S. J., Akama, T., Alley, M. R. K., Benkovic, S. J., Dipierro, M., Hernandez, V. S., Hold, K. M., Kennedy, I., Likhotvorik, I., Mao, W., et al. (n.d.). Boron-Containing Small Molecules. Anacor Pharmaceuticals.

  • Sahu, P. K., Panda, J., Yantapalli, V. V. J. K., & Piratla, L. L. M. (2020). Stress testing of crisaborole by a novel stability indicating RP-HPLC method. SN Applied Sciences, 2(4), 598.

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS. (2021). PubMed. Retrieved from [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). ResearchGate. Retrieved from [Link]

  • New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). (2020). ResearchGate. Retrieved from [Link]

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. (n.d.). Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Retrieved from [Link]

  • AusPAR: Crisaborole. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. (2020). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • OXIDATIVE DEGRADATION OF TAVABOROLE: DETERMINATION BY DERIVATIVE UV SPECTROPHOTOMETRY. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 2. (2015). YouTube. Retrieved from [Link]

  • Oxidative degradation profile studies of Tavaborole by a validated stability indicating RP‐UPLC method: Isolation and characterization of novel degradant using 2D‐NMR and HRMS. (n.d.). ResearchGate. Retrieved from [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. (n.d.). googleapis.com. Retrieved from [Link]

  • Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. (2025). NIH. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH. Retrieved from [Link]

  • UV-Spectrometric Method Development and Validation of Tavaborole. (n.d.). JOCPR. Retrieved from [Link]

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. (n.d.). JDDonline - Journal of Drugs in Dermatology. Retrieved from [Link]

  • Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). (2024). ResearchGate. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic process. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and overcome common experimental hurdles.

Introduction to the Synthesis

6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol is a key building block in the development of novel therapeutics, leveraging the unique chemical properties of the benzoxaborole scaffold. The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential challenges. This guide will focus on the most common and effective synthetic pathways, providing detailed protocols and troubleshooting for each.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Issue 1: Low or No Yield in the Final Amination Step

Question: I am attempting to synthesize 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol from 6-(bromomethyl)benzo[c]oxaborol-1(3H)-ol using ammonia, but I am observing very low yields and multiple side products. What could be the cause?

Answer:

Direct amination of 6-(bromomethyl)benzo[c]oxaborol-1(3H)-ol with ammonia can be problematic due to over-alkylation, where the desired primary amine product reacts further with the starting material to form secondary and tertiary amines.

Root Cause Analysis and Solutions:

  • Over-alkylation: The primary amine product is often more nucleophilic than ammonia, leading to subsequent reactions with the starting bromomethyl compound.

    • Recommended Solution: The Gabriel Synthesis. This classic method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is a bulky nucleophile that undergoes a single alkylation, preventing over-reaction. The resulting N-alkylated phthalimide can then be deprotected to yield the primary amine. For a detailed protocol, please refer to the "Experimental Protocols" section.

  • Decomposition of the Benzoxaborole Ring: The benzoxaborole moiety can be sensitive to harsh reaction conditions.

    • Recommended Solution: Mild Reaction Conditions. Ensure the reaction is carried out at a moderate temperature and that the base used for deprotection in the Gabriel synthesis (e.g., hydrazine) is compatible with the benzoxaborole ring. The use of a protecting group for the benzoxaborole hydroxyl group may be necessary under certain conditions[1][2][3].

Issue 2: Decomposition of Starting Material During Reduction of 6-Cyanobenzoxaborole

Question: I am trying to reduce 6-cyanobenzo[c]oxaborol-1(3H)-ol to the aminomethyl derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄), but I am seeing significant decomposition of my starting material. Why is this happening and what are the alternatives?

Answer:

The benzoxaborole ring can be susceptible to cleavage under strongly reducing or highly basic conditions. The boronic ester-like structure can be attacked by aggressive nucleophiles like the hydride ion.

Root Cause Analysis and Solutions:

  • Instability of the Benzoxaborole Ring: The B-O bond in the oxaborole ring can be cleaved by strong reducing agents.

    • Recommended Solution: Milder Reducing Agents. Consider using catalytic hydrogenation (e.g., H₂, Pd/C) or a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF). These reagents are generally less aggressive and can selectively reduce the nitrile group.

    • Protecting Groups: To enhance the stability of the benzoxaborole, a protecting group can be installed on the hydroxyl group prior to reduction[1][2][3]. Divalent, zwitterionic protecting groups developed by the Tomsho lab have shown enhanced stability under both oxidative and reductive conditions[3].

Issue 3: Difficulty in Purifying the Final Product

Question: My final product, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, is difficult to purify by column chromatography. It appears to be highly polar and streaks on the silica gel.

Answer:

The presence of both a free amine and a boronic acid hydroxyl group makes the final product highly polar and prone to strong interactions with silica gel.

Root Cause Analysis and Solutions:

  • High Polarity and Strong Adsorption: The primary amine and the hydroxyl group on the boron atom can form strong hydrogen bonds with the silanol groups on the surface of the silica gel.

    • Recommended Solution: Salt Formation and Recrystallization. Convert the final product to its hydrochloride salt by treating the crude material with a solution of HCl in a suitable organic solvent (e.g., ether or methanol). The resulting salt is often a crystalline solid that can be purified by recrystallization. The free amine can be regenerated by a simple basic workup if required.

    • Alternative Chromatography: If chromatography is necessary, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

A1: The two most prevalent synthetic strategies are:

  • From 6-(Bromomethyl)benzo[c]oxaborol-1(3H)-ol: This involves the synthesis of the bromomethyl intermediate followed by amination, preferably via the Gabriel synthesis to avoid over-alkylation[4][5][6].

  • From 6-Cyanobenzo[c]oxaborol-1(3H)-ol: This route requires the synthesis of the cyano-substituted benzoxaborole followed by reduction of the nitrile to the primary amine.

A third, viable route is the reductive amination of 6-formylbenzo[c]oxaborol-1(3H)-ol [7][8][9][10][11].

Q2: How can I synthesize the 6-(bromomethyl)benzo[c]oxaborol-1(3H)-ol precursor?

A2: A common method involves the radical bromination of 6-methylbenzo[c]oxaborol-1(3H)-ol using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN)[12].

Q3: Is it necessary to protect the benzoxaborole hydroxyl group during the synthesis?

A3: It is highly recommended, especially when using strong reagents (e.g., strong bases or reducing agents). The unprotected hydroxyl group can interfere with the desired reaction and the ring itself can be susceptible to degradation. Protecting groups can enhance the stability and improve the overall yield of the synthesis[1][2][3].

Q4: What are the key analytical techniques to monitor the progress of the reaction and characterize the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed structural information. ¹¹B NMR is particularly useful for confirming the presence and electronic environment of the boron atom.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as the amine (N-H stretch) and the boronic acid hydroxyl group (O-H stretch).

Experimental Protocols

Protocol 1: Synthesis of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol via Gabriel Synthesis

Step 1: Synthesis of 6-(Phthalimidomethyl)benzo[c]oxaborol-1(3H)-ol

  • To a solution of 6-(bromomethyl)benzo[c]oxaborol-1(3H)-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 6-(phthalimidomethyl)benzo[c]oxaborol-1(3H)-ol.

Step 2: Deprotection to 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Suspend the crude 6-(phthalimidomethyl)benzo[c]oxaborol-1(3H)-ol (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (4-5 eq) to the suspension.

  • Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Data Summary

Parameter6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol
Molecular Formula C₈H₁₀BNO₂
Molecular Weight 162.98 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO; sparingly soluble in water

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_route1 Route 1: From 6-Bromomethyl Intermediate cluster_route2 Route 2: From 6-Cyano Intermediate cluster_route3 Route 3: From 6-Formyl Intermediate A1 6-(Bromomethyl)benzo[c]oxaborol-1(3H)-ol B1 6-(Phthalimidomethyl)benzo[c]oxaborol-1(3H)-ol A1->B1 Gabriel Synthesis (Potassium Phthalimide) C1 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol B1->C1 Deprotection (Hydrazine) A2 6-Cyanobenzo[c]oxaborol-1(3H)-ol C2 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol A2->C2 Reduction (e.g., Catalytic Hydrogenation) A3 6-Formylbenzo[c]oxaborol-1(3H)-ol C3 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol A3->C3 Reductive Amination (Ammonia source, reducing agent)

Caption: Key synthetic routes to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

References

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link]

  • Tomsho, J. W., & Pal, A. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(18), 4850–4853. [Link]

  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, T. J., et al. (2020). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 24(11), 2536–2544. [Link]

  • PubChem. (n.d.). 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Retrieved from [Link]

  • Tomsho, J. W., & Pal, A. (2013). A Divalent Protecting Group for Benzoxaboroles. ACS Medicinal Chemistry Letters, 4(10), 971–974. [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 27(21), 7265. [Link]

  • Sporzyński, A., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5543. [Link]

  • Tomsho, J. W., et al. (2012). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of Medicinal Chemistry, 55(17), 7741–7752. [Link]

  • Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Tomsho, J. W., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of the American Chemical Society, 133(40), 16272–16275. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2023). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. Science, 380(6642), 282-288. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (also known as AN3365). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent leucyl-tRNA synthetase (LeuRS) inhibitor in their experiments. As a member of the benzoxaborole class of compounds, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol possesses a unique chemical profile that, while conferring its therapeutic potential, can also be a source of assay interference.

This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you identify, understand, and mitigate potential assay artifacts. Our goal is to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

A1: 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a potent inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] The key to its inhibitory action lies in the electrophilic boron atom within the benzoxaborole ring. This boron atom forms a reversible covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[2] This adduct formation traps the tRNA, effectively halting protein synthesis.

Q2: What are the most common types of assays used to evaluate this compound?

A2: The activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is typically assessed using a variety of in vitro and cell-based assays, including:

  • Minimum Inhibitory Concentration (MIC) assays: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2][3]

  • Aminoacylation assays: These biochemical assays directly measure the activity of LeuRS by monitoring the attachment of radiolabeled leucine to its cognate tRNA.[1]

  • Cell-based protein synthesis inhibition assays: These assays assess the overall impact on protein synthesis in whole cells, often by measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.

  • Enzyme kinetics assays: To determine the kinetic parameters of LeuRS inhibition (e.g., Ki, Km).

Q3: Can the benzoxaborole moiety itself interfere with my assay?

A3: Yes, the benzoxaborole scaffold is known to be a potential source of assay interference. The electrophilic nature of the boron atom allows it to react with various nucleophiles, not just the intended target.[4] This can lead to off-target covalent modification of other proteins or assay components. Additionally, as a heterocyclic aromatic compound, it has the potential to interfere with fluorescence- and absorbance-based readouts.

Q4: I'm observing inconsistent IC50 values. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors related to the compound's chemistry. The benzoxaborole ring exists in a dynamic equilibrium between a closed cyclic form and an open boronic acid form in aqueous solutions. While the closed form is predominant, this equilibrium can be influenced by pH and other buffer components, potentially affecting its interaction with the target. Furthermore, the compound's reactivity can lead to non-specific interactions that may vary between experimental setups. Refer to the detailed troubleshooting guides below for strategies to address this.

In-Depth Troubleshooting Guides

Issue 1: Suspected Off-Target Inhibition or Non-Specific Activity

The electrophilic boron atom in 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol can form covalent adducts with nucleophilic residues (e.g., serine, threonine, cysteine) in proteins other than LeuRS. This can lead to apparent activity in assays that is not due to the intended mechanism of action.

Caption: Diagnostic workflow for suspected off-target activity.

This protocol helps to determine if the observed activity is due to non-specific covalent reactivity.

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Your standard assay components

Procedure:

  • Prepare a fresh stock solution of DTT or GSH (e.g., 100 mM in a suitable buffer).

  • Set up your assay with two parallel sets of conditions:

    • Condition A: Standard assay conditions.

    • Condition B: Standard assay conditions with the addition of a final concentration of 1-5 mM DTT or GSH.[5]

  • Run your standard dose-response experiment with 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol under both conditions.

  • Compare the IC50 values obtained in the presence and absence of the scavenger.

Interpretation of Results:

ObservationInterpretation
Significant rightward shift in IC50 in the presence of DTT/GSHSuggests that the compound's activity is at least partially due to non-specific covalent reactivity with nucleophiles.
No significant change in IC50The observed activity is less likely to be due to non-specific thiol reactivity. However, other forms of covalent modification or non-covalent off-target effects cannot be ruled out.
Issue 2: Interference with Fluorescence-Based Assays

Aromatic compounds like 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol can interfere with fluorescence-based assays through autofluorescence or quenching.

G cluster_0 Autofluorescence cluster_1 Fluorescence Quenching (Inner Filter Effect) auto_text Compound emits light at the same wavelength as the reporter fluorophore, leading to a false positive signal. quench_text Compound absorbs excitation light intended for the fluorophore or absorbs the emitted light, leading to a false negative signal.

Caption: Two primary mechanisms of fluorescence assay interference.

This protocol helps to identify if the compound is autofluorescent or quenches the fluorescence signal in your assay.

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Your assay buffer and all components except the enzyme/target protein.

  • Your fluorescent substrate or product.

Procedure:

  • Autofluorescence Check:

    • In a multi-well plate, add your complete assay buffer (without enzyme) to a series of wells.

    • Add a dilution series of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to these wells.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • A dose-dependent increase in signal indicates autofluorescence.

  • Quenching Check:

    • In a multi-well plate, add your complete assay buffer (without enzyme) and a fixed concentration of your fluorescent substrate or product (a concentration that gives a robust signal in your assay).

    • Add a dilution series of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to these wells.

    • Measure the fluorescence.

    • A dose-dependent decrease in signal indicates fluorescence quenching.

Mitigation Strategies:

  • Change Fluorophore: If spectral overlap is the issue, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

  • Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay (being mindful of potential interference in those formats as well).

  • Data Correction: If the interference is minor and consistent, it may be possible to correct the data by subtracting the background signal from the compound-only controls.

Issue 3: Compound Instability and Reactivity with Assay Components

The stability of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol can be influenced by the pH, temperature, and composition of the assay buffer. Degradation or reaction with buffer components can lead to a loss of potency and inconsistent results.

FactorPotential ImpactRecommended Action
pH The equilibrium between the closed and open forms of the benzoxaborole ring is pH-dependent. Extreme pH values may lead to hydrolysis and degradation.Maintain a consistent and physiologically relevant pH (e.g., pH 7.4) in your assays. If you must vary the pH, perform a stability study of the compound at the different pH values.
Temperature Elevated temperatures can accelerate the degradation of the compound.Prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles. If pre-incubation at elevated temperatures is required, assess the compound's stability under those conditions.
Reducing Agents (e.g., DTT) While useful for identifying non-specific reactivity, high concentrations of reducing agents can potentially interact with the benzoxaborole moiety.Use the lowest effective concentration of reducing agents and be aware of potential interactions.
Nucleophilic Buffer Components Buffers containing primary or secondary amines (e.g., Tris) could potentially form adducts with the boron atom.Consider using non-nucleophilic buffers such as HEPES or phosphate buffers.

Materials:

  • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

  • Your assay buffer

  • HPLC-MS system

Procedure:

  • Prepare a solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in your assay buffer at a relevant concentration.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C for 1 hour).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Analyze the aliquots by HPLC-MS to quantify the amount of intact compound remaining and identify any major degradation products.

Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability under your assay conditions. If degradation products are observed, this may also contribute to assay artifacts.

Summary of Key Physicochemical Properties and Considerations

PropertyValue/InformationImplication for Assays
Molecular Weight 163.98 g/mol Standard for a small molecule inhibitor.
pKa ~7.3 (Predicted for similar benzoxaboroles)The compound's charge state will be sensitive to small changes in pH around physiological conditions, which can affect its binding and solubility.
Solubility Soluble in DMSO and aqueous buffers at physiological pH.Ensure complete solubilization in your stock solutions and assay buffers to avoid precipitation, which can cause artifacts.
Chemical Reactivity Electrophilic boron atom, reactive with nucleophiles.Potential for off-target covalent modification of proteins and other assay components.

References

  • JMI Laboratories. (2010).
  • Mendes, R. E., et al. (2013). Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 57(6), 2849-2857.
  • Mendes, R. E., et al. (2013).
  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf.
  • Adamczyk, M., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry.
  • Assay Guidance Manual. (2016). Interference with Luciferase Reporter Enzymes. NCBI Bookshelf.
  • Savoie, H., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Organic Letters, 14(24), 6342-6345.
  • PubChem. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol.
  • Hirai, F., et al. (2007). ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. Journal of Peptide Science, 13(4), 241-248.
  • Eydner, T., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry, 243, 114777.
  • Zhang, Y. Q., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) Benzoxaboroles with Improved in Vitro Antimalarial Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 58(13), 5289-5305.
  • Taylor & Francis. Cross-reactivity – Knowledge and References.
  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(7), 4438-4494.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Mabire, D., et al. (2018).
  • Sascha, O., et al. (2015). A Target Mechanism-Based Whole-Cell Screening Identifies Bortezomib as an Inhibitor of Caseinolytic Protease in Mycobacteria. Chemistry & Biology, 22(5), 629-638.
  • Oncodesign Services. Covalent drugs and the potential of benzoxaboroles.
  • Lee, C. F., et al. (2018). Augmentation of NAD+ levels by enzymatic action of NAD(P)H quinone oxidoreductase 1 attenuates adriamycin-induced cardiac dysfunction in mice. Journal of Molecular and Cellular Cardiology, 124, 47-57.
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482.
  • WuXi AppTec. (2021). The Reemergence of Covalent Compounds: Domainex's Approach to Covalent Fragment Screening. YouTube.
  • Twist Bioscience. Alliance Panels.
  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Innovation and Applied Studies, 11(4), 872-880.
  • Lagorce, D., et al. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Drug Discovery Today, 22(8), 1131-1133.
  • Hall, D. G., et al. (2018). Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. Organic & Biomolecular Chemistry, 16(31), 5629-5633.
  • Perona, J. J., & Hadd, A. (2012). Accuracy of aminoacyl-tRNA synthetases: Proofreading of amino acids. Biopolymers, 97(11), 869-882.
  • Eurofins Discovery.
  • Nxumalo, W. N., et al. (2023). Feasibility of NAD(P)/NAD(P)H as redox agents in enzymatic plasmonic gold nanostar assays for galactose quantification. RSC Advances, 13(45), 31631-31642.
  • Capătă, C. M., et al. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum.
  • Stanzl, E. G., & Schimmel, P. (2013). Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics. FEBS Letters, 587(17), 2883-2889.
  • Assay Guidance Manual. (2015). Figure 2: [Illustrated effect of DTT on...]. NCBI Bookshelf.
  • Visscher, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 737-753.
  • Fluorochem. 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride.

  • Fiese, E. F., & Steffen, S. H. (1990). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Antimicrobial Chemotherapy, 25(3), 367-373.
  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(7), 4438-4494.
  • Twist Bioscience. Enzyme Screening Kit.
  • PubChem. 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1).
  • Lonsdale, R., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 26(11), 1895-1905.
  • Assay Interference. (2022). Pan Assay Interference Compounds. YouTube.
  • Lodish, H., et al. (2000). 7.6 Accuracy depends on proofreading. Molecular Cell Biology. 4th edition.
  • Amiel, D., et al. (2016). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at neutral pH. Polymer Chemistry, 7(45), 6887-6896.
  • Savoie, H., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Organic Letters, 14(24), 6342-6345.
  • ECHEMI. 117098-94-9, 6-aMinobenzo[c][1][2]oxaborol-1(3H)-ol Formula.

Sources

Technical Support Center: Synthesis of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and aim to provide practical, experience-driven advice to ensure the success of your experiments.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol can be approached through several synthetic routes, each presenting a unique set of challenges. This section is organized by common starting materials and key reaction types to help you pinpoint and resolve issues in your specific synthetic pathway.

Route A: Synthesis starting from 2-Bromo-5-substituted Toluene Derivatives

This is a frequently employed strategy that involves the initial formation of a boronic acid or boronate ester, followed by functional group manipulations to install the aminomethyl group and subsequent cyclization.

Question: We are experiencing low yields and observing significant byproducts during the lithium-halogen exchange of a 2-bromo-5-(protected aminomethyl)toluene derivative and subsequent borylation with a trialkyl borate. What are the likely causes and how can we mitigate them?

Answer: This is a critical and often challenging step in the synthesis. The use of organolithium reagents like n-butyllithium (n-BuLi) requires stringent control of reaction conditions to avoid side reactions.

Root Cause Analysis:

  • Moisture and Air Sensitivity: n-BuLi is highly pyrophoric and reacts violently with water and oxygen. Inadequate inert atmosphere (e.g., leaks in your nitrogen or argon line) or residual moisture in your solvent and glassware will quench the n-BuLi, leading to low yields of your desired lithiated intermediate.

  • Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the formation of dimer and trimer impurities from the reaction of the lithiated intermediate with the starting bromide.[1] Temperature fluctuations can significantly impact the reaction's success.

  • Protecting Group Instability: The choice of protecting group for the amine is crucial. If the protecting group is not stable to the strongly basic conditions of the lithiation, it can be deprotonated or cleaved, leading to a complex mixture of products.

  • Borate Ester Addition: The rate and temperature of the trialkyl borate addition are critical. A rapid addition can lead to localized warming and the formation of over-addition products.

Troubleshooting Protocol:

  • Rigorous Anhydrous and Inert Conditions:

    • Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. THF, a common solvent for this reaction, should be dried over sodium/benzophenone until the characteristic blue/purple color persists.

    • Ensure all reagent syringes and needles are dry and purged with inert gas.

  • Precise Temperature Management:

    • Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent temperature of -78 °C.

    • Add the n-BuLi dropwise to the solution of your starting material to control the exotherm.

  • Protecting Group Strategy:

    • For the aminomethyl group, a robust protecting group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is recommended. These are generally stable under the reaction conditions.

  • Optimized Borylation:

    • After the lithium-halogen exchange is complete (typically monitored by TLC quenching with a proton source), add the trialkyl borate (e.g., trimethyl borate or triisopropyl borate) slowly, maintaining the low temperature.

    • Allow the reaction to stir at low temperature for a sufficient time to ensure complete formation of the boronate complex before warming up.

Alternative Approach: Palladium-Catalyzed Borylation

To circumvent the challenges associated with organolithium reagents, consider a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron (B₂pin₂). This method offers milder reaction conditions and avoids the use of pyrophoric reagents.[1][2]

ParameterLithiation-BorylationPd-Catalyzed Borylation
Reagents n-BuLi, Trialkyl borateB₂pin₂, Pd catalyst, Ligand, Base
Temperature -78 °C80-100 °C
Key Challenges Air/moisture sensitivity, Strict temperature control, Pyrophoric reagentsCatalyst cost, Ligand selection, Potential for heavy metal contamination
Safety High (pyrophoric reagents)Moderate (requires inert atmosphere)

Question: We are attempting a radical bromination on a 2-(boronate ester)-5-(protected aminomethyl)toluene derivative using NBS and a radical initiator, but we are seeing incomplete conversion and the formation of a di-brominated byproduct. How can we improve this step?

Answer: Radical bromination of the benzylic methyl group is a common strategy, but it can be challenging to achieve high selectivity for the mono-brominated product.

Root Cause Analysis:

  • Initiator Decomposition: The radical initiator (e.g., AIBN or benzoyl peroxide) has a specific temperature range for optimal decomposition and initiation of the radical chain reaction. If the temperature is too low, the reaction will be sluggish. If it's too high, the initiator will decompose too quickly, leading to uncontrolled reactions.

  • NBS Quality: N-Bromosuccinimide (NBS) can degrade over time. It is crucial to use freshly recrystallized NBS for optimal results.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used.

  • Over-bromination: The desired mono-brominated product can undergo a second bromination to form the di-brominated impurity, especially with prolonged reaction times or an excess of NBS.

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • For AIBN, the reaction is typically run at around 80 °C in a solvent like acetonitrile.[3]

    • For benzoyl peroxide, a similar temperature range is used.

  • Use High-Purity NBS:

    • Recrystallize NBS from water before use to remove any succinimide impurity, which can interfere with the reaction.

  • Monitor the Reaction Closely:

    • Follow the reaction progress by TLC or HPLC to determine the point of maximum mono-bromination and minimum di-bromination.

    • Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Control Stoichiometry:

    • Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess to minimize di-bromination.[3]

Route B: Synthesis via Nitrile Derivatives

An alternative route involves the use of a benzonitrile precursor, which is then reduced to the aminomethyl group.

Question: We are struggling with the reduction of a 6-cyanobenzo[c]oxaborol-1(3H)-ol intermediate to the desired 6-(aminomethyl) derivative. We have tried catalytic hydrogenation, but the reaction is slow and gives a mixture of products. What are the potential issues?

Answer: The reduction of a nitrile in the presence of a benzoxaborole moiety can be challenging due to potential catalyst poisoning and side reactions.

Root Cause Analysis:

  • Catalyst Poisoning: The boron atom in the benzoxaborole can coordinate to the surface of the palladium or platinum catalyst, leading to deactivation and slow or incomplete reduction.

  • Hydrolysis of the Benzoxaborole: Under certain pH conditions, the benzoxaborole ring can be susceptible to hydrolysis, especially during work-up.

  • Formation of Secondary Amines: The initially formed primary amine can react with an intermediate imine to form a secondary amine byproduct.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: If using this method, consider using a catalyst that is less prone to poisoning, such as Raney Nickel or a rhodium-based catalyst. The addition of an acid (like HCl) can sometimes prevent catalyst poisoning by protonating the nitrogen and keeping the boron in its cyclic form.

    • Chemical Reduction: A more reliable method is often the use of a chemical reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF). These reagents typically give cleaner reductions of nitriles to primary amines.

  • Reaction Conditions for Chemical Reduction:

    • LiAlH₄: This is a powerful reducing agent and should be used with caution. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. A careful aqueous work-up is required to quench the excess reagent and hydrolyze the aluminum salts.

    • BH₃·THF: This is a milder and often more selective reagent. The reaction is usually carried out in THF, followed by an acidic work-up to hydrolyze the borane-amine complex.

Experimental Workflow for BH₃·THF Reduction:

G start Dissolve 6-cyanobenzoxaborole in anhydrous THF under N₂ add_bh3 Add BH₃·THF solution dropwise at 0 °C start->add_bh3 reflux Warm to room temperature and then reflux until reaction is complete (TLC) add_bh3->reflux quench Cool to 0 °C and carefully quench with methanol, then HCl reflux->quench workup Aqueous work-up and extraction with an organic solvent quench->workup purify Purification (e.g., crystallization or salt formation) workup->purify

Caption: Workflow for the reduction of a nitrile using borane-THF.

Section 2: Purification and Stability

Question: We have successfully synthesized crude 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, but we are facing difficulties in purifying it. Column chromatography on silica gel gives poor recovery, and we are struggling to obtain a crystalline solid. What are the recommended purification strategies?

Answer: The purification of aminobenzoxaboroles can be complicated by their amphoteric nature and potential instability on silica gel.

Root Cause Analysis:

  • Interaction with Silica Gel: The basic amine and the acidic boronic acid moiety can strongly interact with the acidic silica gel, leading to streaking, poor separation, and even decomposition on the column.

  • Solubility: The zwitterionic character of the molecule at neutral pH can lead to poor solubility in many common organic solvents, making crystallization challenging.

Troubleshooting Protocol:

  • Avoid Silica Gel Chromatography if Possible:

    • If chromatography is necessary, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.

    • Alternatively, you can pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites.

  • Purification via Salt Formation:

    • A highly effective method for purifying amines is through the formation of a crystalline salt. For 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, the hydrochloride (HCl) salt is commonly prepared.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol or a mixture of methanol and diethyl ether). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting salt can then be collected by filtration and washed with a non-polar solvent.

  • Recrystallization:

    • Recrystallization of the free base or its salt from a suitable solvent system can be an effective final purification step.

    • Solvent screening is essential. Common solvents for recrystallization include water, isopropanol, acetonitrile, or mixtures thereof.[2]

Question: We have observed that our purified 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol degrades over time, even when stored in a freezer. What are the degradation pathways, and what are the optimal storage conditions?

Answer: While benzoxaboroles are generally more stable than their corresponding boronic acids, they can still be susceptible to degradation, particularly under certain conditions.

Root Cause Analysis:

  • Oxidative Degradation: Benzoxaboroles can be sensitive to oxidation, especially in solution.

  • Protodeboronation: Under strongly acidic or basic conditions, the C-B bond can be cleaved, leading to the loss of the boronic acid functionality.

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is more common for simple boronic acids, it can occur with benzoxaboroles under anhydrous conditions.

Recommended Storage and Handling:

  • Solid State: Store the purified solid product under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperature (-20 °C is recommended for long-term storage). Protect from light.

  • In Solution: Prepare solutions fresh for use whenever possible. If a stock solution needs to be stored, it should be kept at low temperature and under an inert atmosphere. The stability of tavaborole has been studied at different pH values, and it is generally more stable in slightly acidic to neutral buffers.

Decision Tree for Troubleshooting Synthesis Issues:

G start Low Yield or Impure Product check_step Identify Problematic Step start->check_step lithiation Lithiation-Borylation check_step->lithiation Route A bromination Radical Bromination check_step->bromination Route A reduction Nitrile Reduction check_step->reduction Route B purification Purification check_step->purification Final Step lith_q1 Anhydrous/Inert Conditions? lithiation->lith_q1 brom_q1 Correct Temperature for Initiator? bromination->brom_q1 red_q1 Catalyst Poisoning? reduction->red_q1 pur_q1 Using Silica Gel Chromatography? purification->pur_q1 lith_a1_no Improve drying of glassware/solvents lith_q1->lith_a1_no No lith_q2 Temperature Control Stable? lith_q1->lith_q2 Yes lith_a2_no Use cryostat/ improve insulation lith_q2->lith_a2_no No lith_q3 Protecting Group Stable? lith_q2->lith_q3 Yes lith_a3_no Choose more robust protecting group lith_q3->lith_a3_no No lith_alt Consider Pd-catalyzed borylation lith_q3->lith_alt Yes brom_a1_no Adjust reaction temperature brom_q1->brom_a1_no No brom_q2 Freshly Recrystallized NBS? brom_q1->brom_q2 Yes brom_a2_no Purify NBS brom_q2->brom_a2_no No brom_q3 Di-bromination Observed? brom_q2->brom_q3 Yes brom_a3_yes Monitor reaction closely, adjust stoichiometry brom_q3->brom_a3_yes Yes red_a1_yes Switch to chemical reduction (LiAlH₄/BH₃) red_q1->red_a1_yes Yes red_q2 Side Products (e.g., secondary amine)? red_q1->red_q2 No red_a2_yes Use milder reducing agent (BH₃·THF) red_q2->red_a2_yes Yes pur_a1_yes Consider alternative (Alumina, C18) or purify via salt formation pur_q1->pur_a1_yes Yes pur_q2 Difficulty with Crystallization? pur_q1->pur_q2 No pur_a2_yes Perform solvent screen, try salt formation pur_q2->pur_a2_yes Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Overcoming Resistance to Benzoxaborole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxaborole compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding resistance to this promising class of therapeutic agents. As a senior application scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and overcome experimental challenges, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of working with benzoxaborole compounds.

Q1: My organism/cell line is showing innate resistance to my benzoxaborole compound. What are the likely reasons?

A1: Innate resistance can stem from several factors. Firstly, the target enzyme in your organism of interest may have intrinsic structural differences that prevent effective binding of the benzoxaborole. For instance, the active site of leucyl-tRNA synthetase (LeuRS), a common benzoxaborole target, can vary across species.[1][2] Secondly, some organisms possess highly active efflux pumps that can prevent the compound from reaching its intracellular target.[3] Lastly, the compound may not be able to penetrate the cell wall or membrane of the organism.

Q2: I've successfully used a benzoxaborole against a particular strain, but now I'm observing acquired resistance. What are the most common mechanisms?

A2: The most frequently documented mechanism of acquired resistance to benzoxaboroles is the development of mutations in the gene encoding the target protein.[4][5][6] These mutations typically alter the active site, reducing the binding affinity of the benzoxaborole. Another possibility is the upregulation of efflux pumps, which actively transport the compound out of the cell.

Q3: How can I quickly determine if resistance is due to a target mutation or another mechanism like efflux?

A3: A straightforward initial experiment is to sequence the gene of the target protein from both your sensitive and resistant strains. Any non-synonymous mutations in the resistant strain's target gene are strong candidates for causing resistance. If no mutations are found, or if the observed mutations are known not to affect binding, then other mechanisms like efflux should be investigated. An efflux pump inhibitor can be used in combination with your benzoxaborole to see if it restores sensitivity; a positive result would suggest the involvement of efflux pumps.[7][8]

Q4: Are there any known cross-resistance issues with benzoxaboroles and other classes of drugs?

A4: Cross-resistance is dependent on the mechanism of resistance. If resistance is due to a target-specific mutation, it is unlikely to cause cross-resistance to drugs with different mechanisms of action. However, if resistance is mediated by the upregulation of a broad-spectrum efflux pump, you may observe cross-resistance to other compounds that are substrates of that pump.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and addressing specific resistance-related issues in your experiments.

Troubleshooting Guide 1: Investigating Target-Site Mediated Resistance

This guide will walk you through the process of identifying and characterizing resistance-conferring mutations in the target protein of your benzoxaborole compound.

start Observe Increased MIC in Resistant Strain mic_testing Confirm Resistance with MIC Assay start->mic_testing dna_extraction Genomic DNA Extraction mic_testing->dna_extraction pcr PCR Amplification of Target Gene dna_extraction->pcr sanger_sequencing Sanger Sequencing pcr->sanger_sequencing sequence_analysis Sequence Alignment and Mutation Identification sanger_sequencing->sequence_analysis no_mutation No Significant Mutations Found sequence_analysis->no_mutation No mutations mutation_found Mutation Identified sequence_analysis->mutation_found alternative_mechanisms Investigate Alternative Mechanisms (e.g., Efflux) no_mutation->alternative_mechanisms site_directed_mutagenesis Site-Directed Mutagenesis mutation_found->site_directed_mutagenesis Mutation present mic_confirmation MIC Confirmation in Mutant Strain mutation_found->mic_confirmation protein_expression Recombinant Protein Expression & Purification site_directed_mutagenesis->protein_expression biochemical_assay In Vitro Enzymatic Assay protein_expression->biochemical_assay conclusion Confirm Mutation Confers Resistance biochemical_assay->conclusion mic_confirmation->conclusion

Caption: Workflow for identifying and validating target-site mutations.

  • Culture Preparation: Grow both the susceptible (wild-type) and the resistant strains of your organism under appropriate conditions.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both strains using a suitable commercially available kit or standard protocol.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the putative target gene. Ensure primers are specific to your gene of interest.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. It is advisable to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis:

    • Align the sequencing reads from the resistant strain to the sequence from the susceptible strain (or a reference genome).

    • Identify any nucleotide changes.

    • Translate the nucleotide sequences to amino acid sequences to determine if any of the nucleotide changes result in an amino acid substitution (a non-synonymous mutation).

  • Interpretation: If a non-synonymous mutation is identified in the resistant strain that is absent in the susceptible strain, it is a strong candidate for a resistance-conferring mutation.

Target EnzymeOrganism(s)Example MutationsEffect on Binding/Activity
Leucyl-tRNA Synthetase (LeuRS)Fungi (e.g., S. cerevisiae)Asp487 to Gly/AlaLocated outside the editing pocket but affects the stability of the editing cap, crucial for tRNA deacylation.[2][9]
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3)Cancer cell lines, Trypanosoma bruceiAsn232 to His (in Trypanosoma)Reduces benzoxaborole binding to the active site, conferring resistance.[5][6][10][11]
Enoyl-Acyl Carrier Protein Reductase (FabI)Escherichia coliMutations around the active siteInterfere with the binding of the benzoxaborole compound.[4]
Troubleshooting Guide 2: Assessing the Role of Efflux Pumps in Resistance

If target-site mutations are not identified, or if you suspect a multi-factorial resistance mechanism, investigating the role of efflux pumps is the next logical step.

start Suspect Efflux-Mediated Resistance checkerboard_assay Checkerboard Assay with Efflux Pump Inhibitor (EPI) start->checkerboard_assay synergy_observed Synergy/Potentiation Observed checkerboard_assay->synergy_observed no_synergy No Synergy Observed checkerboard_assay->no_synergy No synergy accumulation_assay Fluorescent Dye Accumulation/Efflux Assay synergy_observed->accumulation_assay Synergy gene_expression_analysis Gene Expression Analysis of Efflux Pump Genes (qRT-PCR) synergy_observed->gene_expression_analysis other_mechanisms Investigate Other Mechanisms no_synergy->other_mechanisms decreased_efflux Decreased Efflux in Presence of EPI accumulation_assay->decreased_efflux no_change_efflux No Change in Efflux accumulation_assay->no_change_efflux conclusion Confirm Efflux-Mediated Resistance decreased_efflux->conclusion no_change_efflux->other_mechanisms upregulation_observed Upregulation of Efflux Pump Genes in Resistant Strain gene_expression_analysis->upregulation_observed no_upregulation No Upregulation Observed gene_expression_analysis->no_upregulation upregulation_observed->conclusion no_upregulation->other_mechanisms

Caption: Workflow for investigating the role of efflux pumps in resistance.

This assay determines if an efflux pump inhibitor (EPI) can potentiate the activity of your benzoxaborole, suggesting that the compound is a substrate for an efflux pump.

  • Determine the MIC of the Benzoxaborole and EPI: First, determine the Minimum Inhibitory Concentration (MIC) of your benzoxaborole and the chosen EPI (e.g., PAβN, verapamil) individually against the resistant strain.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, prepare serial dilutions of the benzoxaborole along the x-axis and serial dilutions of the EPI along the y-axis. The concentration range should bracket the MIC of each compound.

  • Inoculate the Plate: Inoculate each well with a standardized suspension of the resistant organism. Include wells with only the benzoxaborole, only the EPI, and no drugs as controls.

  • Incubate: Incubate the plate under appropriate conditions for the organism.

  • Read the Results: After incubation, determine the MIC of the benzoxaborole in the presence of each concentration of the EPI, and vice versa. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Benzoxaborole = (MIC of Benzoxaborole in combination) / (MIC of Benzoxaborole alone)

    • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • FIC Index = FIC of Benzoxaborole + FIC of EPI

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

A synergistic or additive interaction strongly suggests that the benzoxaborole is being actively effluxed from the cells.

Part 3: Advanced Strategies to Overcome Resistance

When faced with confirmed resistance, the following strategies can be employed to restore or enhance the activity of benzoxaborole compounds.

Strategy 1: Rational Design of Novel Benzoxaborole Analogs

Understanding the resistance mechanism at a molecular level can guide the design of new benzoxaborole analogs that are less susceptible to resistance.

  • Targeting Resistant Mutants: If resistance is due to a specific mutation in the target enzyme, structural information from X-ray crystallography or molecular modeling can be used to design new analogs that can accommodate the altered active site. For example, modifications to the benzoxaborole scaffold can be made to form different or additional interactions with the target protein, bypassing the effect of the mutation.

  • Improving Cell Penetration: For organisms with low membrane permeability, benzoxaboroles can be modified with moieties that enhance their uptake.

  • Evading Efflux Pumps: If a specific efflux pump is identified, medicinal chemists can design analogs that are no longer recognized as substrates by that pump. This might involve altering the size, charge, or hydrophobicity of the molecule. Recent work has shown that introducing a difluoromethyl group at the C3 position can enhance the bioactivity of benzoxaboroles.[12]

Strategy 2: Combination Therapy

As demonstrated in the troubleshooting guide, combining a benzoxaborole with an agent that counteracts the resistance mechanism can be a highly effective strategy.

  • Benzoxaboroles and Efflux Pump Inhibitors: This is a promising approach for overcoming efflux-mediated resistance. The EPI restores the intracellular concentration of the benzoxaborole to a level that is effective against the target.[8][13]

  • Benzoxaboroles and Other Antimicrobials: Combining a benzoxaborole with another antimicrobial agent that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance developing to either agent. For example, some benzoxaboroles act as β-lactamase inhibitors and can be used to restore the activity of β-lactam antibiotics against resistant bacteria.[14]

Strategy 3: Adjuvant Therapy

Adjuvants are compounds that may not have direct antimicrobial activity themselves but can enhance the efficacy of an antimicrobial agent.

  • Membrane Permeabilizers: For Gram-negative bacteria, where the outer membrane can be a significant barrier, co-administration of a membrane permeabilizer could enhance the uptake of the benzoxaborole.[15]

  • Inhibitors of Resistance-Inducing Pathways: In some cases, exposure to an antimicrobial can trigger stress responses that lead to the upregulation of resistance mechanisms. An adjuvant that inhibits these pathways could prevent the development of resistance.

References

  • Mandal, S., & Parish, T. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy, 65(9), e02622-20. [Link]

  • Van den Kerkhof, M., et al. (2021). Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Microorganisms, 9(7), 1408. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3247-3305. [Link]

  • Di Micco, S., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biosciences Biotechnology Research Asia, 22(3). [Link]

  • Di Micco, S., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Sharma, P., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129–145. [Link]

  • Deng, G. R. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Tao, Z., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature Chemical Biology. [Link]

  • Butler-Ransohoff, J. E., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. Chemistry – A European Journal, 24(13), 3145-3149. [Link]

  • Butler-Ransohoff, J. E., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. Chemistry – A European Journal, 24(13), 3145-3149. [Link]

  • Tao, Z., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature Chemical Biology. [Link]

  • Lomovskaya, O., et al. (2001). Identification and characterization of inhibitors of multidrug resistance efflux pumps in Pseudomonas aeruginosa: novel agents for combination therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105–116. [Link]

  • Palancade, B., et al. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. FEBS Letters, 585(19), 3057-3062. [Link]

  • Zoltner, M., et al. (2025). Acoziborole resistance associated mutations in trypanosome CPSF3. bioRxiv. [Link]

  • Van den Kerkhof, M., et al. (2021). Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Microorganisms, 9(7), 1408. [Link]

  • AlMatar, M., et al. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 12(5), 896. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Kumar, S., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Biosciences, 46(2), 48. [Link]

  • Johnson, T. A., et al. (2019). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry, 62(5), 2449-2461. [Link]

  • Zoltner, M., et al. (2026). Acoziborole resistance associated mutations in trypanosome CPSF3. ResearchGate. [Link]

  • Van den Kerkhof, M., et al. (2021). Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series. Microorganisms, 9(7), 1408. [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(15), 3891-3899. [Link]

  • Abdel-Karim, S. A. A. M., et al. (2022). Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus. PLOS ONE, 17(7), e0272417. [Link]

  • Nakashima, R., et al. (2013). A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition. PLOS ONE, 8(7), e69352. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Watkins, E. R., & Bonomo, R. A. (2021). The role of adjuvants in overcoming antibacterial resistance due to enzymatic drug modification. Chemical Society Reviews, 50(15), 8440-8454. [Link]

  • Angeli, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 61(8), 3654–3665. [Link]

  • Kumar, S., & Varela, M. F. (2012). Bacterial Efflux Pumps Involved in Multidrug Resistance and their Inhibitors: Rejuvinating the Antimicrobial Chemotherapy. Recent Patents on Anti-Infective Drug Discovery, 7(1), 74-89. [Link]

  • Paixão, L., et al. (2015). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Methods in Molecular Biology, 1333, 147-156. [Link]

  • Palancade, B., et al. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. FEBS Letters, 585(19), 3057-3062. [Link]

  • Mohan, M., et al. (2022). Genomic surveillance for detection of pathogens contributing to antimicrobial resistance in wastewater. World Health Organization. [Link]

  • Ng, K. C. S., et al. (2021). Resistance-Conferring Mutations on Whole-Genome Sequencing of Fluoroquinolone-resistant and -Susceptible Mycobacterium tuberculosis Isolates: A Proposed Threshold for Identifying Resistance. Clinical Infectious Diseases, 72(11), e852–e859. [Link]

  • Singh, R., et al. (2023). Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens. Frontiers in Microbiology, 14, 1222756. [Link]

  • Wang, Y., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules, 25(19), 4386. [Link]

  • Al-Otaibi, F., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 25(12), 6523. [Link]

  • Arango-Argoty, G., et al. (2018). Sequencing-based methods and resources to study antimicrobial resistance. Nature Reviews Genetics, 19(6), 356–370. [Link]

  • Alker, A. P., et al. (2005). Mutations Associated with Sulfadoxine-Pyrimethamine and Chlorproguanil Resistance in Plasmodium falciparum Isolates from Blantyre, Malawi. Antimicrobial Agents and Chemotherapy, 49(9), 3919–3921. [Link]

  • Ahmad, A., et al. (2023). Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Frontiers in Microbiology, 14, 1220455. [Link]

Sources

Technical Support Center: Purification Strategies for 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable benzoxaborole derivative.

Introduction

6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol is a key building block in medicinal chemistry, notable for its unique benzoxaborole motif. The purification of this compound can be challenging due to its polar nature, the presence of both an acidic boronic acid moiety (pKa ≈ 7.3) and a basic aminomethyl group, and its potential for instability under certain conditions.[1] This guide provides a comprehensive overview of robust purification strategies and addresses specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

The primary challenges stem from the compound's amphoteric nature, possessing both a weakly acidic boronic acid hydroxyl group and a basic primary amine. This can lead to issues with solubility, streaking on silica gel chromatography, and potential salt formation. Additionally, benzoxaboroles can be susceptible to degradation under harsh acidic or oxidative conditions.[1]

Q2: What is the general stability of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

Benzoxaboroles are generally stable to air and water. They exhibit moderate stability in the presence of anhydrous acids but can be sensitive to strong acidic conditions, which may promote protodeboronation. They are also sensitive to strong oxidizing agents. For long-term storage, it is recommended to keep the solid compound in a dark place, sealed from moisture, at room temperature or refrigerated (2-8 °C).[1][2]

Q3: What are the most common impurities I might encounter?

Common impurities can originate from the synthetic route. If prepared via reductive amination of a corresponding aldehyde, you might find unreacted starting material or the intermediate imine. Over-reduction of other functional groups could also occur. If synthesized from a nitro precursor, residual nitro-compound or intermediates from incomplete reduction may be present.[3]

Q4: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. A reversed-phase (RP-HPLC) method using a C18 column with a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is a good starting point. UV detection is suitable for this compound.

Purification Strategy Decision Workflow

Choosing the right purification strategy depends on the scale of your synthesis, the impurity profile, and the desired final purity. The following diagram outlines a decision-making workflow.

Purification_Strategy start Crude Product purity_check Assess Purity by TLC/HPLC start->purity_check decision Purity > 95%? purity_check->decision crystallization Strategy 1: Recrystallization / Trituration decision->crystallization Yes column_decision Impurity Polarity? decision->column_decision No final_product Pure Product (>99%) crystallization->final_product normal_phase Strategy 2: Normal-Phase Chromatography (Modified) column_decision->normal_phase Less Polar Impurities reverse_phase Strategy 3: Reversed-Phase Chromatography column_decision->reverse_phase Polar Impurities salt_formation Strategy 4: Salt Formation & Isolation column_decision->salt_formation Difficult Separation normal_phase->final_product reverse_phase->final_product salt_formation->final_product Recrystallization A 1. Dissolve Crude in Minimal Hot Solvent B 2. Hot Filtration (if insolubles present) A->B C 3. Cool Slowly to Room Temperature B->C D 4. Chill in Ice Bath C->D E 5. Collect Crystals by Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G Salt_Formation crude Crude Free Base in Organic Solvent add_acid Add HCl Solution crude->add_acid precipitate Precipitate HCl Salt add_acid->precipitate filter_wash Filter and Wash Salt precipitate->filter_wash dissolve_salt Dissolve Purified Salt in Water filter_wash->dissolve_salt add_base Add Mild Base (e.g., NaHCO₃) dissolve_salt->add_base extract Extract Free Base with Organic Solvent add_base->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate pure_product Pure Free Base dry_evaporate->pure_product

Sources

Technical Support Center: Minimizing Off-target Effects of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate potential off-target effects in your experiments. Our goal is to ensure the scientific rigor and success of your research with this versatile benzoxaborole compound.

Understanding the Core Chemistry: The Benzoxaborole Warhead

Before delving into troubleshooting, it is crucial to understand the fundamental chemistry of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol that dictates its biological activity and potential for off-target interactions. The key feature is the oxaborole ring, which contains a boron atom. This boron atom is Lewis acidic, meaning it is an electron pair acceptor. This property allows it to form reversible covalent bonds with nucleophilic residues in proteins, most notably the hydroxyl group of serine residues within enzyme active sites.[1][2] This reversible covalent inhibition is a powerful mechanism for achieving potent biological activity.[1][3]

However, this reactivity is also the primary source of potential off-target effects. Numerous proteins in the proteome contain reactive serines or other nucleophiles in accessible locations. While the rest of the molecule provides specificity for the intended target, the inherent reactivity of the benzoxaborole moiety can lead to interactions with other proteins.

Frequently Asked Questions (FAQs)

Here we address common questions regarding off-target effects of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Q1: What are the most likely off-target protein classes for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

Given the reactivity of the benzoxaborole core with serine hydroxyls, the most probable off-target candidates are enzymes that utilize a catalytic serine residue. This includes, but is not limited to:

  • Serine Proteases: A large family of enzymes involved in diverse physiological processes.

  • Serine/Threonine Kinases: While the primary interaction is with the hydroxyl group, the overall binding pocket will determine affinity.

  • Lipases and Esterases: These enzymes often have a catalytic serine in their active site.

  • Other hydrolases: A broad category of enzymes that use water to break chemical bonds, many of which are serine hydrolases.

Additionally, due to the diol-binding propensity of benzoxaboroles, proteins that interact with sugars or have accessible diol-containing cofactors could also be potential off-targets.[4]

Q2: I'm observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects?

Yes, unexpected cellular phenotypes are a common indicator of off-target activity. To dissect this, consider the following:

  • Dose-Response Correlation: Do the unexpected phenotypes appear at concentrations significantly higher than the IC50 for your primary target? Off-target effects are often less potent than on-target activity.[5]

  • Structure-Activity Relationship (SAR): Synthesize or obtain an inactive analog of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. This analog should be structurally similar but lack the boron atom or have it modified to be non-reactive. If the unexpected phenotype persists with the active compound but not the inactive analog, it strengthens the case for a target-driven effect (either on-target or off-target).

  • Phenotypic Rescue: Can the unexpected phenotype be rescued by supplementing the cells with a product of the intended target's pathway or by overexpressing the target protein? If so, the effect is more likely on-target.

Q3: How can I proactively assess the selectivity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol?

Proactive selectivity profiling is a cornerstone of rigorous drug development. We recommend a tiered approach:

  • Computational Prediction: Utilize in silico tools to predict potential off-targets based on structural similarity to known ligands or by docking the compound into various protein structures.[5][6]

  • Focused Panel Screening: Screen the compound against a panel of serine hydrolases or a broader protease panel.

  • Broad Kinase Profiling: Given the prevalence of kinases as off-targets for many small molecules, a comprehensive kinome scan is highly recommended.[7][8]

  • Proteome-Wide Screening: For a global view of off-target interactions, consider chemoproteomic approaches.[9][10]

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides detailed experimental workflows to systematically investigate and address off-target effects.

Issue 1: Confirming On-Target Engagement in Cells

Before investigating off-targets, it is essential to confirm that 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is engaging its intended target in your experimental system.

Recommended Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular context.[11][12][13] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with varying concentrations of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol or a vehicle control for a predetermined time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[11]

  • Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other sensitive protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Interpreting the Results:

ObservationInterpretationNext Steps
Clear thermal shift with increasing compound concentration.Confirmed target engagement.Proceed to investigate off-targets if unexpected phenotypes persist.
No significant thermal shift, even at high concentrations.Lack of target engagement.Troubleshoot cell permeability, compound stability, or assay conditions.
Issue 2: Broad-Spectrum Off-Target Identification

If you have confirmed on-target engagement but still observe unexplained biological effects, a broad screening approach is necessary to identify potential off-target proteins.

Recommended Workflow: Kinome Profiling

Since kinases are a frequent source of off-target effects, a comprehensive kinase panel screen is a logical next step. Several commercial services offer this.[7][8][14][15][16]

Experimental Protocol: Kinase Panel Screening (General Overview)

  • Compound Submission: Provide a sample of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to a contract research organization (CRO) that specializes in kinase profiling.

  • Assay Performance: The CRO will test your compound at one or more concentrations against a large panel of purified kinases (often >300).

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration(s).

Data Visualization and Interpretation:

The results can be visualized as a "kinoscan" plot, which graphically represents the inhibitory activity against the tested kinases.

Caption: Example kinoscan visualization.

Interpreting the Results:

  • High Inhibition of On-Target Kinase: Confirms the expected activity.

  • High Inhibition of Other Kinases: These are potential off-targets that warrant further investigation.

  • Low Inhibition Across the Panel: Indicates high selectivity within the kinome.

Issue 3: Mitigating Identified Off-Target Effects

Recommended Workflow: Structure-Activity Relationship (SAR) Studies and Use of Selective Inhibitors

The most robust way to mitigate off-target effects is to use a more selective compound.

Strategy 1: Medicinal Chemistry and SAR

If you have medicinal chemistry capabilities, you can synthesize analogs of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol to improve selectivity.[17] The goal is to modify the chemical structure to reduce binding to the off-target while maintaining or improving affinity for the on-target protein.

Strategy 2: Use of Structurally Unrelated Inhibitors

To confirm that the observed phenotype is due to the inhibition of your primary target, use a structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Workflow for Phenotypic Confirmation:

Phenotypic_Confirmation cluster_0 Compound A (Benzoxaborole) cluster_1 Compound B (Unrelated Inhibitor) A_OnTarget Inhibits Target X A_Phenotype Observed Phenotype A_OnTarget->A_Phenotype A_OffTarget Inhibits Off-Target Y A_OffTarget->A_Phenotype Conclusion Conclusion A_Phenotype->Conclusion Same Phenotype B_OnTarget Inhibits Target X B_Phenotype Observed Phenotype B_OnTarget->B_Phenotype B_Phenotype->Conclusion Same Phenotype

Caption: Confirming on-target effects with a structurally unrelated inhibitor.

Conclusion

Minimizing off-target effects is a critical aspect of conducting research with small molecule inhibitors like 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. By understanding the underlying chemistry and employing a systematic approach to identify and mitigate these effects, you can significantly increase the reliability and impact of your findings. This guide provides a framework for troubleshooting common issues, but we encourage you to adapt these strategies to your specific experimental context.

References

  • Vankam, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Wiesner, J., et al. (2021). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. Communications Biology. [Link]

  • Adamczyk-Woźniak, A., et al. (2018). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Wang, Y., et al. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Basith, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects... YouTube. [Link]

  • ClinicalTrials.gov. (2008). Safety and Efficacy Evaluation of Topically Applied AN2690 Solutions for Subjects With Onychomycosis. ClinicalTrials.gov. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. [Link]

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR. [Link]

  • Oncolines B.V. Kinome Profiling. Oncolines B.V.[Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Liu, Y., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Strelow, J. M. (2017). The Taxonomy of Covalent Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Oncodesign Services. (2022). Recent trends in drug discovery of covalent binders: - can we move beyond cysteine?. Oncodesign Services. [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy. [Link]

  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Zhang, Y. K., et al. (2011). Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sumita, M., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]

  • ClinicalTrials.gov. (2007). Study of Different Doses of a Novel Treatment for Onychomycosis. ClinicalTrials.gov. [Link]

  • Liu, C. T. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Naeem, M., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Genes. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Groll, M., et al. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Journal of Medicinal Chemistry. [Link]

  • Armstrong, M., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Listgarten, J., et al. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Nature Biomedical Engineering. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Akama, T., et al. (2014). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • da Silva, A. C. M., et al. (2023). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Zhang, Y., et al. (2023). A structure-based framework for selective inhibitor design and optimization. Nature Communications. [Link]

  • Oncodesign Services. (2022). Covalent drugs and the potential of benzoxaboroles. Oncodesign Services. [Link]

  • Curado, N., et al. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. [Link]

Sources

Technical Support Center: Optimizing 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo application of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. As a member of the benzoxaborole class, this compound possesses unique chemical characteristics that present both opportunities and challenges in a preclinical setting. This document offers field-proven insights and detailed protocols to navigate these challenges effectively, ensuring the generation of robust and reproducible in vivo data.

Section 1: Physicochemical Properties and Handling

This section addresses the fundamental properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, which are critical for designing successful in vivo experiments.

Q1: What are the key physicochemical properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol that I should be aware of?

Answer: Understanding the compound's structure is paramount. It contains two key functional groups that dictate its behavior in solution: a weakly acidic boronic acid ester (the benzoxaborole core) and a basic primary amine (the aminomethyl group).

While specific experimental data for the 6-(aminomethyl) derivative is not widely published, we can extrapolate from its structure and data from the closely related 6-amino analogue.[1][2]

Table 1: Estimated Physicochemical Properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

PropertyEstimated Value / ObservationRationale & Experimental Implication
Molecular Weight 162.98 g/mol Foundational for all concentration and dosing calculations.
Appearance White to off-white/yellow solidBased on analogues.[1] Visual inspection for purity is a good first step.
pKa (Boronic Acid) ~7.0 - 8.0The benzoxaborole moiety is a Lewis acid. Its pKa is influenced by the electron-donating aminomethyl group. This acidity is crucial for its mechanism of action but also impacts solubility.[1]
pKa (Amine) ~9.0 - 10.0The benzylic amine is basic. At physiological pH (~7.4), this group will be predominantly protonated (cationic), which generally enhances aqueous solubility.
Aqueous Solubility pH-dependentThe compound is amphoteric. Solubility will be lowest near its isoelectric point and will increase significantly at pH < 6 (amine protonated) and pH > 9 (boronic acid deprotonated).
LogP Low (Estimated < 1.5)The presence of two ionizable, polar functional groups suggests good intrinsic aqueous solubility when pH is controlled. Based on unsubstituted analogue.[3]

The dual pKa values mean this compound's charge, and therefore its solubility and interactions, are highly dependent on the pH of its environment.

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Physiological pH (~7.4) cluster_high_ph High pH (e.g., pH 10) low_ph Predominantly Cationic -NH3+ -B(OH)2 (High Solubility) neutral_ph Mixture of Zwitterionic & Cationic -NH3+ -B(O)-OH / -B(OH)2 (Moderate Solubility) low_ph->neutral_ph Increase pH high_ph Predominantly Anionic -NH2 -B(O)-OH (High Solubility) neutral_ph->high_ph Increase pH G cluster_cosolvent Co-solvent / Surfactant Systems cluster_cyclodextrin Cyclodextrin Complexation start Goal: Solubilize Compound check_ph Attempt pH-adjusted Aqueous Solution (e.g., pH 4-5) start->check_ph cosolvent Screen Co-solvents: - PEG-400 - Propylene Glycol - Solutol HS 15 - Cremophor EL check_ph->cosolvent Soluble? No cyclo Screen Cyclodextrins: - HP-β-CD (Captisol®) - SBE-β-CD check_ph->cyclo Soluble? No success Stable, clear solution achieved for dosing check_ph->success Soluble? Yes cosolvent_iv IV Formulation: ≤40% PEG-400 ≤10% Solutol/Cremophor cosolvent->cosolvent_iv cosolvent_po PO/IP Formulation: Can use higher % of co-solvents cosolvent->cosolvent_po cosolvent_iv->success fail Precipitation or instability observed cosolvent_iv->fail cosolvent_po->success cyclo_form Formulation: Typically 20-40% (w/v) in aqueous buffer cyclo->cyclo_form cyclo_form->success cyclo_form->fail

Caption: Workflow for advanced formulation development.

Table 2: Common Preclinical Formulation Vehicles

Vehicle CompositionRouteProsCons & Considerations
pH-adjusted Saline / D5W IV, IP, PO, SCSimplest, least physiological interference.Limited solubilizing capacity beyond intrinsic solubility.
10-40% HP-β-CD (Captisol®) in Buffer IV, IP, PO, SCExcellent safety profile, significantly increases solubility of many compounds.Can alter free drug concentration and affect PK/PD; high viscosity at >40%.
PEG-400 / Saline Mixtures IV, IP, POGood solubilizing power for many compounds.Can cause hemolysis and irritation at high concentrations (IV limit ~40%). Potential for renal toxicity with chronic dosing.
Solutol HS 15 / Saline Mixtures IV, IP, PONon-ionic solubilizer, forms micelles.Can cause hypersensitivity reactions. IV limit typically ≤20%.
10% DMSO / 90% Saline IV (bolus only), IPVery strong solubilizing power.Use with extreme caution. Can cause hemolysis and vessel irritation. DMSO can impact pharmacology and metabolism. Not for chronic use.
Q5: What is a robust, step-by-step protocol for developing a formulation for a first-in-mouse efficacy study?

Answer: This protocol outlines a systematic approach to developing a formulation suitable for IV or IP administration.

Protocol: Systematic Formulation Screening

  • Objective: Develop a clear, stable solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol at 5 mg/mL.

  • Materials:

    • Test compound

    • Water for Injection (WFI)

    • 5% Dextrose in Water (D5W)

    • 0.1 N HCl and 0.1 N NaOH

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Polyethylene glycol 400 (PEG-400)

    • 0.22 µm sterile syringe filters

  • Procedure:

    • Step 1: pH-Adjusted Aqueous Screen

      • a. Add 5 mg of compound to a glass vial.

      • b. Add 800 µL of D5W. The compound will likely be a suspension.

      • c. While vortexing, add 0.1 N HCl dropwise until a clear solution is formed. Record the pH (expected to be ~4-5).

      • d. If a clear solution is achieved, q.s. to 1.0 mL with D5W.

      • e. Stability Check: Leave the solution on the bench for 4 hours and at 4°C overnight. Check for any signs of precipitation. If it remains clear, this is your lead formulation.

    • Step 2: Cyclodextrin Screen (if Step 1 fails)

      • a. Prepare a 30% (w/v) solution of HP-β-CD in WFI.

      • b. Add 5 mg of compound to a glass vial.

      • c. Add 950 µL of the 30% HP-β-CD solution.

      • d. Vortex/sonicate for 15-30 minutes.

      • e. Stability Check: As above. If clear, this is a viable formulation.

    • Step 3: Co-solvent Screen (if Step 1 & 2 fail)

      • a. Add 5 mg of compound to a glass vial.

      • b. Add 200 µL of PEG-400. Vortex until dissolved.

      • c. Slowly add 800 µL of D5W (pre-adjusted to pH 4 with HCl) while vortexing.

      • d. Stability Check: As above. This vehicle (20% PEG-400 in acidic D5W) is often robust.

  • Final Selection: Choose the simplest formulation (Aqueous > Cyclodextrin > Co-solvent) that provides a clear, stable solution at the target concentration. Always perform a final sterile filtration before injection.

Section 3: In Vivo Study and Bioanalysis Considerations

Beyond formulation, understanding the compound's likely fate in vivo is key to designing informative experiments.

Q6: What are the expected metabolic liabilities of this compound?

Answer: Benzoxaboroles can undergo several metabolic transformations. The primary liability for your specific molecule is likely oxidation at the benzylic carbon of the aminomethyl group. Similar liabilities have been observed in other programs, leading to rapid clearance and low exposure. [4][5] Potential Metabolic Pathways:

  • Benzylic Oxidation: The -CH₂-NH₂ group can be oxidized to a carbinolamine, which can then decompose, leading to cleavage of the aminomethyl group. This is often a rapid, CYP450-mediated process.

  • N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs).

  • Oxidative Deboronation: The C-B bond can be cleaved, replacing the boronic acid with a hydroxyl group. [1]4. Aromatic Hydroxylation: Oxidation at other positions on the benzene ring.

G cluster_metabolism Potential Metabolic Pathways parent 6-(aminomethyl)benzo... (Parent Compound) m1 Benzylic Oxidation (Major Liability) parent->m1 CYP450 m2 N-Acetylation parent->m2 NATs m3 Oxidative Deboronation parent->m3 CYP450 m4 Aromatic Hydroxylation parent->m4 CYP450

Caption: Potential metabolic pathways for the compound.

Implication: If you observe high clearance and low oral bioavailability in your initial PK studies, benzylic oxidation is a primary suspect. Metabolite identification studies would be required to confirm this.

Q7: What are the key considerations for developing an LC-MS/MS method to quantify this compound in plasma?

Answer: Boronic acids can be challenging to analyze due to their propensity to interact with metal surfaces in the LC system and their complex ionization behavior.

Table 3: Recommended Starting Parameters for LC-MS/MS Bioanalysis

ParameterRecommendationRationale & Troubleshooting
LC Column C18 column with advanced surface technology (e.g., Waters MaxPeak™ Premier, Agilent Poroshell HPH). [6]Prevents chelation of the boronic acid with metal ions in the column frit and hardware, which causes poor peak shape and low recovery.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard reversed-phase conditions. The acidic modifier will ensure the amine is protonated and well-behaved chromatographically.
Ionization Mode ESI Positive and NegativeScreen both. The amine will ionize well in positive mode ([M+H]⁺). The boronic acid can form adducts in negative mode (e.g., [M+formate]⁻ or [M-H]⁻), which is often very sensitive for boronic acids. [6]
MRM Transitions Positive: [M+H]⁺ → ?Negative: [M-H]⁻ → ?Determine the precursor ion in full scan mode. Perform fragmentation (product ion scan) to identify stable, high-intensity product ions for MRM. The loss of the B(OH)₂ group or fragments from the aromatic ring are common.
Sample Prep Protein Precipitation (PPT) with AcetonitrileSimplest and fastest method for discovery-phase PK. Add 3-4 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.

Expert Tip: If you encounter poor sensitivity, consider derivatization of the boronic acid with N-methyliminodiacetic acid (MIDA). This creates a stable boronate ester that often ionizes more efficiently and chromatographs with better peak shape. [7]

References
  • Lantrip, D., et al. (2018). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. National Institutes of Health. Available from: [Link]

  • PubChem. 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). National Institutes of Health. Available from: [Link]

  • Zhu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available from: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. Available from: [Link]

  • Mowbray, C.E., et al. (2021). DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. PubMed. Available from: [Link]

  • Wring, S., et al. (2017). Identification of a 4-fluorobenzyl l -valinate amide benzoxaborole ( AN11736 ) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT). ResearchGate. Available from: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. National Institutes of Health. Available from: [Link]

  • Sutcliffe, J.A., et al. (2012). Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. National Institutes of Health. Available from: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available from: [Link]

  • Sanz, R., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. MDPI. Available from: [Link]

  • Tejwani, R.W., et al. Pharmaceutical formulations including an amine compound. Google Patents.
  • Fang, Z. (2019). Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability. ACS Publications. Available from: [Link]

  • Mowbray, C.E., et al. (2021). DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis. Journal of Medicinal Chemistry. Available from: [Link]

  • Pountain, A., et al. (2022). Analysis of the resistance profile of benzoxaborole AN11736 analogues in animal trypanosomes. myEventflo. Available from: [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. Available from: [Link]

  • Dag, K., et al. (2023). Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. ResearchGate. Available from: [Link]

  • O'Dwyer, K., et al. (2015). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. National Institutes of Health. Available from: [Link]

  • Gattefosse. Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available from: [Link]

  • Baldwin, A.F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available from: [Link]

  • Jacome, T., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to In Vivo Validation of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: From In Vitro Promise to Preclinical Reality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is both exciting and fraught with challenges. This guide provides an in-depth technical comparison and experimental framework for validating the in vitro anti-infective properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in vivo. We will delve into the scientific rationale behind experimental design, present detailed protocols, and compare its potential performance against established standards of care.

The Promise of Benzoxaboroles: A Novel Class of Anti-Infectives

Benzoxaboroles have emerged as a promising class of therapeutics due to their unique chemical properties, particularly the ability of the boron atom to form stable, covalent bonds with biological targets.[1] This class of compounds has already yielded FDA-approved drugs such as tavaborole for onychomycosis and crisaborole for atopic dermatitis, highlighting their therapeutic potential.[2]

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, the focus of this guide, is a member of this versatile family. Its primary mechanism of action, like many other benzoxaboroles, is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal and bacterial protein synthesis.[2] The aminomethyl group at the 6-position is a key structural feature that can enhance its interaction with biological targets.

This guide will focus on validating the known in vitro antifungal and antibacterial activities of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in relevant in vivo models.

The Imperative of In Vivo Validation: Bridging the Bench-to-Bedside Gap

While in vitro assays provide crucial initial data on a compound's potency, they cannot replicate the complex physiological environment of a living organism. In vivo studies are indispensable for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in a whole-organism context. The transition from in vitro to in vivo is a critical step where many promising compounds fail. Therefore, a well-designed in vivo validation strategy is paramount.

A Comparative Framework: Benchmarking Against the Gold Standard

To objectively assess the in vivo potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, it must be compared against current standards of care for relevant infections. For the purpose of this guide, we will consider:

  • Antifungal Activity: Comparison with Fluconazole , a widely used azole antifungal for candidiasis.

  • Antibacterial Activity: Comparison with Vancomycin , a glycopeptide antibiotic used for serious Gram-positive bacterial infections, including Methicillin-Resistant Staphylococcus aureus (MRSA).

In Vitro Activity Profile: The Starting Point

CompoundOrganismMIC Range (µg/mL)Reference
6-amino-2-n-pentylthiobenzothiazole (Proxy) Trichophyton spp.65[3]
Fluconazole Candida albicans≤2 - >64[4][5]
Vancomycin Staphylococcus aureus (MRSA)1 - 2[6][7][8]

In Vivo Validation: Experimental Designs and Protocols

The selection of an appropriate animal model is crucial for obtaining translatable data. Murine models are widely used in infectious disease research due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.

Antifungal Efficacy: Murine Model of Cutaneous Candidiasis

This model is relevant for assessing the topical antifungal activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Antifungal_Efficacy_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation a Animal Acclimatization (BALB/c mice, 6-8 weeks old) b Immunosuppression (optional) (e.g., cyclophosphamide) a->b c Skin Abrasion (Dorsal side) b->c d Inoculation (Candida albicans, 1x10^6 CFU) c->d e Topical Application (Test Compound, Vehicle, Comparator) d->e f Clinical Scoring (Erythema, scaling, crusting) e->f g Fungal Burden (CFU/gram of tissue) e->g h Histopathology (Tissue sections) e->h

Figure 1: Workflow for the murine model of cutaneous candidiasis.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Immunosuppression (Optional): To establish a more robust infection, mice can be immunosuppressed with cyclophosphamide (150 mg/kg) administered intraperitoneally 4 days prior to infection.

  • Infection:

    • Anesthetize the mice and shave a small area on the dorsal side.

    • Create a superficial abrasion using a sterile needle.

    • Apply a suspension of Candida albicans (e.g., SC5314 strain) containing 1 x 106 Colony Forming Units (CFU) in 10 µL of phosphate-buffered saline (PBS) to the abraded area.[9]

  • Treatment:

    • Beginning 24 hours post-infection, topically apply the test compound (e.g., 1% 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol in a suitable vehicle), the vehicle control, and the comparator (e.g., 1% fluconazole cream) to the infected area once or twice daily for a specified duration (e.g., 7 days).

  • Evaluation:

    • Clinical Scoring: Visually score the skin lesions daily for signs of inflammation such as erythema, scaling, and crusting.

    • Fungal Burden: At the end of the treatment period, euthanize the animals, excise the infected skin tissue, homogenize it, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

    • Histopathology: Fix a portion of the skin tissue in formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and inflammatory infiltrate.[9]

Antibacterial Efficacy: Murine Model of Staphylococcus aureus Skin Infection

This model is suitable for evaluating the topical antibacterial activity of the test compound.

Antibacterial_Efficacy_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation a Animal Acclimatization (SKH1 hairless mice, 6-8 weeks old) b Skin Preparation (Tape stripping) a->b c Inoculation (S. aureus (MRSA), 1x10^7 CFU) b->c d Topical Application (Test Compound, Vehicle, Comparator) c->d e Lesion Size Measurement d->e f Bacterial Load (CFU/gram of tissue) d->f g Bioluminescence Imaging (optional) d->g

Figure 2: Workflow for the murine model of S. aureus skin infection.

  • Animal Model: SKH1 hairless mice are often used to facilitate visualization of skin lesions.

  • Infection:

    • Anesthetize the mice.

    • Disrupt the skin barrier on the dorsal side by tape stripping.[10]

    • Apply a suspension of a clinical isolate of MRSA (e.g., USA300) containing 1 x 107 CFU in 20 µL of PBS to the stripped area.[11]

  • Treatment:

    • Initiate topical treatment 24 hours post-infection. Apply the test compound, vehicle control, and comparator (e.g., 2% mupirocin or a vancomycin-based ointment) to the infected area.

  • Evaluation:

    • Lesion Size: Measure the area of the skin lesion daily using a caliper.

    • Bacterial Load: At predetermined time points, determine the bacterial burden in the skin tissue as described for the fungal model.

    • Bioluminescence Imaging (Optional): If using a luminescent bacterial strain, in vivo imaging can be used to non-invasively monitor the progression of the infection in real-time.

Pharmacokinetics and Toxicology: Essential Safety and Exposure Assessment

Beyond efficacy, understanding the pharmacokinetic (PK) and toxicological profile of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is critical.

Pharmacokinetic Studies

The goal of PK studies is to determine the ADME properties of the compound.

  • Animal Model: Sprague-Dawley rats are a common choice for initial PK studies.

  • Administration: Administer the compound via both intravenous (IV) and the intended clinical route (e.g., topical or oral).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Parameters to Determine: Key PK parameters include clearance, volume of distribution, half-life, and bioavailability.

Toxicology Studies

Acute and repeated-dose toxicity studies are necessary to identify potential adverse effects.

  • Animal Model: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

  • Dose Levels: Include a control group, a low dose, a mid-dose, and a high dose.

  • Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and perform detailed hematology, clinical chemistry, and histopathological examinations of major organs.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison.

Efficacy Data
Treatment GroupMean Fungal Burden (log10 CFU/g tissue ± SD)% Reduction vs. Vehicle
Vehicle6.5 ± 0.4-
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (1%) 4.2 ± 0.699.5
Fluconazole (1%)4.8 ± 0.598.0
Treatment GroupMean Bacterial Load (log10 CFU/g tissue ± SD)% Reduction vs. Vehicle
Vehicle7.2 ± 0.3-
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (1%) 5.1 ± 0.599.2
Vancomycin (2%)4.9 ± 0.499.5

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion: A Roadmap for Advancing a Promising Benzoxaborole

This guide provides a comprehensive framework for the in vivo validation of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. By employing robust and well-characterized animal models, comparing against established standards of care, and thoroughly evaluating the pharmacokinetic and toxicological profile, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The unique mechanism of action and favorable safety profile of the benzoxaborole class offer a significant opportunity to address the growing challenge of antimicrobial resistance. Rigorous preclinical evaluation, as outlined in this guide, is the essential next step in realizing this potential.

References

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2025). NIH. [Link]

  • Fluconazole versus Candida albicans: A Complex Relationship. PMC. [Link]

  • Murine Models for Staphylococcal Infection. (2021). PMC. [Link]

  • Aminobenzisoxazoles with biaryl P4 moieties as potent, selective, and orally bioavailable factor Xa inhibitors. PubMed. [Link]

  • Inhibition of Staphylococcus aureus cocktail using the synergies of oregano and rosemary essential oils or carvacrol and 1,8-cineole. (2015). PMC. [Link]

  • In Vitro Antifungal Activity of Selected Essential Oils Against Trichophyton mentagrophytes. (2025). ResearchGate. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. [Link]

  • SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. University of Tennessee Health Science Center. [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? PMC. [Link]

  • In vitro characterization of Trichophyton rubrum and T. mentagrophytes biofilms. (2014). Taylor & Francis Online. [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. (2025). ResearchGate. [Link]

  • Murine Models for Staphylococcal Infection. Skaar Lab. [Link]

  • Pharmacokinetics, Excretion, and Mass Balance of Liposomal Amphotericin B (AmBisome) and Amphotericin B Deoxycholate in Humans. PubMed Central. [Link]

  • Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. (2020). MDPI. [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. [Link]

  • Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. [Link]

  • Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. ASM Journals. [Link]

  • Preparation, characterization, and pharmacokinetics of rivaroxaban cocrystals with enhanced in vitro and in vivo properties in beagle dogs. (2025). ResearchGate. [Link]

  • Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. (2024). CDC. [Link]

  • Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy. [Link]

  • Animal Models for Candidiasis. (2018). PMC. [Link]

  • The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. PubMed. [Link]

  • Photodynamic inhibition of Trichophyton rubrum: in vitro activity and the role of oxidative and nitrosative bursts in fungal death. (2012). SciSpace. [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). PMC. [Link]

  • Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. MDPI. [Link]

  • Pharmacokinetics of intramuscularly administered aminosidine in healthy subjects. PubMed. [Link]

  • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor. [Link]

  • Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. PMC. [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers. [Link]

  • Sensitivity of Strains of Candida albicans to jaritin, haloprogin, clotrimazole and miconazole. eLibraries. [Link]

  • Candidemia: Optimizing the Dose of Fluconazole. (2008). U.S. Pharmacist. [Link]

  • Treatment for S. aureus Skin Infection Works in Mouse Model. (2010). National Institutes of Health (NIH). [Link]

  • Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. NIH. [Link]

  • Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. (2012). Oxford Academic. [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. MDPI. [Link]

  • Investigation on the in vitro anti-Trichophyton activity of photosensitizers. (2022). SpringerLink. [Link]

  • Humanized Mouse Models of Staphylococcus aureus Infection. Frontiers. [Link]

  • Experimental In Vivo Models of Candidiasis. MDPI. [Link]

  • A Mouse Model of Candidiasis. (2025). ResearchGate. [Link]

  • Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo. (1995). PubMed. [Link]

  • Overview of antifungal dosing in invasive candidiasis. (2018). Oxford Academic. [Link]

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. (2025). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-(Aminomethyl)benzo[c]oxaborol-1(3H)-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol core. We will explore how subtle molecular modifications influence their therapeutic potential as anti-inflammatory and antimicrobial agents, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical class.

The Benzoxaborole Core: A Platform for Diverse Biological Activity

The 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol scaffold is a key pharmacophore, with the boron atom playing a crucial role in its biological activity. The empty p-orbital of the boron atom allows for the formation of a reversible covalent bond with biological nucleophiles, such as the diol groups in sugars or the hydroxyl group of serine residues in enzymes. This unique mechanism of action has been exploited to develop inhibitors for various enzymes, leading to a range of therapeutic applications.[1]

Benzoxaboroles have demonstrated a broad spectrum of activities, including antifungal, antibacterial, antiparasitic, antiviral, anti-inflammatory, and anticancer effects.[2] Two notable examples of FDA-approved drugs based on the benzoxaborole scaffold are Tavaborole, an antifungal agent that inhibits leucyl-tRNA synthetase (LeuRS), and Crisaborole, an anti-inflammatory agent that inhibits phosphodiesterase 4 (PDE4).[1] This guide will focus on analogs of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and how structural modifications impact their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: Targeting PDE4 and Cytokine Release

A significant area of investigation for benzoxaborole analogs has been in the treatment of inflammatory diseases. The primary mechanism for their anti-inflammatory effects is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Structure-Activity Relationship for Anti-inflammatory Effects

The anti-inflammatory potency of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol analogs is highly dependent on the nature and position of substituents on the molecule.

  • Substitutions on the Aminomethylphenoxy Group: A series of 6-(aminomethylphenoxy)benzoxaborole analogs have been synthesized and evaluated for their ability to inhibit the release of TNF-α, IL-1β, and IL-6 from peripheral blood mononuclear cells (PBMCs). The position of the aminomethyl group on the phenoxy ring and the presence of other substituents have a significant impact on activity.

  • Modifications at the C6 Position: The nature of the linker and the substituent at the C6 position of the benzoxaborole ring are critical for anti-inflammatory activity. For instance, the introduction of an aryloxy group at this position has been shown to yield potent β-lactamase inhibitors, highlighting the versatility of this position for therapeutic targeting.[4]

Quantitative Comparison of Anti-inflammatory Analogs

The following table summarizes the inhibitory activity of representative 6-(aminomethylphenoxy)benzoxaborole analogs against key pro-inflammatory cytokines.

CompoundSubstitutionTNF-α IC50 (nM)IL-1β IC50 (nM)IL-6 IC50 (nM)
Analog A 4-(aminomethyl)phenoxy150200180
Analog B 3-chloro-4-(aminomethyl)phenoxy507560
Analog C 3,5-dichloro-4-(aminomethyl)phenoxy254030

Data compiled from hypothetical representative analogs for illustrative purposes.

As the data suggests, the addition of electron-withdrawing groups, such as chlorine, to the phenoxy ring enhances the inhibitory activity against all three cytokines. This is likely due to the influence of these substituents on the electronic properties of the molecule and its binding affinity to the target enzyme.

Experimental Protocol: Cytokine Release Assay

The following is a generalized protocol for measuring the inhibition of cytokine release from human PBMCs.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1]

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce cytokine production.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[1][5]

  • Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of cytokine inhibition against the compound concentration.

Signaling Pathway: PDE4 Inhibition

The anti-inflammatory effects of these benzoxaborole analogs are primarily mediated through the inhibition of the PDE4 enzyme. The following diagram illustrates the PDE4 signaling pathway.

PDE4_Pathway cluster_membrane Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) AC Adenylate Cyclase Pro_inflammatory_stimuli->AC NFkB NF-κB Pro_inflammatory_stimuli->NFkB Activates Cell_membrane Cell Membrane ATP ATP cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA AMP AMP PDE4->AMP Degrades PKA_active PKA (active) PKA->PKA_active Activates CREB CREB PKA_active->CREB PKA_active->NFkB Inhibits CREB_P p-CREB CREB->CREB_P Phosphorylates Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB_P->Anti_inflammatory_genes Promotes Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_genes Promotes Benzoxaborole 6-(aminomethyl)benzo- [c]oxaborol-1(3H)-ol Analog Benzoxaborole->PDE4 Inhibits SAR_Summary cluster_scaffold 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Scaffold cluster_C3 C3 Position cluster_C6 C6 Position cluster_C7 C7 Position cluster_boron Boron Atom Scaffold C3_node -OH or -CHF2 Enhances Activity Scaffold->C3_node C6_node -CH2NHR (R=H, Me enhances activity) (R=Me, Me detrimental) Large Heterocycles (Enhance Selectivity) Scaffold->C6_node C7_node Halogen (e.g., Cl) Enhances Activity Scaffold->C7_node Boron_node Essential for Activity (Forms Covalent Adduct) Scaffold->Boron_node

Caption: Key SAR findings for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol analogs.

Conclusion and Future Directions

The 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of key enzymes involved in inflammation and microbial survival.

Future research in this area should focus on:

  • Expanding the chemical diversity of these analogs to explore a wider range of biological targets.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Investigating potential synergistic effects when used in combination with other therapeutic agents.

  • Elucidating the mechanisms of resistance to antimicrobial benzoxaboroles to develop strategies to overcome this challenge.

By continuing to explore the rich chemistry and biology of benzoxaboroles, the scientific community can unlock their full therapeutic potential and deliver novel treatments for a variety of diseases.

References

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). PMC. Retrieved from [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2022). Organic Letters. Retrieved from [Link]

  • Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. (2011). ResearchGate. Retrieved from [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2023). ACS Publications. Retrieved from [Link]

  • Schematic of inflammatory signaling pathways, PDE4B is involved in the... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (2019). PMC. Retrieved from [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. (2024). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. (2022). MDPI. Retrieved from [Link]

  • The regulatory role of PDE4B in the progression of inflammatory function study. (2022). PMC. Retrieved from [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2018). PMC. Retrieved from [Link]

  • Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens. (2022). ACS Omega. Retrieved from [Link]

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c]o[2][3]xaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. (2022). MDPI. Retrieved from [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. (2024). PubMed. Retrieved from [Link]

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. (2011). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). MDPI. Retrieved from [Link]

  • A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. (2021). PMC. Retrieved from [Link]

  • Schematic representation of how Phosphodiesterase 4 (PDE4) inhibitors,... (n.d.). ResearchGate. Retrieved from [Link]

  • A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. (2019). PubMed. Retrieved from [Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. (2011). PubMed Central. Retrieved from [Link]

  • The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. (2022). MDPI. Retrieved from [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). FLORE. Retrieved from [Link]

  • Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. (2011). ResearchGate. Retrieved from [Link]

  • The release of IL-6 and IL-1β is dependent on TNF-α but not IFN-γ... (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter. (2015). ResearchGate. Retrieved from [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2022). American Chemical Society. Retrieved from [Link]

  • QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2. (2022). ResearchGate. Retrieved from [Link]

  • Is it necessary to prepare a sample before the detection of TNF-alpha, IL-6, Il-1beta, Il-8 in the supernatant of human adipose tissue?. (2020). ResearchGate. Retrieved from [Link]

  • 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2019). MDPI. Retrieved from [Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). PMC. Retrieved from [Link]0540449/)

Sources

Validating the Mechanism of Action of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel antimicrobial agents, understanding the precise mechanism of action is paramount. This guide provides an in-depth technical comparison of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a member of the promising benzoxaborole class, with other key inhibitors of its likely primary target, leucyl-tRNA synthetase (LeuRS). By presenting supporting experimental data and detailed validation protocols, this document aims to equip scientists with the necessary framework to rigorously evaluate this compound and its alternatives.

The Benzoxaborole Scaffold: A Novel Approach to Inhibiting Protein Synthesis

Benzoxaboroles have emerged as a clinically significant class of compounds with broad-spectrum antimicrobial activity. Their unique mechanism involves the inhibition of aminoacyl-tRNA synthetases (aaRSs), enzymes essential for protein synthesis. Specifically, certain benzoxaboroles, such as the FDA-approved antifungal tavaborole (AN2690), target leucyl-tRNA synthetase (LeuRS).

The central hypothesis for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is that it shares this mechanism, acting as a potent inhibitor of LeuRS. This inhibition is achieved through a distinctive "oxaborole tRNA-trapping" (OBORT) mechanism. The boron atom in the benzoxaborole ring forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA(Leu) within the editing domain of the LeuRS enzyme. This effectively traps the tRNA molecule, preventing the catalytic turnover of the enzyme and halting protein synthesis.[1]

Derivatives of 6-aminobenzo[c][2][3]oxaborol-1(3H)-ol, the parent compound of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, have demonstrated antimycobacterial activity, further supporting the proposed mechanism of LeuRS inhibition.[4]

Comparative Analysis of Leucyl-tRNA Synthetase Inhibitors

To contextualize the potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a direct comparison with other well-characterized LeuRS inhibitors is essential. This section evaluates its performance profile against two other benzoxaboroles, GSK052 (GSK2251052) and MRX-6038, and a novel inhibitor with a distinct mechanism, BC-LI-0186.

Quantitative Performance Comparison
CompoundTarget/MechanismOrganism/Cell LineIC50/MICReference
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Derivatives Leucyl-tRNA Synthetase (Proposed)Mycobacterium tuberculosisMIC: 12.14 µM - 49.20 µM[2]
GSK052 (GSK2251052) Leucyl-tRNA SynthetaseAnaerobic Bacteria (916 isolates)MIC50: 2 µg/mL, MIC90: 4 µg/mL[3]
MRX-6038 Leucyl-tRNA SynthetaseMycobacterium abscessusMIC50: 0.063 mg/L, MIC90: 0.125 mg/L[5]
BC-LI-0186 LeuRS-RagD Interaction (mTORC1 pathway)A549, H460, H2228, etc. (NSCLC cell lines)IC50: 55 nM - 206 nM (cytotoxicity)[6]
Qualitative Comparison of Mechanisms

The inhibitors discussed exhibit distinct modes of action at the molecular level, offering different strategic advantages.

LeuRS_Inhibitor_Mechanisms cluster_canonical Canonical LeuRS Inhibition (Editing Site) cluster_non_canonical Non-Canonical LeuRS Inhibition (Signaling) LeuRS_E Leucyl-tRNA Synthetase (Editing Domain) tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS_E trapped in Benzoxaborole 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol GSK052, MRX-6038 Benzoxaborole->LeuRS_E Forms adduct with LeuRS_S Leucyl-tRNA Synthetase (Signaling Function) RagD RagD GTPase mTORC1 mTORC1 Activation RagD->mTORC1 Regulates BC_LI_0186 BC-LI-0186 BC_LI_0186->LeuRS_S Prevents interaction with

Figure 1. Comparative Mechanisms of LeuRS Inhibitors.

As illustrated in Figure 1, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and its benzoxaborole counterparts directly inhibit the enzymatic function of LeuRS. In contrast, BC-LI-0186 represents a novel strategy by targeting the non-canonical signaling function of LeuRS in the mTORC1 pathway, which is crucial for cell growth and proliferation.[7] This distinction is critical for researchers to consider when selecting an inhibitor for a specific biological question or therapeutic application.

Experimental Validation Protocols

To empirically validate the mechanism of action of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a combination of biochemical and cell-based assays is required. The following protocols provide a robust framework for these investigations.

Biochemical Validation: Aminoacylation Assay

This assay directly measures the enzymatic activity of LeuRS by quantifying the attachment of radiolabeled leucine to its cognate tRNA. Inhibition of this process by a test compound provides direct evidence of target engagement.

Aminoacylation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_quenching Reaction Quenching & Precipitation cluster_detection Detection Reagents Prepare Reaction Mix: - Purified LeuRS Enzyme - tRNA(Leu) - ATP - [3H]-Leucine Inhibitor Add Test Compound (e.g., 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol) or Vehicle Control Reagents->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Quench Stop reaction with Trichloroacetic Acid (TCA) Incubation->Quench Precipitate Precipitate tRNA on filter paper Quench->Precipitate Wash Wash filters to remove unincorporated [3H]-Leucine Precipitate->Wash Scintillation Measure radioactivity of filters using a scintillation counter Wash->Scintillation Analysis Calculate % inhibition relative to control Scintillation->Analysis

Figure 2. Workflow for the LeuRS Aminoacylation Assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified LeuRS enzyme, total tRNA (or purified tRNALeu), ATP, and [3H]-leucine in an appropriate reaction buffer (e.g., Tris-HCl, MgCl₂, KCl).

  • Inhibitor Addition: Add the test compound, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, at various concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., ATP or enzyme) and incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Precipitation and Filtration: Spot the reaction mixture onto filter paper discs and allow the tRNA to precipitate.

  • Washing: Wash the filter discs extensively with cold TCA and then ethanol to remove any unincorporated [3H]-leucine.

  • Scintillation Counting: Place the dried filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Validation: Protein Synthesis Inhibition Assay (SUnSET Method)

This assay assesses the global rate of protein synthesis within living cells. A decrease in protein synthesis in the presence of the test compound provides strong evidence for its mechanism of action at a cellular level. The SUrface SEnsing of Translation (SUnSET) method is a non-radioactive technique that utilizes the incorporation of puromycin, a tRNA analog, into nascent polypeptide chains.[8][9][10]

SUnSET_Assay_Workflow cluster_treatment Cell Treatment cluster_puromycin Puromycin Labeling cluster_lysis Cell Lysis & Protein Quantification cluster_western Western Blotting Cells Culture cells of interest (e.g., bacterial or mammalian) Treatment Treat cells with Test Compound (e.g., 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol) or Vehicle Control Cells->Treatment Puromycin Add Puromycin to the cell culture medium and incubate for a short period Treatment->Puromycin Lysis Lyse cells and collect protein extracts Puromycin->Lysis Quantification Quantify total protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Probing Probe with anti-puromycin antibody and a loading control antibody Transfer->Probing Detection Detect signals using chemiluminescence or fluorescence Probing->Detection Analysis Quantify band intensities and normalize to loading control Detection->Analysis

Figure 3. Workflow for the SUnSET Protein Synthesis Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate the cells of interest (e.g., bacteria, yeast, or mammalian cells) and allow them to adhere or reach the desired density. Treat the cells with various concentrations of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol or a vehicle control for a predetermined time.

  • Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for puromycin. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescent or fluorescent imaging system. Quantify the band intensities for the puromycin signal and the loading control. Normalize the puromycin signal to the loading control and calculate the percentage of protein synthesis inhibition relative to the vehicle-treated cells.

Conclusion and Future Directions

The available evidence strongly suggests that 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol functions as an inhibitor of leucyl-tRNA synthetase, consistent with other members of the benzoxaborole class. Its derivatives have demonstrated promising antimycobacterial activity. For a definitive validation, direct enzymatic assays are necessary to determine its IC50 against LeuRS from various organisms.

A comparative analysis with other LeuRS inhibitors highlights the diverse strategies for targeting this essential enzyme. While 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and its analogs follow the established OBORT mechanism, compounds like BC-LI-0186 offer an alternative approach by modulating the signaling functions of LeuRS.

The experimental protocols provided in this guide offer a comprehensive framework for researchers to independently validate the mechanism of action of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol and to quantitatively compare its efficacy against other inhibitors. Such rigorous evaluation is a critical step in the development of novel and effective antimicrobial therapies.

References

  • Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2013). Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. Antimicrobial agents and chemotherapy, 57(3), 1468–1471. [Link]

  • Wu, W., He, S., Li, A., Zhang, Y., Chen, Z., Zhang, Z., ... & Chu, H. (2022). A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity In Vitro and In Vivo. Antimicrobial agents and chemotherapy, 66(9), e00601-22. [Link]

  • Staneva, D., Ganchev, G., & Pencheva, T. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][3]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International journal of molecular sciences, 24(3), 2951. [Link]

  • Kim, J. H., Lee, Y. S., Kim, J., Park, S. B., & Kim, S. (2019). Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer. Theranostics, 9(15), 4316–4329. [Link]

  • Schmidt, E. K., Clavarino, G., Ceppi, M., & Pierre, P. (2009). SUnSET, a nonradioactive method to monitor protein synthesis. Nature methods, 6(4), 275–277. [Link]

  • PubMed. Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. [Link]

  • PubMed. A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity In Vitro and In Vivo. [Link]

  • Goodman, C. A., Hornberger, T. A., & Roberson, P. A. (2015). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques?. Journal of applied physiology (Bethesda, Md. : 1985), 119(7), 833–840. [Link]

  • PubMed. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer. [Link]

  • PubMed. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][3]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. [Link]

  • ResearchGate. (PDF) A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity In Vitro and In Vivo. [Link]

  • ResearchGate. (PDF) Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. [Link]

  • PubMed. 3H-leucine single-injection method for determining endogenous amino acid losses of broilers. [Link]

  • Mirus Bio. Puromycin Dihydrochloride Solution - Quick Reference Protocol. [Link]

  • PubMed Central. A Novel Leucyl-tRNA Synthetase Inhibitor, MRX-6038, Expresses Anti-Mycobacterium abscessus Activity In Vitro and In Vivo. [Link]

Sources

The Mechanistic Underpinning: Boron's Role in Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Benzoxaborole Inhibitors for Drug Development Professionals

The benzoxaborole scaffold has rapidly emerged from a chemical curiosity to a validated pharmacophore, underpinning a new generation of therapeutics.[1][2] Its significance lies in the unique properties of the integrated boron atom, which possesses a vacant p-orbital enabling reversible covalent interactions with biological nucleophiles.[1] This distinct mechanism has been successfully leveraged to create inhibitors for a range of challenging enzymatic targets.

This guide offers a comparative analysis of key benzoxaborole inhibitors, structured to provide researchers, scientists, and drug development professionals with a foundational understanding of their mechanism, a survey of prominent examples, and the critical experimental workflows required for their characterization and comparison.

The therapeutic utility of benzoxaboroles is intrinsically linked to the Lewis acidity of the boron atom.[3] This electrophilic nature allows it to interact with nucleophilic groups in biomolecules, most notably the hydroxyl groups of serines in enzyme active sites or the diols of sugars.[3][4] This interaction leads to a change in the boron's hybridization state from sp2 to a tetrahedral sp3 configuration, forming a stable, yet reversible, adduct.[1] This reversible covalent inhibition mechanism is a hallmark of this compound class and has been successfully applied against two primary enzyme families: aminoacyl-tRNA synthetases and phosphodiesterases.

  • Leucyl-tRNA Synthetase (LeuRS) Inhibition: For antifungal agents like tavaborole (formerly AN2690), the benzoxaborole moiety interacts with the 3'-terminal adenosine of tRNALeu within the enzyme's editing site.[3] This forms a stable spiro ester adduct, effectively trapping the tRNA, blocking the catalytic cycle of the synthetase, and halting protein synthesis, which is lethal to the fungus.[3]

  • Phosphodiesterase 4 (PDE4) Inhibition: In the realm of anti-inflammatory therapy, crisaborole targets PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, crisaborole prevents the breakdown of cAMP, leading to elevated intracellular levels.[5] This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates gene transcription to reduce the production of pro-inflammatory cytokines such as TNF-alpha and various interleukins.[6][7]

Mechanism_Comparison cluster_LeuRS LeuRS Inhibition (e.g., Tavaborole) cluster_PDE4 PDE4 Inhibition (e.g., Crisaborole) B1 Benzoxaborole Adduct Trapped tRNA Adduct B1->Adduct LeuRS LeuRS Editing Site LeuRS->Adduct tRNA tRNA-Leu tRNA->Adduct Protein_Synth_Stop Protein Synthesis Halted Adduct->Protein_Synth_Stop B2 Benzoxaborole PDE4 PDE4 Enzyme B2->PDE4 Inhibits cAMP_Deg cAMP Degradation cAMP_inc Increased cAMP Inflam_dec Reduced Inflammation cAMP_inc->Inflam_dec

Caption: Comparative mechanisms of LeuRS and PDE4 inhibition by benzoxaboroles.

A Comparative Overview of Prominent Benzoxaborole Inhibitors

The adaptability of the benzoxaborole scaffold has led to the development of multiple drug candidates and approved therapies targeting a variety of diseases.

InhibitorPrimary TargetTherapeutic IndicationMechanism of ActionStatus
Tavaborole (AN2690)Fungal Leucyl-tRNA Synthetase (LeuRS)Onychomycosis (toenail fungus)Blocks fungal protein synthesis by trapping tRNA in the LeuRS editing site.[3]Approved[1]
Crisaborole (AN2728)Phosphodiesterase 4 (PDE4)Mild-to-moderate atopic dermatitisReduces inflammation by inhibiting cAMP degradation, thereby suppressing pro-inflammatory cytokine release.[1][5]Approved[1][8]
Acoziborole Parasite Leucyl-tRNA Synthetase (LeuRS)Human African Trypanosomiasis (sleeping sickness)Inhibits protein synthesis in the Trypanosoma parasite.Investigational[9]
Vaborbactam β-lactamase enzymesComplicated urinary tract infectionsWhile a cyclic boronic acid and not a benzoxaborole, it shares the core boron-based mechanism to inhibit bacterial resistance enzymes.Approved[1]

Essential Experimental Workflows for Comparative Analysis

Objective comparison of inhibitor performance relies on standardized and robust experimental protocols. As a Senior Application Scientist, I emphasize the following self-validating systems.

Enzymatic Inhibition Assay: Determining Potency (IC₅₀)

The cornerstone of any inhibitor characterization is the direct measurement of its effect on the purified target enzyme. The following protocol outlines a typical fluorescence polarization assay for LeuRS, a common and sensitive method.

Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, recombinant LeuRS enzyme, fluorescein-labeled tRNALeu, and a dilution series of the benzoxaborole inhibitor.

  • Incubation: In a microplate, combine the LeuRS enzyme with each concentration of the inhibitor. Allow this mixture to pre-incubate to ensure binding equilibrium is reached.

  • Reaction Initiation: Add the fluorescein-labeled tRNALeu to all wells to initiate the binding reaction.

  • Fluorescence Polarization Reading: After a set incubation period, measure the fluorescence polarization (FP) of each well. In this assay, the large enzyme-tRNA complex tumbles slowly, resulting in high polarization. When the inhibitor prevents binding, the free, small tRNA tumbles rapidly, leading to low polarization.

  • Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using a suitable nonlinear regression model to determine the IC₅₀ value—the concentration at which 50% of the enzyme activity is inhibited.

Enzyme_Assay_Workflow Start Start: Prepare Reagents Step1 Step 1: Incubate LeuRS Enzyme with Benzoxaborole Inhibitor Start->Step1 Step2 Step 2: Add Fluorescein-labeled tRNA-Leu Step1->Step2 Step3 Step 3: Measure Fluorescence Polarization (FP) Step2->Step3 Decision High FP? Step3->Decision Result_High Result: No Inhibition (Enzyme-tRNA Complex Formed) Decision->Result_High Yes Result_Low Result: Inhibition (Free tRNA) Decision->Result_Low No Step4 Step 4: Plot FP vs. [Inhibitor] & Calculate IC50 Result_High->Step4 Result_Low->Step4 End End: Potency Determined Step4->End

Caption: Workflow for an enzyme inhibition assay using fluorescence polarization.

Cell-Based Assay: Assessing Cellular Efficacy

Moving from a purified enzyme to a cellular environment is a critical step to confirm that an inhibitor is active in a more biologically relevant context, accounting for factors like cell permeability. For anti-inflammatory PDE4 inhibitors, a cytokine release assay is the gold standard.

Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).

  • Inhibitor Pre-treatment: Treat the cells with a dilution series of the benzoxaborole inhibitor for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS to the cell cultures.

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for cytokine production and release.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to calculate the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect).

Structural Biology: Visualizing the Binding Mode

X-ray crystallography provides the ultimate validation of an inhibitor's mechanism by revealing its precise binding mode at atomic resolution. This structural insight is invaluable for guiding structure-activity relationship (SAR) studies and optimizing lead compounds.

The process involves co-crystallizing the target protein with the inhibitor and analyzing the resulting diffraction pattern.[4] For example, the crystal structure of LeuRS with AN2690 was instrumental, as it visually confirmed that the inhibitor forms a covalent adduct with the terminal ribose of tRNA in the editing site, providing a definitive explanation for its potent activity.[3]

Conclusion and Future Outlook

Benzoxaboroles represent a triumph of medicinal chemistry, demonstrating how a unique chemical scaffold can be rationally developed into effective drugs for diverse therapeutic areas. Their success stems from a well-understood, reversible covalent mechanism of action that confers high potency. The continued exploration of this pharmacophore against other enzyme targets, particularly viral proteases and carbonic anhydrases, promises to yield new therapeutic agents in the years to come.[9][10] A rigorous, comparative approach using the standardized biochemical, cellular, and structural assays described herein will remain critical to advancing the most promising candidates from the bench to the clinic.

References

  • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Source: American Chemical Society.
  • Title: Crisaborole in Dermatology. Source: Not specified.
  • Title: Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. Source: PubMed.
  • Title: Treatment of skin inflammation with benzoxaborole PDE inhibitors: selectivity, cellular activity, and effect on cytokines associated with skin inflammation and skin architecture changes. Source: ResearchGate.
  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: MDPI.
  • Title: What is the mechanism of Crisaborole? Source: Patsnap Synapse.
  • Title: Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Source: PubMed Central.
  • Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. Source: PubMed Central.
  • Title: Catalytic and Biological Applications of Benzoxaborolones. Source: DSpace@MIT.
  • Title: 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Source: Journal of Medicinal Chemistry - ACS Publications.
  • Title: Benzoxaboroles for Drug Design. Source: Enamine.

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxaborole Scaffold and the Imperative of Specificity

The benzoxaborole scaffold represents a versatile and powerful class of boron-heterocyclic compounds that has yielded clinically significant therapeutics.[1] The unique electronic properties of the boron atom, particularly its empty p-orbital, allow for novel mechanisms of action, often involving the formation of reversible covalent bonds with nucleophilic groups in enzyme active sites. This has led to the successful development of drugs like Tavaborole, an antifungal that inhibits fungal leucyl-tRNA synthetase (LeuRS), and Crisaborole, an anti-inflammatory agent targeting phosphodiesterase 4 (PDE4).[2][3][4][5][6][7][8]

This guide focuses on a specific analog, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. While sharing the core benzoxaborole structure, its unique aminomethyl substitution necessitates a rigorous and systematic evaluation of its biological target specificity.[9] High specificity is the cornerstone of a successful therapeutic, minimizing off-target effects and ensuring that the desired pharmacological action is achieved with precision. This document provides a comprehensive framework for researchers and drug development professionals to objectively assess the specificity of this, or any novel benzoxaborole compound, using established experimental protocols and comparative analysis.

Comparative Landscape: Established Benzoxaborole Inhibitors

To understand how to assess a new molecule, we first must understand the established benchmarks. The specificity of Tavaborole and Crisaborole provides an excellent contrast in targeting philosophy and mechanism.

  • Tavaborole (AN2690): A Highly Specific Antifungal Agent

    • Primary Target: Fungal Leucyl-tRNA Synthetase (LeuRS).[10][3]

    • Mechanism of Action: Tavaborole's boron atom forms a stable, reversible adduct with the 3'-terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[11] This action effectively traps the tRNA, blocking the catalytic cycle of the enzyme and halting fungal protein synthesis, which ultimately leads to fungal cell death.[3][7][11] This mechanism is highly specific to the fungal enzyme, representing a pinnacle of targeted drug design.

  • Crisaborole: A Targeted Anti-Inflammatory

    • Primary Target: Phosphodiesterase 4 (PDE4).[2][5][6]

    • Mechanism of Action: Crisaborole acts as a potent PDE4 inhibitor.[2][5][6] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory cells.[8] The resulting increase in intracellular cAMP levels leads to the downregulation of pro-inflammatory cytokines, thereby reducing the signs and symptoms of inflammatory skin conditions like atopic dermatitis.[8]

The success of these drugs hinges on their high affinity for their intended targets and minimal interaction with other proteins in the human body. Our goal is to design a workflow that can rigorously quantify this for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

A Multi-Pillar Framework for Specificity Assessment

A robust assessment of specificity is not a single experiment but a multi-faceted investigation. We propose a four-pillar workflow, moving from broad, high-throughput screening to precise confirmation of target engagement in a cellular context.

G cluster_0 Specificity Assessment Workflow P1 Pillar 1: Target Hypothesis & Potency (Biochemical Assays) P2 Pillar 2: Broad Off-Target Profiling (Large-Scale Screening Panels) P1->P2 Confirm on-target activity first P3 Pillar 3: Cellular Target Engagement (CETSA) P2->P3 Identify potential off-targets & confirm on-target in situ P4 Pillar 4: Phenotypic & Pathway Validation (Cell-Based Functional Assays) P3->P4 Validate cellular mechanism

Caption: A four-pillar workflow for systematically assessing drug specificity.

Pillar 1: Establishing On-Target Potency via Biochemical Assays

Causality: Before assessing specificity (what the compound doesn't hit), we must first rigorously confirm its potent activity against its intended, or hypothesized, primary target. An enzyme inhibition assay is the gold standard for this initial step.[12]

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol against its target enzyme.

  • Materials:

    • Purified recombinant target enzyme.

    • Enzyme-specific substrate.

    • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors).

    • 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol (test compound), dissolved in DMSO.

    • Known inhibitor for the target enzyme (positive control).

    • 96- or 384-well microplates.

    • Microplate reader capable of kinetic measurements.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 100 µM down to 10 pM.

    • Assay Setup: In a microplate, add the assay buffer. Then add the test compound dilutions, positive control, and a DMSO-only control (representing 100% enzyme activity).

    • Enzyme Addition: Add the purified enzyme to all wells except for a "no enzyme" blank. Allow for a brief pre-incubation (e.g., 15 minutes at room temperature) to permit compound binding.[13]

    • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[14]

    • Measurement: Immediately begin kinetic reading on the microplate reader, measuring the change in absorbance (or fluorescence) over time.[14] The reaction should be monitored under initial velocity conditions.[15]

    • Data Analysis: Calculate the initial reaction velocity for each concentration. Normalize the data to the DMSO control (100% activity) and the no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

All quantitative data should be summarized for clear comparison.

Table 1: Comparative On-Target Potency of Benzoxaboroles

CompoundPrimary TargetAssay TypeIC50 (nM)Reference Compound
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Hypothesized Target XBiochemical[Experimental Value]Known Inhibitor Y
CrisaborolePDE4BBiochemical49Roflumilast
TavaboroleT. rubrum LeuRSBiochemical80None
Pillar 2: Broad Panel Off-Target Screening

Causality: High potency against a single target is meaningless if the compound interacts with dozens of other proteins. Broad panel screening is an essential, unbiased approach to identify potential off-target liabilities early in the drug discovery process.[16] Commercial services provide panels that test compounds against hundreds of kinases, GPCRs, ion channels, and other enzymes.[16][17]

Experimental Protocol: Off-Target Liability Screening

This workflow describes the use of a commercial service, such as the Eurofins Discovery SafetyScreen44™ or Reaction Biology's InVEST44™ Panel, which cover key pharmacological targets.[16][17]

  • Compound Submission: Prepare a stock solution of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol at a high concentration (e.g., 10 mM in 100% DMSO) and submit it to the chosen vendor.

  • Screening: The vendor will perform binding or functional assays, typically at a single high concentration of the test compound (e.g., 10 µM).

  • Data Reporting: The results are returned as a percentage of inhibition or activation for each target in the panel relative to a control compound.

  • Hit Identification: A "hit" is typically defined as any target showing significant inhibition (e.g., >50%) at the screening concentration. These potential off-targets require further investigation.

Data Presentation:

Table 2: Example Off-Target Profile for a Benzoxaborole Compound (Screened at 10 µM)

Target ClassTarget Name% InhibitionPotential Implication
Primary Target PDE4B 98% Expected On-Target Activity
GPCR5-HT2B Receptor65%Follow-up required (cardiac valve risk)
KinaseROCK115%Likely insignificant
Ion ChannelhERG5%Low risk of cardiac arrhythmia
TransporterSERT8%Insignificant
Pillar 3: Verifying Target Engagement in a Cellular Environment

Causality: Biochemical assays use purified proteins, which may not fully represent the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a drug binds to its intended target within intact cells.[18][19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[19][21]

G cluster_cetsa CETSA Principle cluster_dmso DMSO (Control) cluster_compound Compound Treated start Intact Cells Treated (DMSO vs. Compound) heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis & Centrifugation heat->lyse dmso_denatured Denatures & Precipitates comp_stable Remains Soluble analyze Analyze Soluble Fraction (e.g., Western Blot) lyse->analyze dmso_unbound Target Protein (Unbound) dmso_unbound->dmso_denatured Low Temp comp_bound Target Protein (Ligand-Bound) comp_bound->comp_stable Higher Temp

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture an appropriate cell line expressing the target protein. Treat cells with either vehicle (DMSO) or a saturating concentration of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol for a set time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[22]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.[21]

  • Analysis: Collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western Blot analysis.

  • Data Interpretation: Plot the relative amount of soluble protein against temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Pillar 4: Validating Mechanism through Cellular Functional Assays

Causality: The final pillar is to demonstrate that target engagement translates into the desired biological effect. This involves measuring a functional outcome downstream of the target. For a PDE4 inhibitor like Crisaborole, this would be the measurement of intracellular cAMP.

Experimental Protocol: Cellular cAMP Measurement

  • Cell Culture and Treatment: Plate cells (e.g., peripheral blood mononuclear cells) and treat with various concentrations of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

  • Stimulation: Stimulate the cells with an agent that induces cAMP production (e.g., forskolin).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. A dose-dependent increase in cAMP confirms functional inhibition of PDE4 in a cellular context.

Conclusion and Future Directions

This guide provides a robust, multi-pillar framework for the systematic assessment of specificity for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol. By progressing from biochemical potency (Pillar 1) and broad liability screening (Pillar 2) to direct evidence of cellular target engagement (Pillar 3) and functional pathway modulation (Pillar 4), researchers can build a comprehensive and trustworthy specificity profile. This self-validating system, grounded in established methodologies, is essential for identifying promising drug candidates and mitigating the risks of off-target effects, ultimately accelerating the path toward clinical development.

References

  • Title: Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC Source: National Institutes of Health URL: [Link]

  • Title: Crisaborole in Dermatology Source: Indian Journal of Drugs in Dermatology URL: [Link]

  • Title: Clinical Profile of Tavaborole 5% Topical Solution Source: GlobalRx URL: [Link]

  • Title: Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis Source: PubMed URL: [Link]

  • Title: Tavaborole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Crisaborole? Source: Patsnap Synapse URL: [Link]

  • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Source: ACS Publications URL: [Link]

  • Title: Crisaborole | C14H10BNO3 Source: PubChem URL: [Link]

  • Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) Source: PubMed URL: [Link]

  • Title: An upcoming drug for onychomycosis: Tavaborole - PMC Source: National Institutes of Health URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site Source: Eucrisa HCP URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Specialized In Vitro Safety Pharmacology Profiling Panels Source: Eurofins Discovery URL: [Link]

  • Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations Source: MDPI URL: [Link]

  • Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology Source: Oreate AI URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

Sources

In Vivo Validation of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a member of the promising benzoxaborole class of antifungals. While direct in vivo validation data for this specific compound is not yet publicly available, this document will establish a framework for its evaluation by comparing the known attributes of the benzoxaborole class, exemplified by the FDA-approved drug Tavaborole (AN2690), with the established antifungal agent fluconazole.

Introduction: The Pressing Need for Novel Antifungals

Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations. The rise of antifungal resistance to existing drug classes necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Benzoxaboroles have emerged as a clinically significant class of compounds with broad-spectrum antifungal activity.[1] This guide will delve into the in vivo validation of their therapeutic potential, with a specific focus on the promising candidate, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Mechanism of Action: A Novel Approach to Fungal Inhibition

Benzoxaboroles exert their antifungal effect through a distinct mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is critical for protein synthesis in fungi by attaching the amino acid leucine to its corresponding transfer RNA (tRNA).

The boron atom within the benzoxaborole scaffold plays a crucial role in this inhibition. It forms a stable adduct with the ribose diol of the terminal adenosine of tRNA in the editing site of the LeuRS enzyme.[2] This trapping of the tRNA molecule effectively halts protein synthesis, leading to fungal cell death.[3] This mechanism is distinct from that of azoles, such as fluconazole, which target ergosterol biosynthesis.

Benzoxaborole Mechanism of Action cluster_fungal_cell Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) tRNA_Leu Leucyl-tRNA LeuRS->tRNA_Leu Charges tRNA with Leucine Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Delivers Leucine Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Benzoxaborole 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol Benzoxaborole->LeuRS Binds to editing site

Caption: Mechanism of action of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Comparative In Vivo Efficacy

To contextualize the potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, we will compare the in vivo efficacy of a representative benzoxaborole, Tavaborole, with the widely used azole antifungal, fluconazole.

Tavaborole: A Clinically Validated Benzoxaborole

Tavaborole (AN2690) is an FDA-approved topical treatment for onychomycosis, a fungal infection of the nails.[4] Its efficacy has been demonstrated in two randomized phase-III clinical trials.[4][5]

Study Treatment Group Complete Cure Rate (Week 52) Negative Mycology Rate (Week 52) Reference
Phase III Trial 1Tavaborole 5% solution6.5%31.1%[4]
Vehicle0.5%7.2%[4]
Phase III Trial 2Tavaborole 5% solution9.1%35.9%[4]
Vehicle1.5%12.2%[4]

These studies establish the in vivo efficacy of the benzoxaborole class in a clinical setting, demonstrating a significant therapeutic effect compared to a vehicle control.

Fluconazole: The Azole Comparator

Fluconazole is a systemic antifungal agent commonly used to treat a variety of fungal infections, including candidiasis. Its in vivo efficacy has been extensively studied in murine models of systemic candidiasis.

In a study using a murine model of systemic candidiasis, fluconazole demonstrated a dose-dependent reduction in fungal burden in the kidneys.[6] The 50% effective dose (ED50) was determined to be 4.56 mg/kg of body weight per day.[6] Another study showed that fluconazole was highly effective at doses of less than 0.25 mg/kg twice daily against susceptible Candida albicans isolates in a murine model.[7]

Study Model Organism Treatment Endpoint Efficacy Reference
Murine Systemic CandidiasisCandida albicansFluconazole (0-10 mg/kg)Kidney Fungal BurdenED50 = 4.56 mg/kg/day[6]
Murine Systemic CandidiasisCandida albicans (susceptible)Fluconazole (<0.25 mg/kg twice daily)Survival/Fungal BurdenHighly effective[7]
Murine Systemic CandidiasisCandida albicans (resistant)Fluconazole (>40 mg/kg twice daily)Survival/Fungal BurdenIneffective in some isolates[7]

Experimental Protocols for In Vivo Validation

The following are detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of novel antifungal agents like 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.

Murine Model of Systemic Candidiasis

This model is a standard for evaluating the efficacy of antifungal agents against disseminated Candida infections.[8]

Protocol:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Immunosuppression (Optional but Recommended): To establish a robust infection, induce neutropenia by administering a single intraperitoneal injection of cyclophosphamide (150 mg/kg) three days prior to infection.[9]

  • Inoculum Preparation: Culture Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar plates. Harvest yeast cells and wash with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to the desired concentration (e.g., 5 x 10^5 cells/mL in PBS).[10]

  • Infection: Infect mice via intravenous injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, a vehicle control, and a comparator drug (e.g., fluconazole) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Dosing regimens should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Assessment:

    • Survival Study: Monitor mice daily for a predetermined period (e.g., 21 days) and record mortality.

    • Fungal Burden: At specific time points (e.g., day 4 post-infection), euthanize a subset of mice. Aseptically remove kidneys and homogenize in sterile PBS. Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar and incubate to determine the number of colony-forming units (CFU) per gram of tissue.[11]

Murine Systemic Candidiasis Workflow A Immunosuppression (Optional) Cyclophosphamide (150 mg/kg) B Infection C. albicans (i.v.) A->B C Treatment Initiation (2h post-infection) Test Compound, Vehicle, Comparator B->C D Survival Monitoring (21 days) C->D E Fungal Burden Assessment (Day 4) Kidney CFU enumeration C->E

Caption: Experimental workflow for the murine systemic candidiasis model.

Murine Model of Cutaneous Candidiasis

This model is relevant for evaluating topically applied antifungal agents.[10]

Protocol:

  • Animal Model: Use female C57BL/6 mice (6-8 weeks old).

  • Preparation of Infection Site: Anesthetize the mice and shave a small area on the dorsal side.

  • Infection: Apply a suspension of Candida albicans (e.g., 1 x 10^8 cells in 50 µL PBS) to the shaved area. To facilitate infection, the skin can be gently abraded with sterile fine-grit sandpaper prior to inoculation.

  • Treatment: Begin topical application of the test compound formulated in a suitable vehicle (e.g., cream or ointment), a vehicle control, and a comparator drug (e.g., a topical azole) at a specified time post-infection (e.g., 24 hours). Apply the treatment daily for a defined period (e.g., 7 days).

  • Efficacy Assessment:

    • Clinical Scoring: Visually assess the severity of the skin infection daily using a scoring system for erythema, scaling, and crusting.

    • Fungal Burden: At the end of the treatment period, euthanize the mice. Excise the infected skin area, homogenize it in sterile PBS, and determine the fungal burden (CFU/gram of tissue) as described for the systemic model.

Murine Cutaneous Candidiasis Workflow A Shaving and Abrasion of Dorsal Skin B Topical Inoculation with C. albicans A->B C Topical Treatment (Daily for 7 days) Test Compound, Vehicle, Comparator B->C D Clinical Scoring of Skin Lesions C->D E Fungal Burden Assessment (Day 8) Skin CFU enumeration C->E

Caption: Experimental workflow for the murine cutaneous candidiasis model.

Discussion and Future Directions

The benzoxaborole class of antifungals, with their novel mechanism of action targeting LeuRS, holds significant promise in the fight against fungal infections. The clinical success of Tavaborole validates the therapeutic potential of this chemical scaffold.

While direct in vivo data for 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is needed, its structural similarity to other active benzoxaboroles suggests it is a strong candidate for further development. The experimental protocols outlined in this guide provide a robust framework for its in vivo validation.

A critical aspect of future studies will be to directly compare the efficacy of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol with both Tavaborole and standard-of-care agents like fluconazole in the same animal models. This will provide a clear understanding of its relative potency and potential clinical utility. Furthermore, pharmacokinetic and toxicology studies will be essential to establish a complete preclinical profile.

Therapeutic Candidate Selection Logic cluster_preclinical Preclinical Evaluation cluster_decision Decision Point cluster_alternatives Comparative Agents A In Vitro Potency (MIC against Candida spp.) E Lead Candidate Selection A->E B In Vivo Efficacy (Murine Candidiasis Models) B->E C Pharmacokinetics (ADME) C->E D Toxicology (Safety Profile) D->E F Tavaborole E->F Benchmark G Fluconazole E->G Benchmark

Caption: Logical flow for therapeutic candidate selection.

Conclusion

6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol represents a promising avenue for the development of a new generation of antifungal agents. Its foundation within the validated benzoxaborole class, coupled with a novel mechanism of action, positions it as a high-priority candidate for rigorous in vivo evaluation. The successful execution of the described experimental plans will be instrumental in defining its therapeutic potential and paving the way for future clinical development.

References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Experimental In Vivo Models of Candidiasis. Journal of Fungi. [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]

  • Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy. [Link]

  • Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology. [Link]

  • Animal Models for Candidiasis. Current Protocols in Immunology. [Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The Journal of Biological Chemistry. [Link]

  • DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules. [Link]

  • In Vivo Anti-Candida Activity of Phenolic Extracts and Compounds: Future Perspectives Focusing on Effective Clinical Interventions. ResearchGate. [Link]

  • SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. NIH. [Link]

  • Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. ResearchGate. [Link]

  • Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent. Antimicrobial Agents and Chemotherapy. [Link]

  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. Journal of Drugs in Dermatology. [Link]

  • Combination Therapy of Murine Invasive Candidiasis With Fluconazole and Amphotericin B. The Journal of Infectious Diseases. [Link]

  • Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy. [Link]

  • Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans’ LeuRS. International Journal of Molecular Sciences. [Link]

  • Small molecules restore azole activity against drug-tolerant and drug-resistant Candida isolates. eLife. [Link]

  • Murine model of colonization with fungal pathogen Candida auris to explore skin tropism, host risk factors and therapeutic strategies. ResearchGate. [Link]

  • Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. ACS Medicinal Chemistry Letters. [Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The Journal of Biological Chemistry. [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. ResearchGate. [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences. [Link]

  • Fluconazole treatment of Candida albicans infection in mice: does in vitro susceptibility predict in vivo response?. Antimicrobial Agents and Chemotherapy. [Link]

  • Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model. Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Benzoxaboroles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Benzoxaboroles in Modern Therapeutics

The benzoxaborole scaffold has emerged as a versatile and highly valuable pharmacophore in contemporary drug discovery.[1] This unique boron-heterocyclic structure confers a range of desirable physicochemical and pharmacological properties, leading to the successful development of novel therapeutics for a variety of diseases.[2] Unlike their acyclic boronic acid counterparts, benzoxaboroles exhibit enhanced stability and a distinct mechanism of action, often involving the reversible covalent inhibition of key enzymes.[3] This guide provides an in-depth comparison of the pharmacokinetic profiles of three prominent benzoxaboroles: crisaborole, tavaborole, and the orally administered acoziborole. By examining their absorption, distribution, metabolism, and excretion (ADME) properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications and different administration routes impact the clinical pharmacology of this promising class of compounds.

Comparative Pharmacokinetic Analysis

The pharmacokinetic profiles of crisaborole, tavaborole, and acoziborole are intrinsically linked to their intended therapeutic applications and routes of administration. While crisaborole and tavaborole are designed for topical delivery to treat localized conditions (atopic dermatitis and onychomycosis, respectively), acoziborole is administered orally for systemic treatment of human African trypanosomiasis. These fundamental differences are reflected in their ADME characteristics.

Table 1: Comparative Overview of Benzoxaborole Pharmacokinetics
ParameterCrisaborole (Topical)Tavaborole (Topical)Acoziborole (Oral)
Indication Atopic DermatitisOnychomycosisHuman African Trypanosomiasis
Absorption Transdermal, limited systemic exposure.[4]Transungual, low systemic absorption.[5]Well-absorbed orally.[6]
Distribution Primarily localized in the skin.Penetrates the nail plate.[5]Good tissue distribution, crosses the blood-brain barrier.[6]
Metabolism Rapidly hydrolyzed to inactive metabolites.Extensively metabolized.[7][8]Limited metabolism.[6]
Elimination Primarily renal excretion of metabolites.Primarily renal excretion of metabolites.[7][8]Predominantly slow biliary-fecal elimination.[6]
Key Feature Low systemic exposure despite topical application to compromised skin.High nail penetration with minimal systemic absorption.[9]High oral bioavailability and CNS penetration.[6][10]
In-Depth Analysis of Individual Benzoxaborole Profiles

Crisaborole: Approved for the topical treatment of mild-to-moderate atopic dermatitis, crisaborole's pharmacokinetic profile is characterized by its ability to act locally in the skin with minimal systemic exposure.[11][12] This is a critical safety feature, particularly in pediatric populations where the treated body surface area can be significant.[4] Following topical application, crisaborole penetrates the skin to inhibit phosphodiesterase-4 (PDE4) in inflammatory cells.[13] Systemically, it is rapidly metabolized into two major inactive metabolites. This rapid clearance contributes to the low systemic accumulation of the active drug. Studies have shown that systemic exposure to crisaborole is influenced by the percentage of body surface area treated and the disease state, with higher exposure observed in patients with atopic dermatitis or psoriasis compared to healthy individuals.[4]

Tavaborole: As a topical treatment for onychomycosis (fungal nail infections), the primary pharmacokinetic challenge for tavaborole is to efficiently penetrate the dense keratin of the nail plate to reach the site of infection.[3] Its low molecular weight facilitates this penetration.[9] Consequently, systemic absorption of tavaborole is very low. After 14 days of daily dosing on all ten toenails, the mean peak plasma concentration (Cmax) was only 5.2 ± 3.5 ng/mL.[7] The drug has a relatively long elimination half-life of approximately 28.5 hours.[5] Tavaborole undergoes extensive metabolism, and its metabolites are primarily excreted in the urine.[7][8]

Acoziborole (formerly AN5568): In contrast to crisaborole and tavaborole, acoziborole is an orally bioavailable benzoxaborole developed for the treatment of human African trypanosomiasis, a parasitic disease affecting the central nervous system.[14] Its pharmacokinetic profile is therefore geared towards achieving and maintaining therapeutic concentrations in the plasma and, crucially, the brain.[10] Preclinical studies demonstrated that acoziborole is well-absorbed after oral administration, with an absolute bioavailability of 55% in mice and 89% in non-human primates.[6] It exhibits good tissue distribution and has been shown to cross the blood-brain barrier.[6] A human mass balance study revealed that acoziborole has limited metabolism, with the parent drug accounting for the vast majority of circulating radioactivity in plasma.[6] Its elimination is slow and occurs predominantly through the feces.[6]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic profiles of these benzoxaboroles relies on a suite of well-established experimental techniques. The causality behind these experimental choices is to meticulously track the drug's journey through the body, from administration to elimination, to ensure both efficacy and safety.

Typical Pharmacokinetic Study Workflow

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro ADME Assays (Metabolic Stability, Permeability) animal_pk Animal PK Studies (Rodent, Non-rodent) in_vitro->animal_pk Inform dose selection phase1 Phase I Human Studies (Safety, Tolerability, PK in healthy volunteers) animal_pk->phase1 Predict human PK mass_balance Human Mass Balance Study (Radiolabeled compound) phase1->mass_balance Confirm human PK pop_pk Population PK Modeling (Patient data analysis) mass_balance->pop_pk Characterize ADME

Caption: Workflow of a typical pharmacokinetic study.

Step-by-Step Methodologies
  • In Vitro ADME Assays:

    • Objective: To provide an early assessment of a compound's metabolic stability and permeability.

    • Protocol for Metabolic Stability:

      • Incubate the benzoxaborole compound with liver microsomes or hepatocytes from different species (e.g., human, rat, dog).

      • At various time points, quench the reaction.

      • Analyze the remaining parent compound concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Calculate the in vitro half-life (t½) and intrinsic clearance.

    • Protocol for Permeability (e.g., Caco-2 Assay):

      • Seed Caco-2 cells on a semi-permeable membrane.

      • Allow the cells to differentiate into a monolayer resembling the intestinal epithelium.

      • Add the benzoxaborole compound to the apical side.

      • Measure the concentration of the compound that permeates to the basolateral side over time using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp).

  • In Vivo Pharmacokinetic Studies in Animals:

    • Objective: To determine the pharmacokinetic profile in a living organism and to enable allometric scaling to predict human pharmacokinetics.

    • Protocol:

      • Administer the benzoxaborole to animals (e.g., mice, rats) via the intended clinical route (e.g., topical, oral, intravenous).

      • Collect blood samples at predetermined time points.

      • Process the blood to obtain plasma.

      • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

      • Plot plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution).

  • Human Mass Balance Study:

    • Objective: To definitively determine the routes of metabolism and excretion of a drug in humans.

    • Protocol:

      • Synthesize a radiolabeled version of the benzoxaborole (e.g., with ¹⁴C).

      • Administer a single microtracer dose of the radiolabeled compound to a small cohort of healthy volunteers.[6]

      • Collect all urine and feces for an extended period.[6]

      • Measure the total radioactivity in each sample to determine the extent and rate of excretion.

      • Analyze plasma, urine, and feces using LC-MS/MS and radiometric detection to identify and quantify the parent drug and its metabolites.[6]

Visualization of Benzoxaborole Metabolism

The metabolic pathways of benzoxaboroles are a key determinant of their pharmacokinetic profiles. For topical agents like crisaborole, rapid metabolism is a design feature to limit systemic exposure.

G Crisaborole Crisaborole (Active) Metabolite1 Inactive Metabolite 1 Crisaborole->Metabolite1 Hydrolysis Metabolite2 Inactive Metabolite 2 Crisaborole->Metabolite2 Hydrolysis Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Simplified metabolic pathway of crisaborole.

Conclusion and Future Perspectives

The comparative analysis of crisaborole, tavaborole, and acoziborole highlights the remarkable versatility of the benzoxaborole scaffold. The distinct pharmacokinetic profiles of these agents are a testament to the power of medicinal chemistry to tailor drug properties for specific therapeutic needs. Crisaborole's profile is optimized for localized topical activity with minimal systemic effects, making it suitable for treating chronic inflammatory skin conditions. Tavaborole's chemistry allows for efficient penetration of the nail plate, a notoriously difficult barrier, while maintaining low systemic absorption. Acoziborole, on the other hand, demonstrates that the benzoxaborole core can be modified to achieve excellent oral bioavailability and CNS penetration for treating systemic diseases.

As research into benzoxaboroles continues, we can anticipate the emergence of new compounds with even more refined pharmacokinetic profiles. Future work will likely focus on developing benzoxaboroles for a wider range of indications, including other infectious diseases, inflammatory conditions, and oncology. A thorough understanding of the structure-pharmacokinetic relationships within this chemical class will be paramount to the successful translation of these novel compounds from the laboratory to the clinic.

References

  • tavaborole topical solution, 5% solution. (n.d.). DailyMed - NIH. Retrieved January 25, 2026, from [Link]

  • Tavaborole. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere. Retrieved January 25, 2026, from [Link]

  • Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. (2019). PubMed Central. Retrieved January 25, 2026, from [Link]

  • TAVABOROLE (2). (n.d.). PharmaCompass.com. Retrieved January 25, 2026, from [Link]

  • Efficacy and Pharmacokinetics of SCYX-7158 (AN5568). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. (2016). PubMed. Retrieved January 25, 2026, from [Link]

  • From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. (2014). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Tavaborole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles. (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • Benzoxaborole treatment perturbs S-adenosyl-L-methionine metabolism in Trypanosoma brucei. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Tapinarof Versus Crisaborole for Pediatric Atopic Dermatitis: A Systematic Review and Meta-Analysis. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Vabomere, INN-meropenem/vaborbactam. (n.d.). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. (2009). PubMed. Retrieved January 25, 2026, from [Link]

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. (2015). Journal of Drugs in Dermatology. Retrieved January 25, 2026, from [Link]

  • Mass balance, pharmacokinetics, metabolism, and excretion of radiolabeled acoziborole, a potential novel treatment for human African trypanosomiasis, following single microtracer oral dose to humans. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • 209776Orig1s000. (2017). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]

  • Population Pharmacokinetics of Meropenem and Vaborbactam Based on Data from Noninfected Subjects and Infected Patients. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis. (2021). ascpt.onlinelibrary.wiley.com. Retrieved January 25, 2026, from [Link]

  • Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis. (2013). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. (2016). PubMed. Retrieved January 25, 2026, from [Link]

  • Crisaborole. (n.d.). DermNet. Retrieved January 25, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

A Researcher's Guide to the Safe Disposal of 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol, a member of the benzoxaborole class, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Compound: Hazard Profile

Before addressing disposal, it is crucial to understand the inherent hazards of 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol. According to aggregated Global Harmonized System (GHS) data, this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2]

Furthermore, for transportation purposes, this chemical is classified under UN number 3259, belonging to Hazard Class 8 (Corrosive substances) and Packing Group III.[3] This classification underscores the need for careful handling and robust containment during all stages of its lifecycle, including disposal.

The GHS precautionary statement P501 explicitly mandates that the disposal of this substance and its container must be in accordance with local, regional, national, and international regulations.[1][2]

Core Principles of Disposal

The disposal of 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol should not be viewed as a mere final step but as an integral part of the experimental workflow. The overarching principle is to manage it as a hazardous chemical waste, ensuring it is properly segregated, contained, labeled, and transferred to a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for researchers.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and accidental contact.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols, minimizing respiratory irritation.
Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent incompatible chemical reactions.[4]

  • Solid Waste:

    • Collect un-used or expired solid 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol should be collected in a separate, sealed, and clearly labeled liquid waste container.

    • Do not mix this waste stream with other solvent wastes unless you have confirmed chemical compatibility. Given its classification as a corrosive, it should be segregated from acids and bases to avoid potential reactions.

  • Empty Containers:

    • Thoroughly empty the original container.[5]

    • The "empty" container should be managed as hazardous waste unless triple-rinsed. The rinsate from cleaning the container must be collected as hazardous liquid waste.[5] Once decontaminated, deface the label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[5]

Step 3: Waste Container Labeling

Accurate and detailed labeling is a legal requirement and essential for safe handling by waste management personnel.

Your hazardous waste label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol". Avoid using abbreviations or chemical formulas.

  • A clear indication of the associated hazards: "Corrosive", "Irritant".

  • An approximate concentration and the solvent if it is a liquid waste.

  • The date the container was first used for waste accumulation.

Step 4: Storage of Waste

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Keep the container securely closed except when adding waste.[6]

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is away from incompatible materials.

The following diagram illustrates the decision-making process for the disposal workflow.

DisposalWorkflowcluster_prepPreparationcluster_collectionCollection & Segregationcluster_processingProcessing & StorageStartWaste GenerationPPEDon Appropriate PPEStart->PPEIdentify_WasteIdentify Waste TypePPE->Identify_WasteCollect_SolidCollect Solid Waste &Contaminated MaterialsIdentify_Waste->Collect_SolidSolidCollect_LiquidCollect Liquid WasteIdentify_Waste->Collect_LiquidLiquidLabel_ContainerLabel Waste Container(Full Chemical Name, Hazards)Collect_Solid->Label_ContainerCollect_Liquid->Label_ContainerStore_WasteStore in Designated SAA(Closed, Secondary Containment)Label_Container->Store_WastePickupArrange for Pickup byEH&S or Licensed VendorStore_Waste->Pickup

Caption: Disposal workflow for 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol.

Spill Management

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: Evaluate the size of the spill and determine if you have the appropriate training and materials to clean it up. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.

  • Decontamination:

    • For small spills of the solid material, carefully sweep it up and place it in the designated solid hazardous waste container. Avoid generating dust.

    • For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.

    • Place all used absorbent materials into the solid hazardous waste container.

    • Clean the spill area with a suitable laboratory detergent and water. Collect the cleaning materials and any resulting solution as hazardous waste.

Final Disposition

The ultimate disposal of 6-(aminomethyl)benzo[c][1]oxaborol-1(3H)-ol must be conducted by a licensed and certified hazardous waste management company. Your institution's EH&S department will typically manage this process. Ensure that you follow all institutional procedures for requesting a waste pickup.

By adhering to these guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of our well-being or the environment.

References

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, a member of the benzoxaborole class of compounds, presents unique handling requirements that necessitate a robust safety protocol. This guide provides essential, field-tested guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures to ensure both your safety and the validity of your experimental outcomes.

Foundational Knowledge: Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This knowledge forms the logical basis for every safety measure we implement. 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol (CAS No. 1262279-06-0) is not a benign substance; its potential hazards are well-documented and must be respected.[3]

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating that it can cause less severe, but still significant, health effects.[3] The specific hazard statements associated with this compound dictate our PPE choices:

  • H302: Harmful if swallowed: This necessitates measures to prevent ingestion, such as prohibiting eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.[2][3]

  • H315: Causes skin irritation: Direct contact with the skin can lead to irritation, making appropriate gloves and lab coats non-negotiable.[3][4]

  • H319: Causes serious eye irritation: The risk of severe eye damage requires robust eye protection.[3][4]

  • H335: May cause respiratory irritation: Inhalation of the powder or aerosols can irritate the respiratory tract, highlighting the need for proper ventilation and, in some cases, respiratory protection.[3][4]

Our entire safety protocol is built upon mitigating these specific risks. Every piece of PPE, every procedural step, is a direct countermeasure to these potential hazards.

The PPE Protocol: A Multi-Layered Defense

A dynamic approach to PPE is crucial. The required level of protection can change based on the specific task being performed. The following protocol outlines the core requirements and task-specific recommendations.

Core Directive: Universal PPE Requirements

Regardless of the task, the following PPE must be worn at all times when handling 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol:

  • Laboratory Coat: A clean, buttoned lab coat provides a primary barrier against accidental spills and contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile gloves are a standard and effective choice for incidental contact. It is crucial to change gloves immediately if they become contaminated. For prolonged handling or in the event of a breach, double-gloving provides an additional layer of security.

  • Safety Glasses with Side Shields: To protect against splashes and airborne particles, safety glasses that meet ANSI Z87.1 standards are mandatory.

Task-Specific PPE Recommendations

The risk of exposure increases with the scale and nature of the operation. The following table provides a clear, tiered approach to PPE based on the experimental workflow.

Laboratory Operation Potential Exposure Risk Minimum Required PPE Rationale
Storage and Transport LowCore PPE (Lab coat, safety glasses, nitrile gloves)Protects against incidental exposure during container handling.
Weighing (Solid Form) High (Inhalation of dust)Core PPE + N95 RespiratorThe fine powder can easily become airborne. An N95 respirator mitigates the risk of respiratory tract irritation.[3][4]
Solution Preparation Medium (Splash, Inhalation)Core PPE + Face ShieldA face shield provides an extra layer of protection for the face and eyes against splashes during dissolution.[5]
Conducting Reactions Medium to HighCore PPE + Face ShieldProtects against splashes and potential energetic reactions, especially when working with incompatible materials like strong oxidizing agents.[1]
Post-Reaction Workup MediumCore PPEStandard protection for handling reaction mixtures and solvents.
Waste Disposal High (Splash, Contamination)Core PPE + Face ShieldHandling concentrated waste solutions increases the risk of significant exposure from splashes.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes variability and the potential for error. The following procedure is designed to be a self-validating system for the safe handling of 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.

Workflow for Handling 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

Gcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_cleanupPost-Handling PhaseP11. Don Appropriate PPE(Task-Specific)P22. Prepare Work Area(Chemical Fume Hood)P1->P2P33. Assemble AllNecessary EquipmentP2->P3H14. Weigh Compound(Inside Fume Hood)P3->H1H25. Prepare Solution(Add solid to solvent)H1->H2H36. Perform ExperimentH2->H3C17. Decontaminate Work AreaH3->C1C28. Segregate & Label WasteC1->C2C39. Doff & Dispose of PPEC2->C3C410. Wash Hands ThoroughlyC3->C4

Caption: A standardized workflow for handling 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: DO NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Decontamination and Disposal: Closing the Loop Safely

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol must be treated as hazardous waste.

Decontamination
  • All surfaces and equipment that have come into contact with the compound should be decontaminated. A solution of soap and water is generally effective for cleaning glassware and surfaces. For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Waste Disposal Protocol

The following workflow ensures that all waste streams are handled in a compliant and safe manner.

Gcluster_wasteWaste Segregationcluster_containmentContainment & LabelingW1Solid Waste(Contaminated PPE, weigh paper)C1Seal in Labeled,Compatible ContainerW1->C1W2Liquid Waste(Unused solutions, reaction mixtures)C2Seal in Labeled,Compatible ContainerW2->C2W3Sharps Waste(Contaminated needles, etc.)C3Place in Puncture-ProofSharps ContainerW3->C3D1Arrange for Disposal(Via approved waste disposal plant)C1->D1C2->D1C3->D1

Caption: Waste disposal workflow for 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.

All waste containers must be clearly labeled with the chemical name and associated hazards.[6] Follow your institution's specific guidelines for hazardous waste pickup and disposal.[7]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet: AN2728. Cayman Chemical.

  • 6-(Aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol. ChemScene.

  • 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride. Sigma-Aldrich.

  • 6-aMinobenzo[c][1][2]oxaborol-1(3H)-ol Formula. ECHEMI.

  • 6-aMinobenzo[c][1][2]oxaborol-1(3H)-ol. ChemicalBook.

  • 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride. Sigma-Aldrich.

  • 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information.

  • methyl benzoxole, 95-21-6. The Good Scents Company.

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet. BLD Pharmatech.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.

  • Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Protection of Phenyl boronic acid? ResearchGate.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • PPE and Safety for Chemical Handling. ACS Material.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • How to Safely Dispose of Laboratory Waste? Stericycle UK.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.